Product packaging for 3-Bromopyridine-2,5-diamine(Cat. No.:CAS No. 114292-91-0)

3-Bromopyridine-2,5-diamine

Cat. No.: B049280
CAS No.: 114292-91-0
M. Wt: 188.03 g/mol
InChI Key: YJENCMIONVUOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromopyridine-2,5-diamine is a high-value, multifunctional heteroaromatic building block of significant interest in medicinal chemistry and materials science. Its structure features three distinct reactive sites: a bromine atom amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), and two differentially reactive amino groups, allowing for sequential and selective functionalization. This compound serves as a key precursor in the synthesis of complex polyheterocyclic scaffolds, including imidazopyridines, purine analogs, and other fused nitrogen-containing systems that are prevalent in drug discovery efforts targeting kinases, GPCRs, and various enzymes. The electron-donating amino groups adjacent to the ring nitrogen influence the electron density, making the bromine a competent electrophile for substitution reactions. Researchers utilize this compound to develop novel pharmaceutical candidates, particularly in oncology and central nervous system (CNS) disorders, as well as in the creation of organic ligands for catalysis and functional organic materials. Its unique substitution pattern provides a strategic advantage for constructing molecular libraries with high skeletal diversity. This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3 B049280 3-Bromopyridine-2,5-diamine CAS No. 114292-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJENCMIONVUOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896160-69-3
Record name 896160-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyridine-2,5-diamine: Chemical Properties, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Bromopyridine-2,5-diamine. This compound is a substituted pyridine derivative with potential as a building block in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. This document consolidates available data on its synthesis, reactivity, and spectral characteristics, and explores its prospective role in drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic aromatic amine with the molecular formula C₅H₆BrN₃.[1][2] Its structure features a pyridine ring substituted with a bromine atom at the 3-position and two amino groups at the 2- and 5-positions. The presence of these functional groups imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a dark brown or violet powder with a melting point in the range of 117-122 °C.[1] While comprehensive experimental solubility data is limited, its polar nature, due to the presence of amino groups and the nitrogen atom in the pyridine ring, suggests solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 896160-69-3[1]
Molecular Formula C₅H₆BrN₃[1][2]
Molecular Weight 188.03 g/mol [1]
Appearance Dark brown or violet powder[1]
Melting Point 117-122 °C[1]
SMILES NC1=NC=C(N)C=C1Br[1]
InChIKey YJENCMIONVUOCW-UHFFFAOYSA-N[2]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be affected by the electronegativity of the attached bromine and nitrogen atoms.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.[4] The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the pyridine ring.[4]

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not widely published. However, a plausible synthetic route can be extrapolated from the synthesis of related aminobromopyridines. A common strategy involves the reduction of a corresponding nitro-substituted bromopyridine. For instance, the synthesis of 2,3-Diamino-5-bromopyridine is achieved by the reduction of 2-amino-3-nitro-5-bromopyridine using a reducing agent such as Raney Nickel under a hydrogen atmosphere.[5]

A potential synthetic workflow for this compound could start from a readily available diaminopyridine, followed by a regioselective bromination step. Alternatively, a suitably substituted nitropyridine could undergo a series of reduction and bromination reactions.

A general method for the synthesis of 3-amino-5-bromopyridine derivatives involves the microwave-assisted reaction of 3,5-dibromopyridine with an excess of an aliphatic amine.[6][7] This approach offers a rapid and efficient route to this class of compounds.[6]

Experimental Protocol: General Synthesis of 3-Amino-5-bromopyridine Derivatives via Microwave Irradiation [6]

This protocol describes a general procedure for the synthesis of 3-amino-5-bromopyridine derivatives, which can be adapted for the synthesis of this compound.

  • Materials: 3,5-dibromopyridine, appropriate amine, toluene, 1-methyl-2-pyrrolidinone (NMP), microwave reactor.

  • Procedure:

    • A solution of 3,5-dibromopyridine (1.0 eq) and an excess of the desired amine (e.g., 10 eq) in a mixture of toluene and NMP is prepared in a microwave reaction vessel.

    • The vessel is sealed and irradiated with microwaves at a specified temperature (e.g., 180 °C) for a designated time (e.g., 30 minutes to 8 hours), with a typical microwave power of 300 watts.

    • After cooling, the reaction mixture is purified by silica gel flash chromatography to isolate the desired 3-amino-5-bromopyridine derivative.

G 3,5-Dibromopyridine 3,5-Dibromopyridine Microwave Reactor Microwave Reactor 3,5-Dibromopyridine->Microwave Reactor Amine (excess) Amine (excess) Amine (excess)->Microwave Reactor Purification Purification Microwave Reactor->Purification 3-Amino-5-bromopyridine Derivative 3-Amino-5-bromopyridine Derivative Purification->3-Amino-5-bromopyridine Derivative

Caption: Microwave-assisted synthesis workflow.

Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The amino groups are nucleophilic and can react with various electrophiles. The pyridine ring itself is electron-deficient, and the bromine atom can participate in cross-coupling reactions.

  • Nucleophilic Substitution: The amino groups can undergo acylation, alkylation, and other nucleophilic addition reactions.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating amino groups may facilitate substitution at specific positions.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are invaluable for introducing diverse substituents onto the pyridine core, enabling the synthesis of a wide range of derivatives.

G cluster_0 Reactivity Profile cluster_1 Reaction Types This compound This compound Nucleophilic Substitution (on -NH2) Nucleophilic Substitution (on -NH2) This compound->Nucleophilic Substitution (on -NH2) Electrophiles Electrophilic Substitution (on ring) Electrophilic Substitution (on ring) This compound->Electrophilic Substitution (on ring) Electrophiles Cross-Coupling (at C-Br) Cross-Coupling (at C-Br) This compound->Cross-Coupling (at C-Br) Pd-catalysis

Caption: Reactivity of this compound.

Applications in Drug Discovery

Substituted pyridines are prevalent scaffolds in medicinal chemistry, and diaminopyridine derivatives, in particular, have been explored as inhibitors of various protein kinases. While specific biological data for this compound is scarce, its structural features suggest its potential as a key intermediate in the synthesis of kinase inhibitors.

Kinase Inhibitor Design

Many kinase inhibitors bind to the ATP-binding site of the enzyme. The 2-aminopyridine moiety is a well-known hinge-binding motif that can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 3- and 5-positions can be modified to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The bromine atom at the 3-position of this compound provides a convenient point for diversification through cross-coupling reactions to explore structure-activity relationships (SAR).

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound could potentially be designed to inhibit various kinase signaling pathways implicated in diseases such as cancer. For example, by targeting a specific kinase in a signaling cascade, these compounds could modulate downstream cellular processes like proliferation, survival, and angiogenesis.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase A Downstream Kinase A Receptor Tyrosine Kinase->Downstream Kinase A Downstream Kinase B Downstream Kinase B Downstream Kinase A->Downstream Kinase B Transcription Factor Transcription Factor Downstream Kinase B->Transcription Factor Cell Proliferation/Survival Cell Proliferation/Survival Transcription Factor->Cell Proliferation/Survival Inhibitor (Derivative of this compound) Inhibitor (Derivative of this compound) Inhibitor (Derivative of this compound)->Downstream Kinase A

Caption: Hypothetical kinase pathway inhibition.

Experimental Protocol: General Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as kinase inhibitors, a standard in vitro kinase assay can be employed.

  • Materials: Purified target kinase, appropriate substrate, ATP, test compounds (derivatives of this compound), assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set time.

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic building block with significant potential in medicinal chemistry. Its trifunctional nature allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Further research is warranted to fully elucidate its spectral properties, reactivity, and biological activity to unlock its full potential in drug discovery and development.

References

3-Bromopyridine-2,5-diamine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Bromopyridine-2,5-diamine. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Compound Information

This compound is a functionalized pyridine derivative. Such compounds are valuable building blocks in organic synthesis, particularly for the development of novel pharmaceutical agents due to the versatile reactivity of the pyridine ring and its substituents.

Physicochemical and Identification Data

A summary of the key quantitative and identifying data for this compound is presented below. It is important to note that two distinct CAS numbers are frequently associated with this compound in supplier databases; both are provided here for comprehensive reference.

PropertyValueCitations
Molecular Formula C₅H₆BrN₃[1][2]
Molecular Weight 188.03 g/mol [2]
CAS Number(s) 896160-69-3 & 114292-91-0[2]
Appearance Dark brown or violet powder[2]
Melting Point 117-122 °C[2]
SMILES NC1=CN=C(N)C(Br)=C1[1]
InChIKey YJENCMIONVUOCW-UHFFFAOYSA-N[1]
Monoisotopic Mass 186.9745 Da[3]
Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide valuable information for mass spectrometry-based identification.

Adduct IonPredicted m/z
[M+H]+187.98178
[M+Na]+209.96372
[M-H]-185.96722
[M+NH4]+205.00832
[M+K]+225.93766
Data sourced from PubChemLite.[3]

Note on Spectral Data: As of the latest literature search, experimental ¹H NMR and ¹³C NMR spectra for this compound were not available in the public domain. Researchers should perform their own spectral analysis for compound verification.

Experimental Protocols

Representative Synthesis: Preparation of 2,3-Diamino-5-bromopyridine

This synthesis involves three main stages: bromination of 2-aminopyridine, subsequent nitration, and finally, reduction of the nitro group to an amine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • In a 2-liter three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.[4]

  • Cool the solution to below 20°C using an ice bath.[4]

  • Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over a period of 1 hour.[4]

  • Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C to delay the precipitation of the product's hydrobromide salt.[4]

  • After the addition is complete, collect the precipitated product by filtration and wash with water until the washings are free of bromide ions.[4]

  • Dry the solid at 110°C to yield 2-amino-5-bromopyridine.[4]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • In a 1-liter three-necked flask equipped with a stirrer and thermometer and cooled in an ice bath, add 500 mL of sulfuric acid (sp. gr. 1.84).[4]

  • Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine from the previous step at a rate that keeps the temperature below 5°C.[4]

  • With continued stirring at 0°C, add 26 mL (0.57 mole) of 95% nitric acid dropwise.[4]

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[4]

  • Cool the reaction mixture and pour it onto 5 liters of ice.[4]

  • Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution. The product, 2-amino-5-bromo-3-nitropyridine, will precipitate.[4]

  • Collect the yellow precipitate by filtration, wash with water, and dry.[4]

Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

  • Charge a 100-mL flask fitted with a reflux condenser with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[4]

  • Heat the mixture on a steam bath for 1 hour.[4]

  • After heating, filter the mixture to remove the iron powder and wash the filter cake with hot 95% ethanol.[4]

  • Combine the filtrate and washings and evaporate to dryness.[4]

  • Recrystallize the dark residue from approximately 50 mL of water to yield pure 2,3-Diamino-5-bromopyridine.[4]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the representative synthesis for a diaminobromopyridine compound.

G Workflow for the Synthesis of 2,3-Diamino-5-bromopyridine cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Aminopyridine in Acetic Acid B Add Bromine (0-50 °C) A->B C 2-Amino-5-bromopyridine B->C D 2-Amino-5-bromopyridine in H2SO4 C->D Product from Step 1 E Add HNO3 (0-60 °C) D->E F 2-Amino-5-bromo-3-nitropyridine E->F G 2-Amino-5-bromo-3-nitropyridine F->G Product from Step 2 H Reduced Iron / HCl in Ethanol/Water G->H I 2,3-Diamino-5-bromopyridine H->I

Caption: Multi-step synthesis of 2,3-Diamino-5-bromopyridine.

Potential Biological Relevance and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of aminopyridine derivatives has garnered significant interest as kinase inhibitors. Specifically, they form the core scaffold of inhibitors targeting Activin receptor-like kinase-2 (ALK2), a key enzyme in the Bone Morphogenetic Protein (BMP) signaling pathway.

The BMP/ALK2 Signaling Pathway

The BMP signaling cascade is crucial for embryonic development and tissue homeostasis, particularly in bone formation. Dysregulation of this pathway, often due to gain-of-function mutations in the ALK2 receptor, is implicated in diseases like Fibrodysplasia Ossificans Progressiva (FOP). Small molecule inhibitors that target the ATP-binding site of ALK2 are a promising therapeutic strategy. The aminopyridine scaffold is a key pharmacophore in several potent ALK2 inhibitors.

The diagram below outlines the canonical BMP signaling pathway and the point of intervention for ALK2 inhibitors.

BMP/ALK2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T2R Type II Receptor (e.g., BMPRII) T1R Type I Receptor (ALK2) T2R->T1R 2. Trans-phosphorylation & Activation SMAD158 R-SMADs (SMAD1/5/8) T1R->SMAD158 3. Phosphorylation pSMAD158 p-SMAD1/5/8 Complex p-SMAD/SMAD4 Complex pSMAD158->Complex 4. Complex Formation SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Transcription Gene Transcription (e.g., ID1) Complex->Transcription 5. Nuclear Translocation & Gene Regulation BMP BMP Ligand BMP->T2R 1. Ligand Binding Inhibitor Aminopyridine-based ALK2 Inhibitor Inhibitor->T1R Inhibition Edges Edges

Caption: Canonical BMP signaling via the ALK2 receptor and its inhibition.

References

Spectroscopic Data Landscape of 3-Bromopyridine-2,5-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Chemical and Physical Properties

3-Bromopyridine-2,5-diamine, a substituted pyridine derivative, is recognized by two CAS Numbers: 896160-69-3 and 114292-91-0. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Melting Point 117-122 °C
Appearance Dark brown to violet powder

Spectroscopic Data (Predicted)

In the absence of publicly available experimental spectra, the following tables outline the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry.

¹H NMR (Proton NMR)

Predicted chemical shifts (δ) in ppm relative to TMS.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH (H-4/H-6)6.5 - 7.5d, d1H, 1H
Amine NH₂ (C2-NH₂)4.5 - 5.5br s2H
Amine NH₂ (C5-NH₂)4.0 - 5.0br s2H
¹³C NMR (Carbon-13 NMR)

Predicted chemical shifts (δ) in ppm relative to TMS.

CarbonPredicted Chemical Shift (ppm)
C2145 - 155
C395 - 105
C4110 - 120
C5135 - 145
C6115 - 125
IR (Infrared) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3200 - 3500Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=C, C=N Stretch (Aromatic Ring)1500 - 1650Medium to Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 650Medium to Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ionm/z (relative to ⁷⁹Br/⁸¹Br)
[M]⁺187 / 189
[M-Br]⁺108

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific solvent.

    • Acquire a single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger spectral width and a longer relaxation delay (2-5 seconds).

    • A greater number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • If using a direct probe, heat the probe to volatilize the sample into the ion source.

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of a chemical compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Validation Structure Validation Data_Processing->Structure_Validation Spectroscopic_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS Connectivity Proton & Carbon Environment/ Connectivity NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight

Synthesis Pathways for Novel 3-Bromopyridine-2,5-diamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 3-Bromopyridine-2,5-diamine and its novel derivatives. The pyridine scaffold is a ubiquitous feature in medicinal chemistry, and functionalized diamino-pyridines serve as critical building blocks for a wide array of therapeutic agents.[1] This guide details robust synthetic pathways, experimental protocols, and methods for derivatization, offering a comprehensive resource for professionals in drug discovery and organic synthesis. The core structure, this compound, offers multiple reaction sites for structural modification, making it a valuable intermediate for creating diverse molecular libraries.[2]

I. Core Synthesis Pathway: From 2-Amino-3-bromopyridine

The most direct and well-precedented route to the this compound core involves a classic nitration-reduction sequence starting from 2-Amino-3-bromopyridine. The regioselectivity of the nitration step is directed by the activating amino group, followed by a high-yield reduction of the resulting nitro-intermediate.

The overall workflow for synthesizing the core diamine structure is outlined below.

G A 2-Amino-3-bromopyridine B 3-Bromo-2-amino-5-nitropyridine A->B Nitration (HNO₃ / H₂SO₄) C This compound (Target Core) B->C Reduction (e.g., Fe/HCl or Raney Ni/H₂)

Caption: Synthesis of the this compound core.

Step 1: Nitration of 2-Amino-5-bromopyridine The initial step involves the electrophilic nitration of a suitable aminobromopyridine. While the direct nitration of 2-Amino-3-bromopyridine is the most logical route, a well-documented analogous reaction is the nitration of 2-Amino-5-bromopyridine, which selectively yields 2-Amino-5-bromo-3-nitropyridine.[3] In this process, the aminopyridine is treated with nitric acid in a strong acid medium like sulfuric acid at low temperatures to control the reaction rate and prevent side reactions.

Step 2: Reduction of the Nitro Group The nitro-intermediate is then reduced to the corresponding amine to form the diamine product. Several effective reduction methods are available. A common laboratory-scale method involves using reduced iron powder in an acidified ethanol solution.[3] For higher yields and purity, catalytic hydrogenation using Raney Nickel (Raney Ni) in a high-pressure reactor is highly effective.[2] This method has been reported to produce the desired diamine in high yields.[2]

II. Synthesis of Novel Derivatives

The bromine atom at the 3-position of the this compound core is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, making it a powerful tool for generating novel derivatives for structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromopyridine core with various boronic acids or esters. This reaction is typically catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base.[5][6]

G cluster_0 A This compound C Novel 3-Aryl-pyridine-2,5-diamine Derivative A->C A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Dioxane/H₂O, 85-95 °C B Aryl/Heteroaryl Boronic Acid R-B(OH)₂ B->C B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Dioxane/H₂O, 85-95 °C

Caption: Derivatization via Suzuki-Miyaura cross-coupling.

B. Buchwald-Hartwig Amination The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl or N-alkyl derivatives at the 3-position. This reaction involves coupling the bromopyridine core with a primary or secondary amine, using a palladium catalyst and a phosphine ligand.[6]

III. Experimental Protocols

Protocol 1: Nitration of 2-Amino-5-bromopyridine (Analogous Protocol) This protocol is adapted from the synthesis of 2-amino-5-bromo-3-nitropyridine.[3]

  • In a three-necked flask immersed in an ice bath and equipped with a stirrer and thermometer, add 500 mL of sulfuric acid (sp. gr. 1.84).

  • Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.

  • Add 26 mL (0.57 mole) of 95% nitric acid dropwise with stirring, keeping the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the solution with a 40% sodium hydroxide solution. The product will precipitate and can be collected by filtration.

Protocol 2: Reduction of 2-Amino-3-nitro-5-bromopyridine via Catalytic Hydrogenation This protocol is adapted from the synthesis of 2,3-Diamino-5-bromopyridine.[2]

  • Dissolve 2-amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and cool to 25°C.[2]

  • Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).[2]

  • Transfer the mixture to a 500 mL high-pressure reactor and pressurize with hydrogen to 1 MPa.[2]

  • Heat the reactor to approximately 50°C. The reaction is complete when hydrogen uptake ceases.[2]

  • After cooling and venting, filter the reaction mixture and wash the filter cake with ethanol.

  • The product can be isolated from the filtrate by evaporation and subsequent purification.[2] A yield of 89% has been reported for this type of reduction.[2]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling This general protocol is adapted from procedures for coupling with bromopyridines.[5][6]

  • To a Schlenk flask under an inert atmosphere, add the this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol %), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[5][6]

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[5]

  • Heat the reaction mixture to 85–95°C and stir for 15 hours or until completion is confirmed by TLC or LC-MS.[5]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter.

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.[7]

IV. Data Presentation: Summary of Reaction Conditions

The following table summarizes quantitative data for key synthetic transformations related to the synthesis of aminobromopyridine derivatives.

Reaction Step Starting Material Product Reagents & Conditions Yield Reference
Nitration 2-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridineHNO₃, H₂SO₄, 0-60°C78-83%[3]
Reduction (Fe) 2-Amino-5-bromo-3-nitropyridine2,3-Diamino-5-bromopyridineFe, EtOH, H₂O, HCl, Steam Bath, 1 hr75-80%[3]
Reduction (H₂) 2-Amino-3-nitro-5-bromopyridine2,3-Diamino-5-bromopyridineRaney Ni, H₂ (1 MPa), EtOH/H₃PO₄, 50°C89%[2]
Amination (MW) 3,5-Dibromopyridine5-Bromo-3-(pyrrolidin-1-yl)pyridinePyrrolidine, NMP/Toluene, Microwave, 180°C, 30 min55%[8]
Suzuki Coupling 5-Bromo-2-methylpyridin-3-amine5-Aryl-2-methylpyridin-3-amineArylboronic acid, Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 85-95°C, 15 hr50-85%[5]

V. Characterization of Novel Derivatives

The structural confirmation and purity assessment of all synthesized compounds are essential. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the chemical structure, confirming the positions of substituents, and assessing isomeric purity.[7]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and confirm their elemental composition via high-resolution mass spectrometry (HRMS).[7]

  • High-Performance Liquid Chromatography (HPLC): An essential technique for assessing the purity of the final products and intermediates.[7]

References

Navigating the Synthetic Landscape of 3-Bromopyridine-2,5-diamine: A Technical Guide to its Reactivity and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2,5-diamine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of amino and bromo substituents on the pyridine ring offers a versatile platform for the synthesis of complex molecular architectures. The electron-donating amino groups and the synthetically tractable bromo functionality allow for a range of chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth analysis of the reactivity and electronic properties of this compound, offering a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Dark brown or violet powder
Melting Point 117-122 °C
SMILES NC1=NC=C(N)C=C1Br
CAS Number 896160-69-3

Electronic Properties: A Theoretical Overview

While specific experimental data on the electronic properties of this compound are not extensively reported, we can infer its characteristics through computational studies on analogous substituted pyridines. The presence of two electron-donating amino groups is expected to significantly influence the electron density of the pyridine ring, thereby affecting its reactivity.

Computational analyses of similar aminopyridine systems suggest that the amino groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is also influenced by the substituents, and the HOMO-LUMO gap is a critical parameter in determining the molecule's electronic transition properties and overall reactivity.

Table of Predicted Electronic Properties of a Model Aminopyridine System

The following table presents calculated electronic properties for a representative aminopyridine derivative to provide a qualitative understanding. These values are for illustrative purposes and would require specific calculations for this compound.

ParameterPredicted Value (Illustrative)
HOMO Energy -5.5 to -6.0 eV
LUMO Energy -1.0 to -1.5 eV
HOMO-LUMO Gap 4.0 to 4.5 eV
Dipole Moment 2.5 to 3.5 D

The electron-rich nature of the pyridine ring, enhanced by the two amino groups, makes the bromine atom a good leaving group in transition metal-catalyzed cross-coupling reactions.

Reactivity and Key Synthetic Transformations

This compound is a versatile substrate for a variety of cross-coupling reactions, primarily leveraging the reactivity of the C-Br bond. The most prominent of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

The following protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine derivative and can be adapted for this compound.[1]

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand like SPhos (4-10 mol%).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions on a Substituted Bromopyridine

The following data is for the Suzuki coupling of a structurally similar aminobromopyridine and serves as a reference for expected yields.

Boronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~85
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100~90
Thiophen-2-ylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O90~80

Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation [Ar'B(OH)3]- RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetalation Base Base Base->ArBOH

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[2] For this compound, this reaction is typically employed to introduce an additional amino substituent at the 3-position, leading to triaminopyridine derivatives.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

This is a general protocol for the Buchwald-Hartwig amination of a bromopyridine and may require optimization for this compound.[3][4]

  • Reaction Setup: In a Schlenk tube, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture with vigorous stirring at a temperature typically between 80-110 °C.

  • Monitoring and Work-up: Follow the reaction's progress by TLC or LC-MS. After completion, cool the mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Table of Representative Buchwald-Hartwig Amination Reactions on a Substituted Bromopyridine

The data below is for the amination of a similar bromopyridine and is provided for reference.

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃/BINAPNaOtBuToluene100~92
AnilinePd(OAc)₂/XantphosK₃PO₄Dioxane110~88
BenzylaminePd₂(dba)₃/DavePhosLiHMDSTHF80~95

Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X AmineCoord Amine Coordination/ Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

A general workflow for conducting and analyzing the outcome of a cross-coupling reaction with this compound is presented below.

Experimental_Workflow Start Start: Reagent Preparation Reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End End: Pure Product Analysis->End

A generalized experimental workflow for cross-coupling reactions.

Spectroscopic Characterization

While a dedicated spectrum for this compound is not publicly available, its structure suggests key features that would be observed in its NMR and IR spectra.

  • ¹H NMR: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-donating amino groups, likely appearing at a higher field (lower ppm) compared to unsubstituted pyridine. The amino groups would give rise to broad signals, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show five signals for the five carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the nitrogen and bromine atoms showing characteristic shifts.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations from the amino groups, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. C-N and C-Br stretching vibrations would also be present at lower frequencies.

Conclusion

This compound stands out as a highly valuable and reactive building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The electronic properties of the molecule, governed by the interplay between the electron-donating amino groups and the electron-withdrawing bromine atom and pyridine nitrogen, are key to its reactivity. This guide provides a foundational understanding of these aspects, offering researchers the necessary information to effectively utilize this versatile compound in their synthetic endeavors. Further experimental and computational studies on this specific molecule will undoubtedly uncover more of its potential and refine the synthetic methodologies for its application.

References

Potential applications of 3-Bromopyridine-2,5-diamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Applications of 3-Bromopyridine-2,5-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic scaffold poised for significant applications in modern medicinal chemistry. Its unique arrangement of two nucleophilic amino groups and a synthetically tractable bromo substituent on a pyridine core provides a three-dimensional vector for chemical diversification. This allows for the systematic exploration of chemical space to develop potent and selective modulators of various biological targets. This guide details the synthetic routes to access this and related scaffolds, and explores its potential in the development of targeted therapies, with a primary focus on kinase inhibitors for oncology and rare diseases. Quantitative biological data, detailed experimental protocols, and pathway diagrams are provided to serve as a comprehensive resource for researchers in the field.

Synthesis and Chemical Tractability

A potential synthetic pathway could involve regioselective nitration of a suitable bromopyridine precursor, followed by reduction of the nitro groups to amines. The key challenge lies in controlling the regiochemistry of the nitration and amination steps.

Alternatively, modern cross-coupling and amination methodologies offer efficient access to highly functionalized pyridine derivatives. Microwave-assisted reactions, for instance, have proven effective for the rapid synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine.[3] These methods provide a robust platform for generating a library of analogs based on the core scaffold.

Below is a conceptual workflow for the synthesis and derivatization of the this compound scaffold.

G cluster_synthesis Proposed Synthesis cluster_derivatization Derivatization Strategies Start 3-Bromopyridine Precursor Nitration Regioselective Nitration Start->Nitration Nitro_Intermediate 3-Bromo-2,5-dinitropyridine (Hypothetical) Nitration->Nitro_Intermediate Reduction Reduction (e.g., Fe/HCl, H2/Pd) Nitro_Intermediate->Reduction Core This compound Reduction->Core Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki C5-Br Acylation Acylation/Sulfonylation (Amide/Sulfonamide Formation) Core->Acylation C2-NH2 / C3-NH2 Buchwald Buchwald-Hartwig Amination Core->Buchwald C5-Br Final_Compounds Bioactive Compounds Suzuki->Final_Compounds Acylation->Final_Compounds Buchwald->Final_Compounds

Figure 1: Proposed synthesis and derivatization workflow for this compound.

Potential Applications in Drug Discovery

The 2,5-diaminopyridine moiety is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with protein targets. Its structural similarity to 2,5-diaminopyrimidines, a well-established scaffold in kinase inhibitor design, further highlights its potential.

Activin Receptor-Like Kinase 2 (ALK2) Inhibitors

Therapeutic Relevance: Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a BMP type I receptor kinase. Gain-of-function mutations in ALK2 are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification, and are also found in a significant subset of Diffuse Intrinsic Pontine Glioma (DIPG), a fatal pediatric brain cancer.[4][5] Therefore, potent and selective ALK2 inhibitors are highly sought after as targeted therapies for these diseases.

Scaffold Application: The pyridine and 2-aminopyridine cores are central to several series of potent ALK2 inhibitors.[6] Compounds such as K02288 and LDN-214117 demonstrate that a substituted pyridine scaffold can effectively target the ATP-binding site of ALK2 with high selectivity.[7][8] The this compound scaffold offers an excellent starting point to develop novel ALK2 inhibitors. The C5-bromo position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl moieties that occupy the solvent-exposed region of the ATP pocket, while the C2 and C3 amino groups can be acylated or otherwise modified to form critical hydrogen bonds with the kinase hinge region.

G BMP_Ligand BMP Ligand (e.g., BMP6) Type_II_R Type II Receptor (BMPRII, ACTRII) BMP_Ligand->Type_II_R ALK2 Type I Receptor (ALK2/ACVR1) Type_II_R->ALK2 transphosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Tx Gene Transcription (e.g., ID1) Nucleus->Gene_Tx Inhibitor 3-Bromopyridine- 2,5-diamine Derivative Inhibitor->ALK2 inhibits

Figure 2: Simplified BMP/ALK2 signaling pathway targeted by kinase inhibitors.

Table 1: Representative Pyridine-Based ALK2 Inhibitors

CompoundALK2 IC₅₀ (nM)Target Cell/AssayReference
K022881.9Biochemical Assay[6]
LDN-2141172.4Biochemical Assay[6]
LDN-193189<5Biochemical Assay[6]
LDN-21285424Biochemical Assay[5]
Bruton's Tyrosine Kinase (Btk) Inhibitors

Therapeutic Relevance: Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase from the Tec family that plays a crucial role in B-cell receptor (BCR) signaling.[9] Dysregulation of Btk activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases. Covalent irreversible inhibitors of Btk, like ibrutinib, have revolutionized the treatment of these cancers.[10]

Scaffold Application: A series of potent, covalent irreversible Btk inhibitors have been developed based on a 2,5-diaminopyrimidine core.[10][11] These inhibitors typically feature an acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk. Given the high structural and electronic similarity between pyridine and pyrimidine, the this compound scaffold is an ideal starting point for designing novel Btk inhibitors. One of the amino groups can be acylated with an electrophilic warhead, while the other amino group and the C5-bromo position can be modified to optimize potency, selectivity, and pharmacokinetic properties.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK Btk LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor 3-Bromopyridine- 2,5-diamine Derivative Inhibitor->BTK inhibits

Figure 3: Simplified B-Cell Receptor (BCR) signaling pathway involving Btk.

Table 2: Representative 2,5-Diaminopyrimidine-Based Btk Inhibitors

CompoundBtk IC₅₀ (nM)Anti-proliferative IC₅₀ (nM, TMD8 cells)Reference
Compound 311.86.0[10]
Compound 380.91.0[10]
Ibrutinib0.58.0[10]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the functionalization of the C5-bromo position.

  • Reaction Setup: To a sealed tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.1 equiv).

  • Solvent and Base: Evacuate and backfill the tube with argon (3 cycles). Add a 3:1 mixture of acetonitrile and DMF, followed by 1 M aqueous Na₂CO₃ solution (2.0 equiv).

  • Reaction: Stir the mixture at 90 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired 5-aryl-pyridine-2,3-diamine derivative.

General Protocol for Acylation of Amino Groups

This protocol can be used to introduce acrylamide warheads or other functionalities.

  • Reaction Setup: Dissolve the this compound derivative (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (e.g., acryloyl chloride) (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Protocol for In Vitro Kinase Assay (Thermal Shift Assay)

This assay measures the binding of an inhibitor to its target kinase.

  • Reagents: Prepare a solution of the purified kinase (e.g., ALK2) in assay buffer. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate: In a 96-well or 384-well PCR plate, add the kinase solution, the dye solution, and the test compound to each well. Include no-inhibitor and no-enzyme controls.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Heat the plate incrementally from 25 °C to 95 °C, measuring the fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A potent inhibitor will bind to and stabilize the kinase, resulting in a positive shift in the Tm (ΔTm). Plot ΔTm versus compound concentration to determine binding affinity.

Conclusion and Future Outlook

This compound represents a highly valuable, yet underexplored, scaffold for medicinal chemistry. Its inherent structural features make it an ideal starting point for the development of inhibitors targeting clinically relevant protein kinases such as ALK2 and Btk. The synthetic tractability of the core allows for rapid library synthesis and structure-activity relationship (SAR) studies. By leveraging established bioisosteric replacements (pyridine for pyrimidine) and modern synthetic methodologies, researchers can efficiently generate novel chemical entities with the potential to address significant unmet medical needs in oncology and rare diseases. Future work should focus on the development of a scalable and efficient synthesis of the core scaffold and its application in scaffold-hopping and fragment-based drug design approaches to identify novel modulators of other important target classes.

References

A Comprehensive Technical Review of 3-Bromopyridine-2,5-diamine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals and biologically active compounds. Among these, aminopyridines, and more specifically diaminopyridines, have garnered significant attention in medicinal chemistry due to their ability to act as versatile pharmacophores and key intermediates in the synthesis of complex molecules. This technical guide focuses on the synthesis, properties, and potential applications of 3-Bromopyridine-2,5-diamine and its analogs, providing a comprehensive literature review for professionals in the field of drug development. The strategic placement of amino and bromo substituents on the pyridine ring offers multiple reaction sites for structural modification, making this class of compounds a valuable asset in the design of novel therapeutic agents.

Chemical Properties and Synthesis

This compound, with the chemical formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol , is typically a dark brown or violet powder with a melting point ranging from 117-122 °C.[1] Its structure features a pyridine ring substituted with a bromine atom at the 3-position and two amino groups at the 2- and 5-positions. This arrangement of functional groups provides a rich chemical handle for a variety of synthetic transformations.

Synthesis of Key Intermediates and Analogs

The synthesis of this compound and its analogs often involves multi-step procedures starting from more readily available pyridine derivatives. Key synthetic strategies include bromination, nitration, and reduction reactions.

A common precursor for many brominated pyridine compounds is 3-bromopyridine itself. One synthetic method involves the direct bromination of pyridine in the presence of sulfuric acid.[2] Another approach utilizes a reaction of pyridine with a hydrobromic acid solution and hydrogen peroxide.[3]

The synthesis of diaminopyridine analogs often starts from a brominated aminonitropyridine precursor. For instance, 2,3-Diamino-5-bromopyridine can be synthesized from 2-amino-5-bromo-3-nitropyridine through a reduction reaction.[4] A notable method involves the reduction of 2-amino-3-nitro-5-bromopyridine using Raney Ni catalytic hydrogenation, which has been shown to produce the desired product in high purity.[5] The general workflow for such a synthesis is depicted below.

G cluster_synthesis Synthesis of 2,3-Diamino-5-bromopyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration 2,3-Diamino-5-bromopyridine 2,3-Diamino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine->2,3-Diamino-5-bromopyridine Reduction (e.g., Raney Ni/H2)

A generalized synthetic workflow for 2,3-Diamino-5-bromopyridine.

Microwave-assisted synthesis has also emerged as a facile and efficient method for preparing 3-amino-5-bromopyridine derivatives. This technique often leads to shorter reaction times and higher yields compared to conventional heating methods.[6]

Tabulated Synthesis Data

The following tables summarize key quantitative data from various synthetic protocols for 3-bromopyridine and its diamino analogs.

Compound Starting Material Reagents and Conditions Yield Reference
3-BromopyridinePyridineBr₂, H₂SO₄ (80-95%), 130-140 °C, 7-8 hoursHigh[2]
3-BromopyridinePyridineHBr, H₂O, H₂O₂, 80-120 °C, 1-48 hoursNot specified[3]
2,3-Diamino-5-bromopyridine2-Amino-3-nitro-5-bromopyridineRaney Ni, H₂, Phosphoric acid, Ethanol, HCl, 50 °C, 1 MPa89%[5]
2,3-Diamino-5-bromopyridine2-Amino-5-bromo-3-nitropyridineReduced iron, Ethanol, H₂O, HCl, Steam bath, 1 hour26-43% (from 2-aminopyridine)[4]
3-Amino-5-bromopyridine derivatives3,5-DibromopyridineAliphatic amine, Toluene, 1-Methyl-2-pyrrolidinone, Microwave (300W), 180 °CVaries (e.g., ~1h reaction time)[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are summaries of key experimental protocols found in the literature.

Synthesis of 3-Bromopyridine[2]
  • Bromine is added dropwise to a mixture of pyridine and 80-95% sulfuric acid at 0 °C.

  • The reaction mixture is heated to 130-140 °C and maintained for 7-8 hours.

  • After cooling, the mixture is poured into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide.

  • The product is extracted with an organic solvent, and the organic layer is separated, dried, filtered, concentrated, and distilled to yield 3-bromopyridine.

Synthesis of 2,3-Diamino-5-bromopyridine[5]
  • 2-Amino-3-nitro-5-bromopyridine (15.0g, 0.075 mol) is dissolved in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cooled to 25 °C.

  • Saturated hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g) are added sequentially.

  • The mixture is transferred to a high-pressure reactor, pressurized to 1 MPa with hydrogen, and heated to approximately 50 °C until the pressure stabilizes.

  • The reaction mixture is cooled, filtered, and the filter cake is washed with ethanol.

  • The filtrate is poured into a mixture of tetrahydrofuran and concentrated hydrochloric acid (300 mL, V/V=5/1), sealed, and stored overnight in a refrigerator.

  • The solvent is removed by rotary evaporation, and the resulting yellow solid is filtered and dried to yield 2,3-Diamino-5-bromopyridine (16.5 g, 89% yield).

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound and its analogs is of significant interest in drug discovery due to its potential to interact with various biological targets. The amino groups can act as hydrogen bond donors and acceptors, while the pyridine ring can participate in π-stacking interactions. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of diverse chemical libraries for screening.

While specific biological activities for this compound are not extensively reported in the initial search, its analogs have been investigated for various therapeutic applications. For instance, diaminopyridine derivatives have been explored as cyclin-dependent kinase (CDK) inhibitors, which are important targets in cancer therapy.[7] Furthermore, pyridine-containing compounds have a broad range of reported biological activities, including anti-tumor, anti-viral, anti-microbial, and anti-inflammatory properties.[8][9]

The general workflow for utilizing such a scaffold in a drug discovery program is illustrated below.

G cluster_drug_discovery Drug Discovery Workflow Scaffold This compound Scaffold Library Library Synthesis (e.g., Suzuki Coupling) Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

A typical drug discovery process utilizing a core scaffold.

Conclusion

This compound and its analogs represent a valuable class of compounds for medicinal chemistry and drug development. Their versatile synthesis and the presence of multiple functional groups allow for the creation of diverse molecular architectures. While the direct biological profile of this compound is not yet fully elucidated in the public domain, the established biological activities of related diaminopyridine and bromopyridine derivatives highlight the potential of this scaffold. The synthetic methodologies outlined in this review provide a solid foundation for researchers to explore the chemical space around this core structure, paving the way for the discovery of novel therapeutic agents. Further investigation into the structure-activity relationships of this compound analogs is warranted to unlock their full therapeutic potential.

References

Navigating the Physicochemical Landscape of 3-Bromopyridine-2,5-diamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 3-Bromopyridine-2,5-diamine

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its structure, featuring amino and bromo functionalities, suggests a compound with a moderate polarity and the capacity for hydrogen bonding, which will influence its solubility and stability. Basic physical properties reported by various suppliers include a melting point in the range of 117-122 °C and a dark brown or violet powdered appearance.[1] A thorough understanding of its behavior in various solvents and under different environmental conditions is a critical first step in its journey from a laboratory curiosity to a potential therapeutic.

Aqueous and Solvent Solubility Profile: A Methodological Approach

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption, distribution, and overall bioavailability. The following sections outline the established methodologies for accurately determining the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent.

Objective: To determine the saturation solubility of this compound in a range of common pharmaceutical solvents at controlled temperatures.

Materials:

  • This compound (powder)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After agitation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or other appropriate units.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Dilute filtered sample sep2->analysis1 analysis2 Quantify concentration by HPLC analysis1->analysis2 end end analysis2->end Calculate Solubility

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation: Solubility of this compound

The following table should be used to record the experimentally determined solubility data for this compound in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Notes
Water25
Water37
PBS (pH 7.4)37Physiologically relevant buffer
0.1 N HCl37Simulates gastric fluid
Ethanol25Common co-solvent
Methanol25
Acetonitrile25Common organic solvent
DMSO25High-polarity aprotic solvent

Stability Profile: Ensuring Compound Integrity

Stability testing is crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. While specific stability data for this compound is not publicly available, studies on related aminopyridines have shown them to be chemically stable under standard storage conditions.[2][3][4]

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods. Long-term stability studies are designed to establish the re-test period or shelf life.

Objective: To evaluate the stability of this compound under various stress conditions and recommended storage conditions.

Materials:

  • This compound (solid)

  • Stability chambers (controlled temperature and humidity)

  • Photostability chamber

  • Solutions of HCl, NaOH, and H₂O₂

  • Validated stability-indicating HPLC method

Procedure:

Forced Degradation:

  • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add HCl or NaOH. Heat the solution and take samples at various time points. Neutralize the samples before analysis.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

  • Thermal Stress: Expose the solid compound to high temperatures (e.g., 60°C, 80°C).

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

  • Analyze all samples by HPLC to identify and quantify any degradation products.

Long-Term Stability:

  • Store samples of this compound in appropriate containers at different ICH-recommended conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months).

  • Analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Logical Flow for Stability Assessment

G cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term Stability Studies start This compound Sample stress1 Acid/Base Hydrolysis start->stress1 stress2 Oxidation (H2O2) start->stress2 stress3 Thermal Stress start->stress3 stress4 Photostability start->stress4 storage1 25°C / 60% RH start->storage1 storage2 40°C / 75% RH start->storage2 analysis Analyze by Stability-Indicating HPLC stress1->analysis stress2->analysis stress3->analysis stress4->analysis storage1->analysis storage2->analysis evaluation Evaluate Degradation Profile and Purity analysis->evaluation

Caption: Logical flow for conducting stability studies on this compound.

Data Presentation: Stability of this compound

The results of the stability studies should be documented in a clear and organized manner.

Forced Degradation Results Template

Stress ConditionDurationPurity (%)Major Degradants (% Area)Observations
0.1 N HCl (60°C)24h
0.1 N NaOH (RT)24h
3% H₂O₂ (RT)24h
Heat (80°C)48hColor change?
Light (ICH Q1B)

Long-Term Stability Results Template (at 25°C/60% RH)

Time Point (Months)AppearancePurity (%)Individual Impurity (%)Total Impurities (%)
0
3
6
12

Conclusion

This technical guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of this compound. By adhering to the detailed experimental protocols outlined herein, scientists in the field of drug development can generate the critical data needed to assess the viability of this compound for further investigation. The provided templates for data presentation will ensure that the findings are recorded in a structured and comparable manner, facilitating informed decision-making throughout the research and development process. The generation of this foundational physicochemical data is an indispensable step in unlocking the full therapeutic potential of this compound and other novel chemical entities.

References

An In-depth Technical Guide to the Thermochemical and Physical Properties of 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical property data for 3-Bromopyridine-2,5-diamine. Due to the limited availability of experimental thermochemical data for the target compound, this guide also includes critically evaluated data for the closely related compound, 3-bromopyridine, to serve as a valuable reference point. Detailed experimental protocols for the synthesis and purification of structurally similar compounds are provided, alongside a discussion of the potential involvement of this compound in relevant biological signaling pathways based on its structural characteristics.

Physical and Chemical Properties of this compound

This compound is a substituted pyridine derivative with the following key identifiers and physical properties.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2,5-Diamino-3-bromopyridine[1]
CAS Number 896160-69-3[1]
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Melting Point 117-122 °C
Appearance Dark brown or violet powder

Thermochemical Data

Thermochemical Data for 3-Bromopyridine (CAS: 626-55-1)[2]

PropertyValue/Range and Conditions
Enthalpy of Formation (Gas) Data available in the NIST/TRC Web Thermo Tables
Enthalpy of Formation (Liquid) 1 experimental data point available in the NIST/TRC Web Thermo Tables
Enthalpy (Ideal Gas) As a function of Temperature (200 K to 1000 K)
Enthalpy (Liquid in equilibrium with Gas) As a function of Temperature (250 K to 680 K)
Heat Capacity at Constant Pressure (Ideal Gas) As a function of Temperature (200 K to 1000 K)

Note: Access to the specific values in the NIST/TRC Web Thermo Tables may require a subscription.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted data and spectra for closely related compounds are available.

Mass Spectrometry:

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, providing insights into its ion mobility characteristics[3].

Adductm/zPredicted CCS (Ų)
[M+H]⁺187.98178128.2
[M+Na]⁺209.96372140.3
[M-H]⁻185.96722132.8
[M+NH₄]⁺205.00832149.3
[M+K]⁺225.93766128.7
[M+H-H₂O]⁺169.97176127.1
[M+HCOO]⁻231.97270150.8
[M+CH₃COO]⁻245.98835183.1

Spectroscopic Data for Related Compounds:

For comparative purposes, spectral data for 3-bromopyridine and other related brominated pyridines are available in public databases such as the NIST WebBook and ChemicalBook. This includes:

  • ¹H NMR: Data available for 3-bromopyridine[4] and 3-amino-2-bromopyridine[5].

  • ¹³C NMR: Data available for 3-amino-2-bromopyridine[6] and 3,5-dibromopyridine[7].

  • IR Spectra: Data available for 3-bromopyridine[8][9] and 3-amino-2-bromopyridine[10].

  • Mass Spectra: Data available for 3-bromopyridine[11].

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, methods for the synthesis of structurally analogous compounds provide a strong foundation for its preparation.

Synthesis of 2,3-Diamino-5-bromopyridine[12]

This protocol describes the reduction of a nitro group to an amine in a brominated pyridine, a key transformation that could be adapted for the synthesis of the target molecule.

Experimental Workflow for the Synthesis of 2,3-Diamino-5-bromopyridine

G cluster_start Starting Material Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation start Dissolve 2-amino-3-nitro-5-bromopyridine in a hot mixture of phosphoric acid and ethanol add_reagents Add saturated HCl/ethanol, conc. HCl, and 10% Raney-Ni start->add_reagents hydrogenation Pressurize reactor to 1 MPa with H₂ and heat to ~50 °C add_reagents->hydrogenation monitor Monitor reaction until pressure stabilizes hydrogenation->monitor cool_filter Cool the reaction mixture and filter monitor->cool_filter wash Wash the filter cake with ethanol cool_filter->wash precipitate Pour filtrate into THF/conc. HCl mixture and store overnight in refrigerator wash->precipitate isolate Remove solvent by rotary evaporation, filter, and dry the solid product precipitate->isolate

Caption: Workflow for the synthesis of 2,3-Diamino-5-bromopyridine.

Detailed Protocol:

  • Dissolve 2-amino-3-nitro-5-bromopyridine (15.0 g, 0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80), and cool to 25 °C.

  • Sequentially add a saturated hydrochloric acid ethanol solution (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).

  • Transfer the mixture to a 500 mL high-pressure reactor and adjust the pressure to 1 MPa with hydrogen gas.

  • Heat the reactor to approximately 50 °C and maintain this temperature. The reaction is complete when the pressure no longer decreases.

  • After completion, cool and discharge the reaction mixture, then filter it.

  • Wash the filter cake with 50 mL of ethanol.

  • Pour the combined filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal the container, and store it in a refrigerator overnight.

  • Remove the solvent by rotary evaporation.

  • Filter and dry the resulting yellow solid to obtain 2,3-Diamino-5-bromopyridine.

Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives[13]

This method offers a rapid and efficient route to related aminobromopyridines and could be adapted for the synthesis of this compound.

General Protocol:

  • A solution of a di-brominated pyridine (e.g., 3,5-dibromopyridine) and an amine in a suitable solvent mixture (e.g., toluene and 1-methyl-2-pyrrolidinone) is placed in a microwave reaction vessel.

  • The mixture is irradiated with microwaves at a specified power and temperature for a set period.

  • The crude product is then purified by silica gel flash chromatography.

Potential Biological Activity and Signaling Pathway Involvement

Direct evidence for the biological activity of this compound is not currently available. However, its structural similarity to known bioactive molecules suggests potential areas for investigation.

Activin Receptor-Like Kinase 2 (ALK2) Inhibition:

A number of 2-aminopyridine derivatives have been identified as inhibitors of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor[12]. Gain-of-function mutations in ALK2 are implicated in rare diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG)[12][13]. The development of selective ALK2 inhibitors is therefore a promising therapeutic strategy[13].

Given that this compound contains the 2-aminopyridine scaffold, it is a candidate for investigation as an ALK2 inhibitor.

The BMP/ALK2 Signaling Pathway:

The BMP signaling pathway plays a crucial role in various cellular processes, including development and bone formation[12][13]. The pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor (such as ALK2), which in turn phosphorylates intracellular SMAD proteins (SMAD1/5/8). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes[12][13].

Diagram of the BMP/ALK2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TypeII BMP Type II Receptor TypeI ALK2 (Type I Receptor) TypeII->TypeI Phosphorylates & Activates SMAD158 SMAD1/5/8 TypeI->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD1/5/8-SMAD4 Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds nComplex SMAD1/5/8-SMAD4 Complex Complex->nComplex Translocates DNA Target Gene Transcription nComplex->DNA Regulates BMP BMP Ligand BMP->TypeII Binds

Caption: The canonical BMP/ALK2 signaling pathway.

This guide provides a summary of the currently available data for this compound and related compounds. Further experimental investigation is required to fully characterize its thermochemical properties, develop specific synthetic and analytical protocols, and explore its potential as a modulator of biological pathways such as ALK2 signaling.

References

In-Depth Technical Guide: Health and Safety for Handling 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3-Bromopyridine-2,5-diamine (CAS No: 896160-69-3). The information presented is intended to support risk assessment and the implementation of safe laboratory practices. The safety profile of this compound should be approached with caution due to its classification as an irritant and potentially harmful substance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₅H₆BrN₃[1][2][3]
Molecular Weight 188.03 g/mol [1][2]
Appearance Dark brown or violet powder[1]
Melting Point 117-122 °C[1]
SMILES NC1=NC=C(N)C=C1Br[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye irritation, and it may be harmful if swallowed. While specific GHS classifications for this compound are not consistently available, the closely related compound 3-Bromopyridine provides analogous hazard information.

GHS Hazard Statements for the analogous compound 3-Bromopyridine:

  • H226: Flammable liquid and vapor.[4][5]

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Pictograms:

  • GHS02 (Flammable)

  • GHS07 (Exclamation Mark)

Signal Word: Warning[4]

Toxicology and Health Effects

Exposure RoutePotential Health EffectsCitations
Ingestion Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][4][6]
Inhalation May cause respiratory tract irritation. Vapors may cause dizziness or suffocation.[4][6]
Skin Contact Causes skin irritation. May cause sensitization by skin contact.[1][4][6]
Eye Contact Causes serious eye irritation.[1][4][6]
Chronic Effects To the best of our knowledge, chronic effects of this compound have not been thoroughly investigated.[4]

Experimental Protocols for Safety Assessment

Standard toxicological studies are necessary to fully characterize the safety profile of this compound. While specific studies for this compound were not found, the following are examples of relevant experimental protocols based on OECD guidelines.

  • Acute Oral Toxicity (OECD 401): This test determines the short-term toxicity of a substance when administered in a single oral dose. Animals, typically rodents, are observed for signs of toxicity and mortality over a set period.[5]

  • Acute Dermal Toxicity (OECD 402): This protocol assesses the toxic effects resulting from a single application of the substance to the skin.[5]

  • Acute Inhalation Toxicity (OECD 403): This study evaluates the toxicity of the substance when inhaled over a short period.

  • Skin Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause reversible or irreversible skin damage at the site of application.[5]

  • Eye Irritation/Corrosion (OECD 405): This protocol determines the potential for a substance to cause damage to the eye.

  • Skin Sensitization (OECD 406): This study identifies substances that have the potential to cause an allergic response following skin contact.[5]

  • Sub-chronic and Chronic Toxicity (OECD 408, 409): These studies involve repeated exposure to the substance over a longer period (e.g., 90 days or more) to evaluate long-term health effects.[7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

Body PartRecommended PPESpecifications and Recommendations
Eyes/Face Safety goggles or safety glasses with side shields. A face shield should be worn for operations with a higher risk of splashing.Must be worn at all times in the laboratory.
Skin Chemical-resistant lab coat (flame-retardant recommended). Nitrile gloves.Lab coat should be fully buttoned. Inspect gloves for any signs of degradation before use and change them frequently. For prolonged contact, consider double-gloving.
Respiratory All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Use only in a well-ventilated area.
Feet Closed-toe shoes.Never wear open-toed shoes or sandals in a laboratory setting.

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep away from sources of ignition, heat, sparks, and open flames.[4][6]

  • Keep container tightly closed to prevent moisture ingress.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

Handling:

  • Use with adequate ventilation.[6]

  • Ground and bond containers when transferring material.[6]

  • Use non-sparking tools and explosion-proof equipment.[6][8]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.[4]

Emergency Procedures

First Aid Measures:

ExposureFirst Aid Procedure
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[6]
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[6]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

Spill Management:

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Hazard (Size, Location, Substance) B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent material like sand or vermiculite) D->E F Collect Contaminated Material (Use non-sparking tools) E->F G Place in Labeled Hazardous Waste Container F->G H Decontaminate the Spill Area G->H I Dispose of Waste via EHS H->I J Report the Incident I->J

Chemical Spill Response Workflow

Reactivity and Stability

  • Chemical Stability: Stable under normal conditions of temperature and pressure.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[9]

  • Hazardous Polymerization: Will not occur.[4]

  • Conditions to Avoid: High temperature, mechanical shock, sparks, incompatible materials, ignition sources, excess heat, and moisture.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Identification and Segregation: Identify all waste containing the compound, including contaminated labware, solutions, and spill cleanup materials.[1] Segregate this waste from other incompatible waste streams, specifically from strong oxidizing agents and acids.[1] As a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[4]

  • Container and Labeling: Use a designated, leak-proof, and chemically compatible container with a secure cap.[1] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[1] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

This technical guide is intended to provide a comprehensive overview of the health and safety considerations for handling this compound. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted diaminopyridines represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. Their journey from discovery to their current status as versatile scaffolds in drug development is a testament to the enduring power of chemical synthesis and the intricate dance between structure and biological function. This in-depth technical guide provides a comprehensive overview of the historical synthesis of key diaminopyridines, detailed experimental protocols, quantitative data on their biological activities, and a visual exploration of their mechanisms of action.

A Legacy of Discovery and Synthesis

The exploration of diaminopyridines began with early investigations into the modification of the pyridine ring, a fundamental heterocycle in organic chemistry. The introduction of amino groups unlocked a vast chemical space, leading to the discovery of compounds with significant biological properties. Historically, the synthesis of diaminopyridines has relied on classical reactions such as amination of halopyridines and the reduction of nitropyridines, methods that continue to be refined and adapted.

Synthesis of Key Diaminopyridine Cores

The following sections detail the historical and contemporary synthetic routes to key diaminopyridine isomers, providing a foundation for the development of more complex derivatives.

2,3-Diaminopyridine: This isomer is a crucial precursor for the synthesis of various heterocyclic compounds. A common historical approach involves the reduction of 2-amino-3-nitropyridine.[1][2] More contemporary methods often focus on improving yield and safety.

3,4-Diaminopyridine (Amifampridine): Widely known for its therapeutic use in Lambert-Eaton myasthenic syndrome, the synthesis of 3,4-diaminopyridine often starts from 4-aminopyridine or 4-chloropyridine. A modern approach involves the hydrogenation of 3-nitro-4-aminopyridine.[3][4]

2,6-Diaminopyridine: This symmetrical diaminopyridine is a valuable building block in coordination chemistry and materials science, in addition to its pharmaceutical applications. Synthesis can be achieved through the amination of 2,6-dihalopyridines.[5][6]

Quantitative Data Summary

The pharmacological and synthetic landscape of substituted diaminopyridines is best understood through quantitative data. The following tables summarize key synthetic yields and biological activities.

Table 1: Comparison of Synthetic Yields for Key Diaminopyridines

Diaminopyridine IsomerStarting MaterialReagents and ConditionsYield (%)Reference
2,3-Diaminopyridine2-Amino-3-nitropyridineIron / Aqueous Acidified EthanolNot specified[1][2]
2,3-Diaminopyridine2-Chloro-3-aminopyridineZinc ammonium chloride, 220°C60[2]
2,3-Diaminopyridine3-Amino-2-halopyridineAqueous ammonia, catalyst, 100-150°C52-56[7]
3,4-Diaminopyridine4-Methoxy-3-nitropyridine1. Strong ammonia water; 2. Pd/C, H263.2 (overall)[3]
3,4-Diaminopyridine3-Nitro-4-aminopyridine10% Pd/C, H2, Methanol/THF97[4]
2,6-Diaminopyridine3-HydroxyglutaronitrileAmmonia, Copper(I)oxide, Methanol, 150°C95[5]
2,6-Diaminopyridine2,6-DibromopyridineAqueous Ammonia, High Temperature/PressureNot specified[6]
2,6-Diaminopyridine2,6-DibromopyridineEthylamine, Water, Microwave, 150-205°C65-86[8]

Table 2: Pharmacological Activity of Substituted Diaminopyrimidine and Diaminopyrimidine Derivatives

Compound ClassTargetSpecific Compound ExampleActivity (IC50)Disease AreaReference
DiaminopyrimidineDihydrofolate Reductase (DHFR)Trimethoprim~4 µM (C. parvum)Antimicrobial[9]
DiaminopyrimidineDihydrofolate Reductase (DHFR)Iclaprim0.26 mg/L (T. gondii)Antimicrobial[10]
2,4-DiaminopyrimidineFocal Adhesion Kinase (FAK)Compound A12130 nM (A549 cells)Anticancer[11]
2,4-DiaminopyrimidineCyclin-Dependent Kinase 7 (CDK7)Compound 227.21 nMAnticancer[12][13]
2-AminopyridineJanus Kinase 2 (JAK2)Compound 21b9 nMMyeloproliferative Neoplasms[14][15]
3,4-DiaminopyridineVoltage-gated K+ channels (Kv)Amifampridine5.8 µM (external), 0.7 µM (internal)Neurological Disorders[16]
2-AminopyridineAcetylcholinesterase (AChE)Compound 3m34.81 µMAlzheimer's Disease[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key diaminopyridine cores, representative of the historical and current state of the art.

Synthesis of 2,3-Diaminopyridine via Reduction of 2-Amino-3-nitropyridine

This procedure is a classic method for the preparation of 2,3-diaminopyridine.

Materials:

  • 2-Amino-3-nitropyridine

  • Iron powder

  • 95% Ethanol

  • Concentrated Hydrochloric Acid

  • Water

  • Activated charcoal

Procedure: [1]

  • In a flask equipped with a reflux condenser, combine 2-amino-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • After the reaction is complete, filter the hot mixture to remove the iron powder. Wash the iron residue with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from water, using activated charcoal to decolorize the solution.

  • Filter the hot solution and allow it to cool to obtain colorless needles of 2,3-diaminopyridine.

Synthesis of 3,4-Diaminopyridine via Hydrogenation

This high-yield synthesis is suitable for producing research quantities of 3,4-diaminopyridine.[4]

Materials:

  • 3-Nitro-4-aminopyridine

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • Tetrahydrofuran (THF)

  • Hydrogen gas source

Procedure:

  • Dissolve 3-nitro-4-aminopyridine in a mixture of methanol and THF.

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture at 10°C under a hydrogen atmosphere (1 atm) for 24 hours.

  • Upon completion of the reaction (monitored by hydrogen uptake), filter off the catalyst.

  • Evaporate the filtrate to dryness to obtain 3,4-diaminopyridine. The product is typically of high purity and can be used without further purification.

Synthesis of 2,6-Diaminopyridine via Cyclization

This innovative approach provides a high yield of 2,6-diaminopyridine from a non-pyridine starting material.[5]

Materials:

  • 3-Hydroxyglutaronitrile

  • Ammonia

  • Copper(I) oxide

  • Methanol

Procedure:

  • In a high-pressure autoclave, combine 3-hydroxyglutaronitrile, ammonia, copper(I) oxide, and methanol.

  • Heat the mixture to 150°C for 3 hours.

  • After cooling, the reaction mixture can be worked up to isolate the 2,6-diaminopyridine product.

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of substituted diaminopyridines stem from their ability to interact with a variety of biological targets. The following diagrams, generated using the DOT language, illustrate key mechanisms of action.

antimicrobial_diaminopyrimidine_moa cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Action PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids One-carbon transfers Diaminopyrimidine Diaminopyrimidine (e.g., Trimethoprim) Diaminopyrimidine->DHF Inhibits Sulfonamide Sulfonamide Sulfonamide->PABA Competitive Inhibition

Caption: Mechanism of action of antimicrobial diaminopyrimidines.

amifampridine_moa cluster_neuron Presynaptic Nerve Terminal cluster_drug_action Drug Intervention cluster_outcome Therapeutic Effect Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization VGKC Voltage-Gated K+ Channel (Kv) Depolarization->VGKC Opens VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Opens VGKC->Depolarization Repolarizes (K+ efflux) Prolonged_Depolarization Prolonged Depolarization Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release Amifampridine 3,4-Diaminopyridine (Amifampridine) Amifampridine->VGKC Blocks Increased_Ca_Influx Increased Ca2+ Influx Prolonged_Depolarization->Increased_Ca_Influx Enhanced_ACh_Release Enhanced ACh Release Increased_Ca_Influx->Enhanced_ACh_Release

Caption: Mechanism of 3,4-diaminopyridine (Amifampridine).

diaminopyrimidine_kinase_inhibitor_workflow cluster_design Drug Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization & Preclinical Evaluation Lead_Compound Lead Diaminopyrimidine Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Library_Synthesis Synthesis of Derivative Library SAR_Studies->Library_Synthesis Kinase_Assay Kinase Inhibition Assay (e.g., FAK, CDK7, JAK2) Library_Synthesis->Kinase_Assay Cell_Proliferation_Assay Cancer Cell Line Proliferation Assay Library_Synthesis->Cell_Proliferation_Assay Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cell_Proliferation_Assay->Determine_IC50 Lead_Identification Identification of Lead Candidates Determine_IC50->Lead_Identification ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Identification->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) ADMET_Profiling->In_Vivo_Studies

Caption: Workflow for developing diaminopyrimidine kinase inhibitors.

Conclusion

The journey of substituted diaminopyridines from simple heterocyclic molecules to a diverse class of therapeutic agents highlights the power of synthetic chemistry in addressing complex biological challenges. The historical synthetic routes laid the groundwork for the development of more efficient and scalable methods, enabling the exploration of a vast chemical space. The quantitative understanding of their biological activities continues to drive the design of novel drug candidates with improved potency and selectivity. As our understanding of disease pathways deepens, the versatile diaminopyridine scaffold is poised to remain a central element in the discovery of new medicines for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed, step-by-step protocols for the synthesis of 3-Bromopyridine-2,5-diamine, a significant intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is a multi-step process beginning with the bromination of 2-aminopyridine, followed by nitration, and concluding with the reduction of the nitro group to yield the final diamine product.[3] Two alternative methods for the final reduction step are presented: a classical approach using reduced iron and a catalytic hydrogenation method using Raney Nickel.[1][3] This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Overall Synthesis Pathway

The synthesis of this compound from 2-aminopyridine is accomplished via a three-step sequence as illustrated below.

cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid B_ref 2-Amino-5-bromopyridine C_ref 2-Amino-5-bromo-3-nitropyridine C 2-Amino-5-bromo-3-nitropyridine B_ref->C HNO3, H2SO4 D This compound C_ref->D Reduction (Fe or Raney Ni)

Caption: Overall three-step reaction pathway for the synthesis of this compound.

Experimental Protocols

Caution: These procedures involve hazardous materials and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Amino-5-bromopyridine

This procedure details the bromination of 2-aminopyridine in acetic acid.[3]

Methodology:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

  • Cool the solution to below 20°C using an ice bath.

  • Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid. Add this solution dropwise to the cooled pyridine solution over 1 hour with vigorous stirring. Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a 5-liter beaker and neutralize it by carefully adding 1.2 L of 40% sodium hydroxide solution, while stirring and cooling.

  • Collect the precipitated product by filtration and wash it with water until the washings are free of bromide ions.

  • Dry the crude product at 110°C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried solid with three 500-mL portions of hot petroleum ether (b.p. 60–80°C).

  • The resulting 2-amino-5-bromopyridine is sufficiently pure for the next step.

ReagentMolar Mass ( g/mol )AmountMoles
2-Aminopyridine94.11282 g3.0
Bromine159.81480 g (154 mL)3.0
Acetic Acid60.05800 mL (total)-
40% Sodium Hydroxide40.00~1.2 L-
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol describes the nitration of 2-amino-5-bromopyridine using a mixture of nitric and sulfuric acids.[3]

Methodology:

  • Equip a 1-liter three-necked flask with a mechanical stirrer, dropping funnel, condenser, and thermometer. Place the flask in an ice bath.

  • Add 500 mL of sulfuric acid (sp. gr. 1.84) to the flask.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not exceed 5°C.

  • Add 26 mL (0.57 mole) of 95% nitric acid dropwise with stirring, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 L of ice.

  • Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution.

  • Collect the yellow precipitate by filtration, wash it thoroughly with water, and dry it. The yield is typically between 62-67%.[3]

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-5-bromopyridine173.0286.5 g0.5
Sulfuric Acid (98%)98.08500 mL-
Nitric Acid (95%)63.0126 mL~0.57
40% Sodium Hydroxide40.00~1.35 L-
Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group. Two effective methods are presented below.

Methodology:

  • Charge a 100-mL flask fitted with a reflux condenser with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot mixture to remove the iron and wash the iron residue three times with 10-mL portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from 50 mL of water, using 1 g of decolorizing carbon, to yield colorless needles of the product. The reported yield is 69–76%.[3]

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-5-bromo-3-nitropyridine218.0210.9 g0.05
Reduced Iron55.8530 g-
95% Ethanol46.0770 mL (total)-
Concentrated HCl36.460.5 mL-

Methodology:

  • Dissolve 15.0 g (0.075 mol) of 2-amino-3-nitro-5-bromopyridine in 100 mL of a hot mixture of phosphoric acid and ethanol (V/V=20/80). Cool the solution to 25°C.

  • Sequentially add 135 mL of saturated hydrochloric acid in ethanol, 15 mL of concentrated hydrochloric acid, and 1.5 g of 10% Raney-Ni.

  • Transfer the mixture to a 500 mL high-pressure reactor. Pressurize the reactor with hydrogen to 1 MPa.

  • Heat the reactor to approximately 50°C. The reaction is complete when the pressure no longer decreases.

  • Cool the reactor, release the pressure, and filter the reaction mixture. Wash the filter cake with 50 mL of ethanol.

  • Pour the filtrate into 300 mL of a tetrahydrofuran (THF) and concentrated hydrochloric acid mixture (V/V=5/1).

  • Seal the container and store it in a refrigerator overnight.

  • Remove the solvent by rotary evaporation, filter the resulting solid, and dry to obtain the product. The reported yield is 89%.[1]

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-3-nitro-5-bromopyridine218.0215.0 g0.075
Phosphoric Acid / Ethanol-100 mL (20/80)-
Sat. HCl in Ethanol-135 mL-
Concentrated HCl36.4615 mL-
10% Raney-Ni-1.5 g-
Hydrogen (H₂)2.021 MPa-

Data Summary

The following table summarizes the typical yields for each step of the synthesis.

Synthesis StepProductMethodReported YieldReference
1. Bromination2-Amino-5-bromopyridineBr₂ / Acetic AcidNot specified, but sufficient for next step[3]
2. Nitration2-Amino-5-bromo-3-nitropyridineHNO₃ / H₂SO₄62-67%[3]
3. ReductionThis compoundIron / HCl69-76%[3]
3. ReductionThis compoundRaney-Ni / H₂89%[1]

The catalytic hydrogenation (Method B) offers a significantly higher yield for the final reduction step compared to the iron-based reduction (Method A).[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2,5-diamine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of amino groups and a bromine atom on the pyridine ring allows for sequential functionalization, making it an attractive scaffold for the synthesis of complex molecules and potential drug candidates. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and their application to this compound opens up a wide range of synthetic possibilities.

These application notes provide an overview and detailed protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols provided are based on established methods for structurally similar aminobromopyridines and serve as a robust starting point for reaction optimization. The pyridine moiety is a common scaffold in a vast array of pharmaceuticals, and the ability to efficiently functionalize it is of significant interest in drug discovery and development.

General Considerations for Cross-Coupling Reactions with this compound

The two amino groups in this compound can potentially coordinate to the palladium catalyst, which may influence the catalytic cycle. Therefore, the choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. In many cases, the use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction while minimizing side reactions. The amino groups are generally tolerated in these reactions without the need for protection, which enhances the atom economy and simplifies the synthetic sequence.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. This reaction is widely used to synthesize biaryl and hetero-biaryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of Related Aminobromopyridines

While specific data for this compound is limited in the literature, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 3-Amino-5-bromopyridine. This data provides a strong indication of the expected outcomes for the coupling of this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90888
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF120685
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the solvent system (e.g., toluene/water, 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1]

Quantitative Data for Buchwald-Hartwig Amination of Related Aminobromopyridines

The following table presents typical conditions and yields for the Buchwald-Hartwig amination of 2-amino-3-bromopyridine, which can serve as a guide for reactions with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)LiHMDSTHF651685
2AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001290
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄1,4-Dioxane1101888
4CyclopentylamineBrettPhos-precatalyst (2)-LiHMDSTHF651678
Experimental Protocol: Buchwald-Hartwig Amination (Adapted)
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., LiHMDS, 2.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules.

Quantitative Data for Sonogashira Coupling of Related Aminobromopyridines

The table below shows representative conditions and yields for the Sonogashira coupling of 2-amino-3-bromopyridines.

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100396
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF60691
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)PPh₃ (5)PiperidineCH₃CN80885
4EthynyltrimethylsilanePd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100392
Experimental Protocol: Sonogashira Coupling (Adapted)
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the copper co-catalyst (e.g., CuI, 5 mol%), and the ligand (e.g., PPh₃, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the solvent (e.g., DMF), the base (e.g., Et₃N), and the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene. It is a valuable method for the synthesis of substituted alkenes.

Quantitative Data for Heck Reaction of Related Bromopyridines

The following table provides typical conditions and yields for the Heck reaction of bromopyridine derivatives.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001290
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃DMA1201685
3AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃1,4-Dioxane110888
4Methyl acrylatePd(OAc)₂ (2)-NaOAcNMP1302482
Experimental Protocol: Heck Reaction (Adapted)
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the ligand (if required, e.g., P(o-tol)₃, 2 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Reagent Addition: Add the solvent (e.g., DMF) and the alkene (1.5 equiv.).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over a drying agent, and remove the solvent in vacuo. Purify the product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactant1 R-X Reactant1->OxAdd Reactant2 R'-M Reactant2->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Add reagents to Schlenk tube - this compound - Coupling Partner - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Work-up: - Quench reaction - Extract with organic solvent - Wash with water/brine monitor->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of a vast array of biologically active compounds and drug candidates. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and the ability to efficiently introduce amino groups onto a pyridine ring is of paramount importance for lead optimization and the generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromopyridine-2,5-diamine. This substrate is of particular interest as the resulting N-substituted pyridine-2,3,5-triamine derivatives are valuable intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications. The presence of two primary amino groups on the pyridine ring introduces a element of selectivity that must be carefully considered and controlled during the reaction design.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][3][4] The choice of ligand, base, and solvent is crucial for the success and selectivity of the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not extensively reported, the data from structurally similar systems provides a strong foundation for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Various Amines

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460[5]
23-BromopyridineMorpholinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (1.5)Dioxane1001285
32-BromopyridineAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2.0)Toluene1101892
43-BromopyridineBenzylaminePd(OAc)₂ (2)RuPhos (4)LiHMDS (1.5)THF801678
55-BromopyrimidineN-methylanilinePd₂(dba)₃ (2)Ligand 1 (8)NaOtBu (1.4)Toluene100-95[6]

Table 2: Ligand and Base Effects on the Amination of Bromopyridines

EntryLigandBaseKey AdvantagesPotential Drawbacks
1BINAPNaOtBuGood for primary amines, high reaction rates.[3]Incompatible with many electrophilic functional groups.[4]
2XantphosCs₂CO₃Excellent functional group tolerance, effective for heteroaryl halides.Can be expensive, may require higher catalyst loadings.[4]
3RuPhosLiHMDSAllows for the use of substrates with protic functional groups.[4]Solid base is air-sensitive.[4]
4XPhosK₃PO₄Good for coupling with anilines, economically attractive.Can require longer reaction times.[4]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners to achieve desired selectivity and yield.

General Protocol for Mono-amination of this compound

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[1]

  • Add the anhydrous solvent via syringe.[1]

  • Add the amine to the reaction mixture via syringe.[1]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyridine-2,3,5-triamine.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative\nAddition->Ar-Pd(II)(L2)-X Amine\nCoordination Amine Coordination Ar-Pd(II)(L2)-X->Amine\nCoordination [Ar-Pd(II)(L2)(R2NH)]+X- [Ar-Pd(II)(L2)(R2NH)]+X- Amine\nCoordination->[Ar-Pd(II)(L2)(R2NH)]+X- Deprotonation Deprotonation [Ar-Pd(II)(L2)(R2NH)]+X-->Deprotonation Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Base-H+X- Base-H+X- Deprotonation->Base-H+X- Reductive\nElimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative\nAddition R2NH R2NH R2NH->Amine\nCoordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Catalyst, Ligand, Base, and this compound to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool to RT and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-Bromopyridine-2,5-diamine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromopyridine-2,5-diamine, a versatile trifunctional building block for the construction of diverse heterocyclic scaffolds. The presence of two amino groups at positions 2 and 5, along with a bromine atom at position 3, offers multiple reaction sites for strategic elaboration into complex molecular architectures, particularly those with potential applications in medicinal chemistry and materials science.

Introduction to Synthetic Applications

This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems. The vicinal 2,5-diamine functionality is particularly amenable to cyclocondensation reactions with dicarbonyl compounds and their equivalents to form fused five- and six-membered rings. The bromine atom provides a reactive handle for post-cyclization modifications via modern cross-coupling methodologies, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Reactive Sites and Potential Transformations:

  • 2,5-Diamino Groups: Ideal for the formation of fused heterocycles such as imidazo[4,5-b]pyridines and pyrazino[2,3-b]pyridines through reactions with 1,2- and 1,3-dicarbonyl compounds, respectively.

  • 3-Bromo Substituent: Enables functionalization through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.

The strategic combination of these transformations allows for the synthesis of a wide array of novel heterocyclic compounds with potential biological activities, particularly in the realm of kinase inhibition, where diaminopyridine scaffolds are prevalent.

Synthesis of Fused Heterocyclic Systems

The reaction of this compound with various aldehydes followed by oxidative cyclization, or directly with carboxylic acids or their derivatives, can afford 6-Bromoimidazo[4,5-b]pyridine derivatives. This scaffold is a key component in a number of biologically active molecules.

dot

G cluster_0 Synthesis of 6-Bromoimidazo[4,5-b]pyridines This compound This compound Intermediate_Schiff_Base Intermediate Schiff Base This compound->Intermediate_Schiff_Base Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Intermediate_Schiff_Base Oxidative_Cyclization Oxidative Cyclization (e.g., Na2S2O5, air) Intermediate_Schiff_Base->Oxidative_Cyclization 6-Bromoimidazo[4,5-b]pyridine 6-Bromoimidazo[4,5-b]pyridine Oxidative_Cyclization->6-Bromoimidazo[4,5-b]pyridine

Caption: Workflow for the synthesis of 6-Bromoimidazo[4,5-b]pyridines.

Cyclocondensation with 1,2-dicarbonyl compounds, such as benzil derivatives, provides a straightforward route to 7-Bromopyrazino[2,3-b]pyridines. These compounds are of interest as potential scaffolds in medicinal chemistry.

dot

G cluster_1 Synthesis of 7-Bromopyrazino[2,3-b]pyridines This compound This compound Cyclocondensation Cyclocondensation (e.g., AcOH, reflux) This compound->Cyclocondensation 1,2-Dicarbonyl (R-CO-CO-R') 1,2-Dicarbonyl (R-CO-CO-R') 1,2-Dicarbonyl (R-CO-CO-R')->Cyclocondensation 7-Bromopyrazino[2,3-b]pyridine 7-Bromopyrazino[2,3-b]pyridine Cyclocondensation->7-Bromopyrazino[2,3-b]pyridine

Caption: Workflow for 7-Bromopyrazino[2,3-b]pyridine synthesis.

Post-Cyclization Functionalization via Cross-Coupling Reactions

The bromine atom on the synthesized fused heterocycles is a versatile handle for introducing molecular diversity. Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are particularly effective for this purpose.

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for tuning the electronic and steric properties of the molecule, often leading to enhanced biological activity.

dot

G cluster_2 Suzuki-Miyaura Cross-Coupling Brominated_Heterocycle Brominated Fused Heterocycle Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Brominated_Heterocycle->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Arylboronic_Acid->Suzuki_Coupling Arylated_Heterocycle Arylated Fused Heterocycle Suzuki_Coupling->Arylated_Heterocycle

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application in Kinase Inhibitor Synthesis

The diaminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif. The ability to generate diverse libraries of fused heterocycles from this compound makes it a valuable starting material for the discovery of novel kinase inhibitors. The synthesized compounds can be screened against various kinase panels to identify potential therapeutic agents.

dot

G cluster_3 Kinase Inhibitor Discovery Workflow Start This compound Step1 Heterocyclic Synthesis Start->Step1 Step2 Cross-Coupling for Diversity Step1->Step2 Step3 Compound Library Step2->Step3 Step4 Kinase Screening Step3->Step4 Step5 Hit Identification Step4->Step5 Step6 Lead Optimization Step5->Step6

Caption: Workflow for kinase inhibitor discovery.

Experimental Protocols

Materials:

  • This compound

  • Benzil

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) is added benzil (1.0 mmol).

  • The reaction mixture is heated to reflux for 4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the pure 7-Bromo-2,3-diphenylpyrazino[2,3-b]pyridine.

Materials:

  • 7-Bromo-2,3-diphenylpyrazino[2,3-b]pyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium Carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • A mixture of 7-Bromo-2,3-diphenylpyrazino[2,3-b]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added, and the mixture is heated at 90 °C under an argon atmosphere for 12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired 7-aryl-2,3-diphenylpyrazino[2,3-b]pyridine.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis and functionalization of heterocyclic compounds derived from this compound. These values are based on analogous reactions reported in the literature for similar substrates.

Table 1: Synthesis of Fused Heterocycles

EntryReactantProductSolventTemperature (°C)Time (h)Yield (%)
1Benzil7-Bromo-2,3-diphenylpyrazino[2,3-b]pyridineAcetic Acid118485-95
2Glyoxal7-Bromopyrazino[2,3-b]pyridineEthanol78670-80
3Phenylglyoxal7-Bromo-2-phenylpyrazino[2,3-b]pyridineAcetic Acid118580-90

Table 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-2,3-diphenylpyrazino[2,3-b]pyridine

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901280-90
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-85
33-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃DME851670-80

Disclaimer: The provided protocols and expected yields are illustrative and based on established chemical principles and analogous reactions. Actual results may vary depending on the specific substrates and experimental conditions. Researchers should conduct their own optimization studies.

Application Notes and Protocols for Purity Assessment of 3-Bromopyridine-2,5-diamine by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 3-Bromopyridine-2,5-diamine purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for quality control, ensuring the identity, purity, and consistency of this important chemical intermediate in research and drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle:

Reverse-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity.[1] In this method, a nonpolar stationary phase is used with a polar mobile phase. Less polar compounds will have a stronger interaction with the stationary phase and thus elute later. Due to the polar nature of this compound, a C18 column with polar endcapping is recommended to improve retention and peak shape.[2] A gradient elution will be employed to ensure the separation of the main component from potential impurities with a wide range of polarities.

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) with polar endcapping.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard and sample for analysis.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters:

ParameterValue
Column C18 Reverse-Phase (polar endcapped), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities:

Based on the synthesis of related brominated pyridines, potential impurities could include starting materials, by-products, and degradation products.[1]

Potential ImpurityExpected Retention Behavior
3,5-DibromopyridineLess polar, expected to have a longer retention time.
Pyridine-2,5-diamineMore polar, expected to have a shorter retention time.
Isomeric BromopyridinesSimilar polarity, may require method optimization for baseline separation.
Over-brominated speciesLess polar, expected to have longer retention times.

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Initial Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject Sample onto C18 Column prep3->analysis1 analysis2 Gradient Elution analysis1->analysis2 analysis3 UV Detection (254 nm) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Determine Purity data2->data3

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle:

NMR spectroscopy is a highly specific and quantitative technique for determining the structure and purity of a compound.[3] By comparing the integrals of the signals from the analyte to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined (qNMR). For routine purity checks, the relative integrals of the compound's protons can be compared to those of any detected impurities.

Experimental Protocol:

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6), containing a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

  • This compound reference standard and sample for analysis.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Method Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d6DMSO-d6
Frequency 400 MHz100 MHz
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay (d1) 5 x T1 (typically 10-30 seconds for quantitative analysis)5 x T1 (can be longer for quaternary carbons)
Number of Scans 16-641024-4096
Spectral Width ~12 ppm~220 ppm

4. Data Analysis:

  • Process the spectra with appropriate phasing and baseline correction.

  • Integrate the signals of this compound and any visible impurities.

  • The purity is calculated based on the relative integration of the analyte protons versus the impurity protons.

  • For quantitative NMR, the purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

The chemical shifts for this compound in DMSO-d6 are predicted based on the analysis of similar aminopyridine structures.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-4~7.0 - 7.5~120 - 130
H-6~7.5 - 8.0~140 - 150
NH₂ (C2)~5.0 - 6.0 (broad)-
NH₂ (C5)~4.5 - 5.5 (broad)-
C-2-~150 - 160
C-3-~90 - 100
C-4-~120 - 130
C-5-~135 - 145
C-6-~140 - 150

NMR Analysis Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 acq2 Acquire ¹³C NMR Spectrum acq1->acq2 proc1 Fourier Transform, Phase & Baseline Correction acq2->proc1 proc2 Integrate Signals proc1->proc2 proc3 Calculate Purity proc2->proc3

Caption: Workflow for NMR purity analysis of this compound.

References

Application Notes and Protocols for the Purification of 3-Bromopyridine-2,5-diamine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2,5-diamine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely used and effective technique for the purification of such organic molecules. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica gel column chromatography. The protocol addresses common challenges associated with the purification of basic pyridine compounds, such as peak tailing, by employing a modified mobile phase.

Understanding the Separation

The purification of this compound by column chromatography relies on the principle of differential adsorption of the target compound and its impurities onto a stationary phase, followed by elution with a mobile phase. The polarity of the molecule plays a crucial role in this separation.

Key Molecular Features of this compound:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule.

  • Amino Groups: The two amino groups are also basic and increase the polarity of the compound.

  • Bromo Group: The bromine atom adds to the molecular weight and has a modest electronic effect.

The basic nature of the amino groups and the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic sites on the silica gel.

Potential Impurities:

Understanding the potential impurities from the synthesis of this compound is crucial for designing an effective purification strategy. Common impurities may include:

  • Unreacted Starting Materials: For example, a nitropyridine precursor if the synthesis involves nitro group reduction.

  • Over-brominated Species: Such as dibrominated pyridine derivatives.

  • Isomeric Byproducts: Amines or bromine substituted at different positions on the pyridine ring.

  • Non-polar Byproducts: Formed from side reactions during the synthesis.

Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Preparation of the Mobile Phase (Eluent):

    • Prepare a stock solution of the mobile phase. A good starting point for pyridine derivatives is a mixture of hexane and ethyl acetate.[1]

    • To mitigate peak tailing, add a small amount of triethylamine (0.1-1% v/v) to the eluent mixture.[1] For this protocol, we will use a gradient elution starting with a less polar mixture and gradually increasing the polarity.

    • Prepare two mobile phase mixtures:

      • Eluent A: 95:5 (v/v) Hexane:Ethyl Acetate + 0.5% TEA

      • Eluent B: 70:30 (v/v) Hexane:Ethyl Acetate + 0.5% TEA

  • Thin Layer Chromatography (TLC) Analysis:

    • Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the crude mixture on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate with 0.5% TEA.

    • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4 for good separation. Adjust the ratio of hexane to ethyl acetate to achieve this.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, less polar eluent (Eluent A). The amount of silica gel should be 50-100 times the weight of the crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Due to the polarity of the diamine, dry loading is recommended to ensure a narrow sample band and better separation.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the dry powder containing the adsorbed sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent (Eluent A) to the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • Start the elution with Eluent A. Monitor the elution of compounds by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase by switching to Eluent B to elute the more polar compounds, including the desired product.

    • The non-polar impurities will elute first, followed by the this compound. More polar impurities will elute last.

  • Isolation of the Purified Product:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table summarizes the proposed chromatographic conditions and expected results for the purification of 1 gram of crude this compound. Note that these are typical values and may require optimization based on the specific impurity profile of the crude material.

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Amount of Stationary Phase 50 g (50:1 ratio to crude product)
Column Dimensions 2.5 cm (ID) x 30 cm (L)
Mobile Phase (Eluent) Gradient: Hexane:Ethyl Acetate with 0.5% TEA
Start: 95:5 (v/v) Hexane:EtOAc + 0.5% TEA
End: 70:30 (v/v) Hexane:EtOAc + 0.5% TEA
Sample Loading Dry Loading
Hypothetical Rf (Product) ~0.3 in 80:20 Hexane:EtOAc + 0.5% TEA
Expected Purity >98%
Expected Yield 70-90% (dependent on crude purity)

Visualization

The following diagram illustrates the experimental workflow for the column chromatography purification of this compound.

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation cluster_isolation Product Isolation prep_eluent Prepare Eluents (Hexane:EtOAc + TEA) prep_tlc TLC Analysis of Crude prep_eluent->prep_tlc prep_column Pack Silica Gel Column prep_tlc->prep_column load_sample Dry Load Crude Product on Silica Gel prep_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Identify Pure Fractions evaporate Evaporate Solvent combine_fractions->evaporate analyze Analyze Final Product (Purity, Yield) evaporate->analyze

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Scale-up Synthesis of 3-Bromopyridine-2,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations for the scale-up synthesis of 3-Bromopyridine-2,5-diamine, a valuable scaffold in medicinal chemistry. The document outlines a plausible and scalable synthetic route, detailed experimental protocols, process safety information, and analytical methods for quality control. Additionally, it explores the potential of its derivatives as kinase inhibitors in relevant signaling pathways.

Proposed Scalable Synthetic Route

The most viable and scalable approach to this compound involves the selective bromination of the commercially available 2,5-diaminopyridine. This method avoids the multiple steps of nitration and reduction that would be necessary if starting from other pyridine derivatives, thereby improving process efficiency and reducing waste.

The key transformation is the regioselective bromination at the 3-position. The two amino groups are strong activating groups, directing electrophilic substitution to the ortho and para positions. In the case of 2,5-diaminopyridine, the 3- and 6-positions are activated. Careful control of reaction conditions is crucial to favor mono-bromination at the desired 3-position and minimize the formation of di-brominated and other isomeric byproducts.

Process and Scale-up Considerations

Scaling up the synthesis of halogenated pyridines presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Regioselectivity of Bromination: The primary challenge is controlling the position of bromination on the electron-rich diaminopyridine ring.

    • Solution: Slow, controlled addition of the brominating agent at low temperatures can help to prevent over-bromination and improve selectivity. The use of a milder brominating agent, such as N-bromosuccinimide (NBS) in place of liquid bromine, can also enhance control over the reaction.

  • Exothermic Reaction Control: The bromination of aromatic amines is typically exothermic.

    • Solution: A reactor with efficient heat exchange capabilities is essential. The reaction temperature must be carefully monitored and controlled throughout the addition of the brominating agent. A semi-batch process, where the brominating agent is added gradually to the substrate solution, is recommended for large-scale production.

  • Product Purification: The crude product may contain unreacted starting material and di-brominated byproducts, which can be difficult to separate.

    • Solution: Column chromatography is not practical for large-scale purification. Recrystallization from a suitable solvent system is the preferred method for isolating the final product with high purity. Experimentation with different solvents will be necessary to find the optimal conditions.

  • Safety: Liquid bromine is highly corrosive, toxic, and volatile.

    • Solution: For large-scale operations, generating bromine in situ or using a safer brominating agent like NBS is highly recommended.[1] All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).

Quantitative Data for Scalable Synthesis

The following table summarizes the proposed quantities and parameters for a hypothetical 1 kg scale synthesis of this compound.

ParameterValueNotes
Starting Material
2,5-Diaminopyridine1.0 kg
Bromination
N-Bromosuccinimide (NBS)1.63 kg (1.0 eq)Stoichiometry should be carefully controlled to minimize di-bromination.
Acetonitrile (solvent)10 L
Reaction Temperature0-5 °CCrucial for controlling selectivity and exotherm.
Reaction Time2-4 hoursMonitor by HPLC until starting material is consumed.
Work-up
Sodium thiosulfate solution (10%)5 LTo quench unreacted bromine.
Sodium bicarbonate solution (sat.)As neededTo neutralize the reaction mixture.
Ethyl acetate (extraction)3 x 5 L
Purification
Recrystallization SolventEthanol/Water mixtureTo be optimized.
Final Product
Expected Yield70-80%Based on analogous reactions.
Purity (by HPLC)>98%

Detailed Experimental Protocols

Synthesis of this compound (1 kg Scale)

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Charge the reactor with 2,5-diaminopyridine (1.0 kg) and acetonitrile (10 L).

  • Cool the mixture to 0-5 °C with constant stirring.

  • In a separate vessel, dissolve N-bromosuccinimide (1.63 kg) in acetonitrile (5 L).

  • Slowly add the NBS solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (5 L).

  • Allow the mixture to warm to room temperature.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes cloudy.

  • Heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Quality Control
  • Reaction Monitoring and Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[2]

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm.

  • Identification of Volatile Impurities: Gas chromatography (GC) with a flame ionization detector (FID) can be used to detect and quantify any residual solvents or volatile impurities.[3]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the final product.

Safety Information

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • Acetonitrile: Flammable and toxic. Handle in a well-ventilated area.

  • This compound: The toxicological properties have not been fully investigated. Handle with care, assuming it is harmful.[4]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All operations should be performed in a chemical fume hood.

Application Context: Potential as Kinase Inhibitors

Derivatives of diaminopyridines are a well-established class of compounds in medicinal chemistry, frequently explored as inhibitors of various protein kinases.[5][6] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer drugs.

The this compound scaffold provides a versatile platform for the synthesis of a library of derivatives. The amino groups at the 2- and 5-positions can be further functionalized to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. The bromine atom at the 3-position can serve as a handle for further modifications through cross-coupling reactions to explore the structure-activity relationship (SAR).

A plausible target for derivatives of this scaffold is the PI3K/AKT/mTOR signaling pathway , which is frequently hyperactivated in many types of cancer.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_qc Quality Control 2,5-Diaminopyridine 2,5-Diaminopyridine Bromination Bromination 2,5-Diaminopyridine->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Acetonitrile Acetonitrile Acetonitrile->Bromination Quenching Quenching Bromination->Quenching In-process Control (HPLC) Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Concentration Concentration Extraction->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product This compound Recrystallization->Final_Product QC HPLC, GC, NMR, MS Final_Product->QC

Caption: Workflow for the scale-up synthesis of this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by derivatives.

References

Application of 3-Bromopyridine-2,5-diamine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. 3-Bromopyridine-2,5-diamine is a versatile building block for the synthesis of novel kinase inhibitors. The diaminopyridine core can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region, while the bromine atom at the 3-position provides a convenient handle for introducing diverse chemical moieties through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Bruton's tyrosine kinase (Btk) and Glycogen synthase kinase-3 (GSK-3) inhibitors, based on the established activity of the closely related 2,5-diaminopyrimidine scaffold.

Kinase Targets and Inhibitor Activity

Derivatives of the 2,5-diaminopyridine and 2,5-diaminopyrimidine scaffolds have demonstrated significant inhibitory activity against several important kinase targets. Below is a summary of the reported activities for inhibitors based on these core structures.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)Reference
Bruton's tyrosine kinase (Btk)2,5-Diaminopyrimidine covalent irreversible inhibitor31[1][2]
Bruton's tyrosine kinase (Btk)2,5-Diaminopyrimidine covalent irreversible inhibitor38[1][2]
Glycogen synthase kinase-3 (GSK-3)2,5-Diaminopyrimidine derivative<10[3]
Glycogen synthase kinase-3 (GSK-3)3,5-Disubstituted azapurine (related scaffold)<10[3]

Signaling Pathways

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[4] Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB and NFAT. Inhibitors of Btk can block these signaling events, leading to decreased B-cell proliferation and survival, which is a therapeutic strategy for B-cell malignancies.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PIP3 Lyn_Syk->PIP3 Btk Btk PIP3->Btk recruits PLCg2 PLCγ2 Btk->PLCg2 activates Btk_inhibitor Btk Inhibitor (e.g., 2,5-diaminopyridine derivative) Btk_inhibitor->Btk inhibits DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca Downstream Downstream Signaling (NF-κB, NFAT) PKC_Ca->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Bruton's Tyrosine Kinase (Btk) Signaling Pathway.

Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway

Glycogen synthase kinase-3 is a serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[5][6] GSK-3 is a constitutively active enzyme that is regulated by inhibitory phosphorylation. In the Wnt signaling pathway, for example, activation of the Wnt receptor leads to the inhibition of GSK-3, which prevents the degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus and activates gene transcription. Aberrant GSK-3 activity has been implicated in neurodegenerative diseases, bipolar disorder, and cancer.

GSK3_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3 GSK-3 Dishevelled->GSK3 inhibits beta_catenin β-catenin GSK3->beta_catenin phosphorylates for degradation GSK3_inhibitor GSK-3 Inhibitor (e.g., 2,5-diaminopyridine derivative) GSK3_inhibitor->GSK3 inhibits Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription

Caption: Simplified Wnt/β-catenin Signaling Pathway Involving GSK-3.

Experimental Protocols

The following protocols are representative methods for the synthesis of kinase inhibitors using a this compound scaffold. These are based on established procedures for structurally similar compounds and can be adapted for specific target molecules.[7][8]

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound typically involves a key cross-coupling reaction to introduce a substituent at the 3-position, followed by further functionalization of the amino groups if necessary.

Synthetic_Workflow Start This compound Coupling Suzuki-Miyaura or Buchwald-Hartwig Coupling Start->Coupling Intermediate 3-Substituted-pyridine-2,5-diamine Coupling->Intermediate Functionalization Further Functionalization (e.g., acylation, alkylation) Intermediate->Functionalization Final_Product Kinase Inhibitor Functionalization->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylpyridine-2,5-diamine derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group at the 3-position of the pyridine ring.

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 - 2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a Schlenk flask, combine the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the base (1.5-2.0 eq.).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution to the flask containing the reactants via a cannula.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-18 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its structure allows for the formation of key interactions within the ATP-binding site of kinases, and the bromine atom provides a reactive handle for extensive chemical modifications through robust synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and data presented in these application notes, based on the well-established activity of the closely related 2,5-diaminopyrimidine scaffold, provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors targeting a range of therapeutically relevant kinases.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3-Bromopyridine-2,5-diamine with various arylboronic acids. This versatile reaction is a cornerstone in modern synthetic chemistry, facilitating the creation of carbon-carbon bonds to construct 3-aryl-pyridine-2,5-diamine scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[1] While the presence of two amino groups on the pyridine ring in this compound could potentially interfere with the palladium catalyst, studies on analogous compounds like 3-Amino-5-bromopyridine and 5-bromo-2-methylpyridin-3-amine have demonstrated that high yields of the desired coupled products can be achieved without the need for protecting the amine functionalities by carefully selecting the catalyst, ligand, base, and solvent system.[2][3]

Predicted Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

G cluster_reactants Reactants cluster_reagents Reaction Conditions This compound This compound 3-Aryl-pyridine-2,5-diamine 3-Aryl-pyridine-2,5-diamine This compound->3-Aryl-pyridine-2,5-diamine + Arylboronic Acid Arylboronic Acid Arylboronic Acid->3-Aryl-pyridine-2,5-diamine Pd Catalyst Pd Catalyst Pd Catalyst->3-Aryl-pyridine-2,5-diamine Base Base Base->3-Aryl-pyridine-2,5-diamine Solvent Solvent Solvent->3-Aryl-pyridine-2,5-diamine

Caption: General Suzuki-Miyaura coupling of this compound.

Data Presentation: Expected Yields Based on a Structural Analog

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table summarizes the yields obtained for the coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] This data provides a strong indication of the expected yields under similar optimized conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid5-(4-Methylphenyl)-2-methylpyridin-3-amine88
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
53-Fluorophenylboronic acid5-(3-Fluorophenyl)-2-methylpyridin-3-amine80
62-Naphthylboronic acid5-(2-Naphthyl)-2-methylpyridin-3-amine75

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound, adapted from established procedures for structurally similar aminobromopyridines.[2][3][4]

Protocol 1: Conventional Heating

This protocol is a standard method for Suzuki-Miyaura coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyridine-2,5-diamine.

  • Characterize the final product using NMR, MS, and other relevant analytical techniques.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times from hours to minutes.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-formed catalyst) and ligand (if necessary)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-dioxane/water (4:1), DMF, or ethanol/water

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      |      L Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      |      L Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' 3-Aryl-pyridine-2,5-diamine Reductive_Elimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A generalized workflow for the synthesis and purification of 3-aryl-pyridine-2,5-diamines is depicted below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Reaction (Conventional Heating or Microwave) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Drying Drying & Concentration Quenching->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development

The 3-aryl-pyridine-2,5-diamine core is a valuable pharmacophore. The introduction of diverse aryl groups via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening against various biological targets. These derivatives are being investigated for a range of therapeutic applications, including but not limited to, kinase inhibitors, anti-cancer agents, and central nervous system drugs. The ability to fine-tune the steric and electronic properties of the aryl substituent is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds. The protocols described herein provide a robust foundation for the synthesis of these important molecular entities.

References

Application Notes and Protocols for High-Throughput Screening of 3-Bromopyridine-2,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinamine scaffolds are privileged structures in medicinal chemistry and drug discovery, frequently appearing in potent and selective inhibitors of various protein kinases.[1][2] The strategic functionalization of these scaffolds is critical for optimizing potency, selectivity, and pharmacokinetic properties. 3-Bromopyridine-2,5-diamine is a versatile building block, offering multiple reaction sites for the generation of diverse chemical libraries. The bromine atom at the 3-position serves as a key handle for palladium-catalyzed cross-coupling reactions, while the two amino groups at positions 2 and 5 can undergo a variety of transformations, including acylation, sulfonylation, and reductive amination.

This document provides a detailed protocol for the high-throughput screening (HTS) of reactions involving this compound to rapidly explore chemical space and identify promising derivatives for drug discovery programs. The workflow is designed for a 96-well plate format and utilizes automated liquid handling and rapid Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for efficient data acquisition.

Target Rationale: Kinase Inhibitor Discovery

Derivatives of aminopyridines are well-established as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2] The aminopyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases. By screening a library of derivatives of this compound, we aim to identify compounds that can effectively compete with ATP and inhibit kinase activity. The Mitogen-Activated Protein (MAP) Kinase pathway is a key signaling cascade often targeted by kinase inhibitors.

MAP_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Synthesized Inhibitor Inhibitor->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: MAP Kinase Signaling Pathway Targeted by Inhibitors.

High-Throughput Screening Workflow

The high-throughput screening process is designed to be efficient and automated, moving from plate preparation to data analysis in a streamlined manner.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Reactants, Reagents) Plate_Mapping Design 96-Well Plate Map Stock_Solutions->Plate_Mapping Dispensing Automated Liquid Handling: Dispense Reagents Plate_Mapping->Dispensing Reaction Reaction Incubation (Controlled Temperature & Time) Dispensing->Reaction Quenching Quench Reactions Reaction->Quenching Sample_Prep Sample Preparation for LC-MS (Dilution, Filtration) Quenching->Sample_Prep LCMS_Analysis High-Throughput LC-MS Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Hit Identification LCMS_Analysis->Data_Processing

Caption: High-Throughput Screening Experimental Workflow.

Experimental Protocols

Reagent Stock Solution Preparation

Proper preparation of stock solutions is crucial for accurate and reproducible results.

Reagent Concentration Solvent Storage
This compound100 mMDimethyl Sulfoxide (DMSO)-20°C, protected from light
Acyl Chloride Library200 mMAnhydrous Dichloromethane (DCM)-20°C, under inert atmosphere
Sulfonyl Chloride Library200 mMAnhydrous Dichloromethane (DCM)-20°C, under inert atmosphere
Aldehyde/Ketone Library200 mM1,2-Dichloroethane (DCE)4°C
Triethylamine (TEA)500 mMAnhydrous Dichloromethane (DCM)Room Temperature
Sodium triacetoxyborohydride (STAB)500 mM1,2-Dichloroethane (DCE)Room Temperature (prepare fresh)
High-Throughput Reaction Setup

The following protocols are for a single well in a 96-well microplate. An automated liquid handler should be used for dispensing reagents.

A. Acylation Reactions

  • To each designated well of a 96-well plate, add 10 µL of the 100 mM this compound stock solution in DMSO.

  • Add 10 µL of the 500 mM triethylamine stock solution in DCM.

  • Add 10 µL of a unique 200 mM acyl chloride from the library to each well.

  • Seal the plate and incubate at room temperature for 4 hours with orbital shaking.

  • Quench the reaction by adding 50 µL of methanol.

B. Sulfonylation Reactions

  • To each designated well of a 96-well plate, add 10 µL of the 100 mM this compound stock solution in DMSO.

  • Add 10 µL of the 500 mM triethylamine stock solution in DCM.

  • Add 10 µL of a unique 200 mM sulfonyl chloride from the library to each well.

  • Seal the plate and incubate at 40°C for 6 hours with orbital shaking.

  • Quench the reaction by adding 50 µL of methanol.

C. Reductive Amination Reactions

  • To each designated well of a 96-well plate, add 10 µL of the 100 mM this compound stock solution in DMSO.

  • Add 10 µL of a unique 200 mM aldehyde or ketone from the library to each well.

  • Incubate at room temperature for 30 minutes to allow for imine formation.

  • Add 10 µL of the 500 mM sodium triacetoxyborohydride (STAB) stock solution in DCE.[4]

  • Seal the plate and incubate at room temperature for 12 hours with orbital shaking.

  • Quench the reaction by adding 50 µL of a saturated aqueous sodium bicarbonate solution.

Parameter Acylation Sulfonylation Reductive Amination
This compound (µmol) 111
Reactant (µmol) 222
Base/Reagent (µmol) 5 (TEA)5 (TEA)5 (STAB)
Total Reaction Volume (µL) 303030
Reaction Temperature (°C) 254025
Reaction Time (hours) 4612
Quenching Agent MethanolMethanolSat. NaHCO₃
Sample Preparation for LC-MS Analysis
  • After quenching, add 120 µL of acetonitrile to each well to precipitate any salts and proteins if in a biological assay.

  • Centrifuge the plate at 3000 rpm for 10 minutes.

  • Transfer 10 µL of the supernatant to a new 96-well plate containing 190 µL of a water/acetonitrile (95:5) mixture in each well.

  • Seal the plate and submit for LC-MS analysis.

High-Throughput LC-MS Analysis

The goal is to have a rapid analysis time to accommodate the large number of samples.

Parameter Value
LC System UHPLC System
Column C18, 2.1 x 30 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.8 mL/min
Gradient 5% to 95% B over 1.5 minutes
Total Run Time 2.5 minutes per sample
Injection Volume 2 µL
MS Detector High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range 100 - 1000 m/z

Data Analysis and Hit Identification

  • Data Extraction: The raw LC-MS data is processed to extract the mass of the expected product for each reaction well.

  • Hit Criteria: A "hit" is defined as a well where the mass of the desired product is detected with a signal-to-noise ratio greater than 10.

  • Confirmation: The identity of the hits should be confirmed by re-synthesis and full characterization (e.g., ¹H NMR, ¹³C NMR, HRMS).

  • Purity Assessment: The purity of the hit compounds can be estimated from the LC-MS chromatogram by comparing the peak area of the product to the total peak area.

Conclusion

This high-throughput screening platform enables the rapid synthesis and analysis of a diverse library of compounds derived from this compound.[5] By employing automated liquid handling and fast LC-MS analytics, researchers can efficiently explore the structure-activity relationships of this versatile scaffold. The identified hits can then be prioritized for further optimization in medicinal chemistry programs, accelerating the discovery of novel drug candidates, particularly in the area of kinase inhibitors.

References

Application Notes and Protocols: Use of 3-Bromopyridine-2,5-diamine in the Development of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2,5-diamine is a substituted pyridine derivative with reactive amine functional groups, making it a potential building block for novel organic materials. Its structural features, including the bromine atom and the pyridine ring, suggest possibilities for creating materials with interesting electronic, optical, and thermal properties. In theory, this monomer could be utilized in the synthesis of high-performance polymers such as polyimides, polyamides, and conjugated polymers for applications in organic electronics.

However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in research specifically detailing the use of this compound for the development of novel organic materials. While the synthesis and properties of polymers derived from various other aromatic and heterocyclic diamines are well-documented, specific experimental protocols, quantitative data, and application examples for materials incorporating this compound are not presently available.

This document, therefore, provides a generalized framework based on established principles for working with similar diamine monomers. The protocols and potential applications described below are hypothetical and would require significant experimental validation.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. This information is crucial for designing reaction conditions and purification procedures.

PropertyValueReference
CAS Number 896160-69-3[1]
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance Dark brown or violet powder[1]
Melting Point 117-122 °C[1]

Hypothetical Applications and Experimental Approaches

Based on the chemistry of analogous aromatic diamines, this compound could potentially be employed in the following areas:

High-Performance Polyimides

Aromatic polyimides are known for their excellent thermal stability, mechanical strength, and dielectric properties. The incorporation of a pyridine ring can enhance solubility and introduce unique electronic characteristics.

Hypothetical Experimental Protocol: Two-Step Polyimide Synthesis

This protocol describes a general two-step method for the synthesis of a polyimide from this compound and a commercially available dianhydride, such as Pyromellitic dianhydride (PMDA).

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound and a polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).

  • Stir the mixture at room temperature until the diamine is fully dissolved.

  • Slowly add an equimolar amount of PMDA powder to the solution in small portions to control the exothermic reaction.

  • Continue stirring at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to create a thin, uniform film.

  • Place the coated substrate in a vacuum oven and cure using a staged heating program:

    • 80 °C for 2 hours to slowly remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour to complete the imidization.

  • Cool the oven to room temperature and carefully peel off the resulting polyimide film.

Workflow for Polyimide Synthesis

G cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Thermal Imidization Diamine This compound in DMAc Reaction Stirring at RT, 24h under N2 Diamine->Reaction Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->Reaction PAA_Solution Poly(amic acid) Solution Reaction->PAA_Solution Casting Film Casting on Glass Substrate PAA_Solution->Casting Curing Staged Thermal Curing (80-300 °C) Casting->Curing PI_Film Polyimide Film Curing->PI_Film

Caption: Hypothetical workflow for the two-step synthesis of a polyimide from this compound.

Conjugated Polymers for Organic Electronics

The diamine functionality allows for the formation of conjugated polymers through reactions like Schiff base formation or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The bromine atom provides a reactive site for such cross-coupling reactions. These materials could be investigated for their semiconducting properties in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Hypothetical Signaling Pathway for Polymer-based OLED

An OLED operates on the principle of electroluminescence. The performance of the device is critically dependent on the energy levels of the materials used in its various layers. A polymer derived from this compound could potentially serve as a host material in the emissive layer or as a charge-transporting layer.

G cluster_device OLED Device Structure cluster_process Electroluminescence Process Cathode Cathode (-) Injection Charge Injection Cathode->Injection Electrons ETL Electron Transport Layer (ETL) Recombination Exciton Formation (Recombination) ETL->Recombination e- EML Emissive Layer (EML) (e.g., Host with Dopant) HTL Hole Transport Layer (HTL) HTL->Recombination h+ Anode Anode (+) Anode->Injection Holes Transport Charge Transport Injection->Transport Emission Light Emission Recombination->Emission

Caption: Simplified energy level diagram and charge carrier pathway in a generic polymer-based OLED.

While this compound presents theoretical potential as a monomer for novel organic materials, the absence of published research necessitates that any work with this compound be approached as fundamental research. The protocols and pathways provided here are intended as a starting point for investigation and will require substantial optimization and characterization to validate the properties of any resulting materials. Researchers are encouraged to perform small-scale feasibility studies before committing to larger-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Bromopyridine-2,5-diamine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during the functionalization of 3-Bromopyridine-2,5-diamine. The presence of two amino groups and the pyridine nitrogen introduces unique challenges in achieving high-yielding cross-coupling reactions. This guide offers insights into reaction optimization, protecting group strategies, and detailed experimental protocols.

Frequently Asked questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in palladium-catalyzed cross-coupling reactions with this compound are common and can stem from several factors related to the substrate's inherent reactivity:

  • Catalyst Inhibition: The lone pairs of electrons on the two amino groups and the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with aminopyridine substrates.

  • Side Reactions:

    • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of pyridine-2,5-diamine. This can be caused by hydride sources in the reaction mixture, such as solvent impurities or the boronic acid itself.

    • Homocoupling: Self-coupling of the boronic acid or the starting bromopyridine can occur, consuming the reagents and reducing the desired product's yield. Oxygen can promote the homocoupling of boronic acids.

    • Protodeboronation: The boronic acid can be converted back to the corresponding arene before cross-coupling occurs, especially in the presence of water and base at elevated temperatures.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, hindering reaction rates.

  • Di-functionalization or Polymerization: The presence of two reactive amino groups can lead to undesired side reactions, including di-functionalization if the coupling partner is also reactive, or polymerization.

Q2: How can I improve the yield of my cross-coupling reaction with unprotected this compound?

Optimizing the reaction conditions is crucial when working with this substrate without protecting groups. Here are key parameters to consider:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are often effective in shielding the palladium center and preventing catalyst inhibition by the pyridine and amino functionalities.

  • Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than strong bases like sodium tert-butoxide (NaOtBu), which can promote side reactions.

  • Boronic Acid/Ester: To mitigate protodeboronation, consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, instead of boronic acids.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure thorough degassing of solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation and homocoupling.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.

Q3: Should I use a protecting group strategy for the amino groups?

Yes, using a protecting group for one or both amino groups is a highly recommended strategy to improve yields and prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting amines.

  • Selective Mono-protection: It is often desirable to selectively protect one amino group to allow for subsequent stepwise functionalization. A facile method for mono-Boc protection of diamines involves the sequential addition of one equivalent of HCl followed by one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).[1][2] This differentiates the two amino groups, allowing for selective protection.

  • Orthogonal Protection: If you plan to perform different reactions on each amino group, consider using orthogonal protecting groups that can be removed under different conditions.

Q4: How do I remove the Boc protecting group after the functionalization?

The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3] The reaction is usually fast and occurs at room temperature. Alternatively, a solution of HCl in an organic solvent can be used.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Observed Issue Potential Cause Troubleshooting Steps
Low to no conversion of starting material Catalyst inhibition/deactivation.- Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).- Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).- Use a pre-catalyst for more active and stable catalytic species.
Inappropriate base.- Screen weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Significant amount of debrominated starting material (hydrodehalogenation) Presence of hydride sources.- Ensure solvents are anhydrous and high purity.- Use a boronic ester instead of a boronic acid.- Optimize reaction time to be as short as possible.
Formation of homocoupled products Presence of oxygen or Pd(II) species.- Ensure thorough degassing of all solvents and reagents.- Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Loss of boronic acid (protodeboronation) Instability of boronic acid.- Use more stable boronic esters (pinacol or MIDA).- Use anhydrous conditions.- Employ a weaker base if possible.
Low Yield in Buchwald-Hartwig Amination
Observed Issue Potential Cause Troubleshooting Steps
Low to no conversion of starting material Catalyst inhibition/deactivation.- Use bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).- Consider using a precatalyst system.
Incompatible base.- Screen different bases such as LiHMDS, NaOtBu, or K₃PO₄. The choice is often substrate and ligand dependent.
Sluggish reaction Insufficient temperature or catalyst activity.- Gradually increase the reaction temperature (e.g., from 80°C to 110°C).- Switch to a more active ligand/precatalyst system.
Formation of side products Catalyst decomposition or reaction with unprotected amino groups.- Lower the reaction temperature.- Consider protecting the amino groups of the this compound.

Data Presentation

While specific quantitative data for the functionalization of this compound is limited in the readily available literature, the following tables provide representative yields for palladium-catalyzed cross-coupling reactions of structurally similar aminobromopyridines. This data can serve as a benchmark for optimizing your reactions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aminobromopyridines

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-2-aminopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
25-Bromo-3-aminopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8578
33-Bromo-5-aminopyridineThiophene-2-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane10091

Table 2: Representative Yields for Buchwald-Hartwig Amination of Aminobromopyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF6575
25-Bromo-3-aminopyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10088
33-Bromo-5-aminopyridinen-ButylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Dioxane10092

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol is adapted from a general procedure for the selective mono-Boc protection of diamines.[2]

  • Salt Formation: Dissolve this compound (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere. To this solution, add a solution of HCl in methanol (1.0 eq) dropwise. Stir the mixture for 30 minutes to allow for the formation of the mono-hydrochloride salt.

  • Boc Protection: To the suspension, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) and triethylamine (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Mono-Boc-Protected this compound
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the mono-Boc-protected this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of Mono-Boc-Protected this compound
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos precatalyst, 2-4 mol%) and the base (e.g., LiHMDS, 2.0 eq).

  • Reagent Addition: Add the mono-Boc-protected this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed THF.

  • Reaction: Heat the mixture at 65-80 °C and monitor the reaction progress.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Deprotection of the Boc Group
  • Reaction Setup: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash with brine, dry the organic layer, and concentrate to obtain the deprotected product.

Visualizations

experimental_workflow cluster_protection Step 1: Selective Mono-Boc Protection cluster_functionalization Step 2: Functionalization (Cross-Coupling) cluster_deprotection Step 3: Deprotection start This compound prot_reagents 1. HCl (1 eq), MeOH 2. (Boc)₂O (1 eq), Et₃N start->prot_reagents Protection prot_product Mono-Boc-3-Bromopyridine-2,5-diamine prot_reagents->prot_product func_reagents Arylboronic Acid/Ester (Suzuki) or Amine (Buchwald-Hartwig) + Pd Catalyst, Ligand, Base prot_product->func_reagents Coupling func_product Functionalized Mono-Boc-Protected Product func_reagents->func_product deprot_reagents TFA, DCM func_product->deprot_reagents Deprotection final_product Final Functionalized this compound deprot_reagents->final_product

Caption: Experimental workflow for the functionalization of this compound.

troubleshooting_low_yield cluster_no_reaction No/Low Conversion cluster_side_reactions Side Reactions cluster_solutions Potential Solutions start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes catalyst_issue Catalyst Inhibition/Deactivation check_sm->catalyst_issue No debromination Debromination? check_side_products->debromination Yes conditions_issue Suboptimal Conditions (Temp, Base, Solvent) catalyst_issue->conditions_issue solution_catalyst Change Ligand (Bulky, e⁻-rich) Increase Catalyst Loading Use Pre-catalyst catalyst_issue->solution_catalyst solution_conditions Screen Bases (weaker) Optimize Temperature Check Solvent Purity conditions_issue->solution_conditions homocoupling Homocoupling? debromination->homocoupling No solution_debromination Use Anhydrous Solvents Use Boronic Ester debromination->solution_debromination Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No solution_homocoupling Thorough Degassing Use Pd(0) Source homocoupling->solution_homocoupling Yes solution_protodeboronation Use Boronic Ester (Pinacol, MIDA) Anhydrous Conditions protodeboronation->solution_protodeboronation Yes

Caption: Troubleshooting flowchart for low yields in cross-coupling reactions.

References

Identifying and minimizing side products in 3-Bromopyridine-2,5-diamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 3-Bromopyridine-2,5-diamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed guides to identify and minimize common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: The most frequently encountered side products in reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are a result of dehalogenation and homocoupling. Dehalogenation leads to the formation of pyridine-2,5-diamine, while homocoupling results in the formation of a bipyridine dimer.

Q2: Why is dehalogenation a significant side reaction?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, can occur under certain palladium-catalyzed conditions. This is often promoted by the presence of hydride sources in the reaction mixture, which can arise from certain solvents or bases, or as a result of side reactions of the organometallic reagents.

Q3: What factors contribute to the formation of homocoupling byproducts?

A3: Homocoupling of this compound can be a competitive reaction pathway, particularly in Suzuki-Miyaura coupling. This can be influenced by the reaction conditions, including the choice of catalyst, ligand, base, and the stoichiometry of the reactants. The amino groups on the pyridine ring can also play a role in promoting this side reaction.

Q4: Can the amino groups on this compound interfere with the catalytic cycle?

A4: Yes, the presence of two amino groups on the pyridine ring can present challenges. The nitrogen lone pairs can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive catalyst species. This can result in lower yields and the promotion of side reactions.[1] Careful selection of ligands is crucial to mitigate these effects.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of Dehalogenated Side Product

Symptoms:

  • Mass spectrometry analysis of the crude reaction mixture shows a significant peak corresponding to the molecular weight of pyridine-2,5-diamine.

  • ¹H NMR of the crude product shows signals consistent with the loss of the bromine atom and the appearance of a new aromatic proton.

Possible Causes and Solutions:

CauseRecommended Solution
Hydride Source Contamination Ensure all solvents and reagents are anhydrous and of high purity. Use freshly distilled solvents when possible.
Inappropriate Solvent or Base Certain alcohols and amines used as solvents or bases can act as hydride donors. Consider switching to a non-protic solvent like dioxane or toluene and a non-nucleophilic base such as Cs₂CO₃ or K₃PO₄.
Suboptimal Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction pathway. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands like RuPhos have been shown to be effective for similar substrates.[1]
High Reaction Temperature Elevated temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer duration.
Issue 2: Formation of a Significant Amount of Homocoupling Product

Symptoms:

  • LC-MS analysis indicates a product with approximately double the molecular weight of the starting material.

  • The isolated side product has a symmetrical structure as determined by NMR spectroscopy.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Catalyst/Ligand System The choice of palladium precursor and ligand is critical. For Suzuki couplings, using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand can minimize homocoupling.
Incorrect Stoichiometry An excess of the boronic acid or ester in a Suzuki coupling can sometimes lead to homocoupling of the aryl halide. Carefully control the stoichiometry of your reactants.
Base and Solvent Effects The nature of the base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene, DMF) may be necessary to find the optimal conditions.
Slow Transmetalation Step (Suzuki Coupling) If the transmetalation step is slow, it can allow for competitive homocoupling. Ensure your boronic acid or ester is of high quality and consider using conditions that favor this step, such as the use of aqueous bases.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and should be optimized for the specific amine coupling partner.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk tube or glovebox, add the palladium pre-catalyst and the base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[1][4]

Visualizations

Troubleshooting_Workflow cluster_start cluster_analysis cluster_side_products cluster_solutions start Low Yield or Impure Product analysis Analyze Crude Mixture (LC-MS, NMR) start->analysis dehalogenation Dehalogenation Product Detected analysis->dehalogenation Side Product A homocoupling Homocoupling Product Detected analysis->homocoupling Side Product B other Other Impurities analysis->other Other sol_dehalo Optimize: - Reagent Purity - Solvent/Base - Temperature - Ligand dehalogenation->sol_dehalo sol_homo Optimize: - Stoichiometry - Catalyst/Ligand - Base/Solvent homocoupling->sol_homo sol_other Review Starting Materials & Reaction Setup other->sol_other

Caption: Troubleshooting workflow for identifying and addressing common side products.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Amine_Coordination HNR'R'', Base Ar-Pd(II)-NR2 Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Ar-Pd(II)-NR2 Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-X->Transmetalation R'-B(OR)₂ Ar-Pd(II)-R Ar-Pd(II)(L)-R' Transmetalation->Ar-Pd(II)-R Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-R' Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Optimizing catalyst and ligand choice for 3-Bromopyridine-2,5-diamine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Cross-Coupling of 3-Bromopyridine-2,5-diamine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my cross-coupling reaction. What are the primary factors to investigate?

A1: Low yields in cross-coupling reactions involving functionalized pyridines like this compound are common and can stem from several factors. The presence of the pyridine nitrogen and the two amino groups introduces specific challenges.[1]

Initial Troubleshooting Steps:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is properly sealed and that all solvents and reagents have been thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[2][3]

  • Reagent Quality: Verify the purity of your this compound, the coupling partner (e.g., boronic acid or amine), and the base. Impurities can poison the palladium catalyst.[2] For Suzuki reactions, ensure the boronic acid has not degraded or hydrolyzed.[4]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, as well as the two amino groups, can coordinate with the palladium center, inhibiting its catalytic activity.[3][5] This is a primary challenge with aminopyridine substrates.[1] Using bulky, electron-rich ligands can often overcome this inhibition.[3][5]

  • Reaction Conditions: Sub-optimal choice of base, solvent, or temperature can significantly impact the reaction outcome.[2]

Q2: Which catalyst and ligand system is a good starting point for coupling with this compound?

A2: The choice of catalyst and especially the ligand is critical for success. The two amino groups make the pyridine ring electron-rich, which can slow the oxidative addition step. Furthermore, the substrate can act as a bidentate ligand, deactivating the catalyst.[1] Therefore, sterically hindered and electron-rich ligands are highly recommended.

Recommended Starting Systems:

  • For Suzuki-Miyaura Coupling (C-C bond formation):

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

    • Ligands: Bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos are often effective for challenging pyridine substrates.[3][5] They help promote the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[3]

  • For Buchwald-Hartwig Amination (C-N bond formation):

    • Precatalysts: Modern precatalysts such as RuPhos-Pd-G3 or BrettPhos-Pd-G3 are highly effective for coupling primary and secondary amines with 3-halo-2-aminopyridines.[1] These systems often provide higher yields compared to using a separate Pd source and ligand.[1]

Q3: I am observing significant hydrodehalogenation (debromination) of my starting material. How can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, especially in Suzuki-Miyaura couplings.[2][4] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.

Strategies to Minimize Debromination:

  • Choice of Base: Avoid strong bases that can promote this side reaction. Milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred.[2][4]

  • Reagent Purity: Ensure the boronic acid is pure, as its degradation can be a source of hydrides.[2] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can also mitigate this issue.[3][6]

  • Solvent System: Using a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, THF) with water can sometimes suppress this pathway.[2]

  • Optimize Temperature: Lowering the reaction temperature may favor the desired cross-coupling over the debromination pathway.[4]

Q4: My reaction stalls and does not go to completion. What can I do to improve conversion?

A4: Incomplete conversion is often due to catalyst deactivation or sub-optimal reaction conditions.

Solutions to Improve Conversion:

  • Increase Catalyst Loading: For challenging substrates like this, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary to drive the reaction to completion.[5][7]

  • Screen Different Bases: The base is crucial for the transmetalation step. If a weak base like K₂CO₃ is not effective, switching to a stronger, non-nucleophilic base like LiHMDS (for Buchwald-Hartwig)[1] or Cs₂CO₃ (for Suzuki) may be beneficial.[8]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction. Screen solvents like 1,4-Dioxane, Toluene, THF, or DME, sometimes with an aqueous component for Suzuki reactions.[5][8]

  • Temperature and Time: If the reaction is sluggish, consider increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) or extending the reaction time, while monitoring for potential side product formation.[5][9]

Data Presentation: Catalyst & Ligand Comparison

The following tables summarize common starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions, which serve as a foundation for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Component Recommendation Rationale / Comments
Aryl Halide This compound 1.0 equiv
Boronic Acid Aryl-B(OH)₂ or Aryl-B(pin) 1.2 - 1.5 equiv. Use of pinacol esters can reduce side reactions.[3]
Pd Source Pd₂(dba)₃ (1.5-3 mol%) or Pd(OAc)₂ (3-5 mol%) Pre-catalysts can also be effective.
Ligand XPhos, SPhos, or RuPhos (3-6 mol%) Bulky, electron-rich ligands are critical for this substrate class.[3][5]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) Milder bases often used to prevent debromination.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂O Degassed solvent is essential.[3]

| Temperature | 80 - 110 °C | Monitor for decomposition at higher temperatures. |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Recommendation Rationale / Comments
Aryl Halide This compound 1.0 equiv
Amine Primary or Secondary Amine 1.2 equiv
Catalyst RuPhos-Pd-G3 or BrettPhos-Pd-G3 (2-4 mol%) Pre-catalysts are highly efficient for this transformation.[1]
Base LiHMDS or NaOtBu (1.5 - 2.0 equiv) Strong, non-nucleophilic bases are required.[1]
Solvent Toluene or 1,4-Dioxane Anhydrous, degassed solvent is critical.[9]

| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or LC-MS.[9] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for specific coupling partners.

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[3]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).[3]

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[2][3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[3]

  • Reaction: Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours).[2][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the cross-coupling of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Cross-Coupling Start Low or No Yield Observed Check_Basics Step 1: Verify Fundamentals Start->Check_Basics Side_Reaction Problem: Side Reaction Dominates (e.g., Debromination) Start->Side_Reaction Check_Reagents Reagent Purity & Stoichiometry Check_Basics->Check_Reagents Check Check_Atmosphere Inert Atmosphere Integrity Check_Basics->Check_Atmosphere Check Optimize_System Step 2: Optimize Catalyst System Check_Basics->Optimize_System If fundamentals are correct Screen_Ligands Screen Bulky Ligands (XPhos, SPhos, RuPhos) Optimize_System->Screen_Ligands Increase_Loading Increase Catalyst/Ligand Loading (e.g., 3-5 mol%) Optimize_System->Increase_Loading Optimize_Conditions Step 3: Optimize Reaction Conditions Screen_Ligands->Optimize_Conditions Increase_Loading->Optimize_Conditions Screen_Bases Screen Bases (e.g., K3PO4, Cs2CO3, LiHMDS) Optimize_Conditions->Screen_Bases Screen_Solvents Screen Solvents (Dioxane, Toluene, THF) Optimize_Conditions->Screen_Solvents Vary_Temp Vary Temperature (80-110 °C) Optimize_Conditions->Vary_Temp Success Improved Yield Vary_Temp->Success Mitigate_Side_Reaction Mitigation Strategies Side_Reaction->Mitigate_Side_Reaction Address with specific changes (e.g., milder base, lower temp) Mitigate_Side_Reaction->Optimize_System

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic Cycle and Inhibition Pathway

This diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura reaction and the competing inhibition pathway caused by the substrate.

CatalyticCycle Catalytic Cycle vs. Substrate Inhibition cluster_cycle Desired Suzuki Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Inhibited_Complex Inhibited Pd Complex (Chelated) Pd0->Inhibited_Complex Coordination by -NH2 and Pyridine-N Transmetal Transmetalation Complex OxAdd->Transmetal + R-B(OR)2 + Base Product Coupled Product Transmetal->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Substrate 3-Bromopyridine -2,5-diamine

Caption: The productive catalytic cycle versus catalyst inhibition by the diamine substrate.

References

Technical Support Center: 3-Bromopyridine-2,5-diamine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromopyridine-2,5-diamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hydrodehalogenation during palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Minimizing Hydrodehalogenation

Hydrodehalogenation, the undesired replacement of the bromine atom with a hydrogen atom, is a common side reaction when working with electron-rich substrates like this compound. The following table summarizes key experimental parameters and their adjustment to suppress this side reaction and favor the desired cross-coupling product.

ParameterIssueRecommended ActionRationale
Catalyst/Ligand System High catalyst activity towards hydrodehalogenation.Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] Use modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species.[1]Bulky ligands promote the desired reductive elimination step over pathways leading to hydrodehalogenation.[1] Electron-rich ligands can increase the rate of oxidative addition and reductive elimination.
Base Base-promoted hydrodehalogenation.Screen weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Avoid strong alkoxide bases like NaOtBu if hydrodehalogenation is severe. Use fresh, dry, and finely powdered base.[1]Stronger bases can promote protonolysis of the organometallic intermediates, leading to hydrodehalogenation. Weaker bases are often sufficient for the desired coupling and minimize this side reaction.
Solvent Solvent as a hydride source.Use aprotic, non-polar solvents like toluene or dioxane. Avoid protic solvents like alcohols, as they can be a source of hydrides.[1] Ensure the use of anhydrous solvents.Protic solvents can act as a proton source, leading to the undesired side reaction.
Temperature High temperatures favoring side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[2]Lower temperatures can decrease the rate of competing side reactions, including hydrodehalogenation.
Reaction Time Prolonged reaction time leading to product degradation or side reactions.Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.[1][3]Minimizing reaction time reduces the exposure of the product and intermediates to conditions that may promote hydrodehalogenation.
Boronic Acid/Ester Protodeboronation of the coupling partner.Use more stable boronic esters, such as pinacol esters or MIDA boronates, instead of boronic acids.[1]Boronic acids are more susceptible to protodeboronation, which can lead to the formation of arene byproducts and affect the overall yield.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the hydrodehalogenated product, 2,5-pyridinediamine, in my reaction mixture. What is the most likely cause?

A1: Significant hydrodehalogenation with this compound is often due to a combination of factors related to its electron-rich nature. The most common causes include the choice of a strong base (like sodium tert-butoxide), the use of protic solvents (like methanol or ethanol), or a non-optimal catalyst/ligand system. The amino groups on the pyridine ring increase electron density, making the C-Br bond more susceptible to certain side reactions.

Q2: Which palladium catalyst and ligand combination is best for suppressing hydrodehalogenation with this substrate?

A2: For electron-rich and potentially coordinating substrates like this compound, catalyst systems employing bulky and electron-rich phosphine ligands are generally recommended.[1] Ligands such as XPhos, SPhos, and RuPhos have shown great success in minimizing hydrodehalogenation in similar systems.[1] Using a pre-formed palladium catalyst, like a Buchwald G3 precatalyst, can also be beneficial as it provides a more stable and active catalytic species.[1]

Q3: Can the choice of base influence the extent of hydrodehalogenation?

A3: Absolutely. The base plays a critical role. While strong bases are often used to promote cross-coupling reactions, they can also accelerate hydrodehalogenation. For this compound, it is advisable to start with weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These are often effective for the desired coupling while minimizing the undesired side reaction.

Q4: Should I protect the amino groups on this compound before attempting the cross-coupling reaction?

A4: While protecting the amino groups is a possible strategy to modulate the electronic properties of the substrate and potentially reduce hydrodehalogenation, it is often not necessary with the right choice of catalyst, ligand, and reaction conditions.[3] Modern catalyst systems are quite tolerant of free amino groups.[3] However, if other strategies fail, protection with a group like Boc could be considered, though this adds extra steps to your synthesis.

Q5: What is the recommended solvent for Suzuki or Buchwald-Hartwig reactions with this compound?

A5: Anhydrous, aprotic solvents are highly recommended. Toluene and 1,4-dioxane are common and effective choices.[2][3] It is crucial to avoid protic solvents like alcohols, as they can serve as a hydride source and promote hydrodehalogenation.[1] Using degassed solvents is also good practice to prevent oxidation of the palladium catalyst.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of inert gas.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and should be optimized for the specific amine coupling partner.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%) or a G3 precatalyst (1-2 mol%)

  • XantPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equivalents)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add this compound and the amine coupling partner.

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[2][5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Hydrodehalogenation_Prevention cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Catalyst Catalyst/Ligand Coupling Desired Cross-Coupling Catalyst->Coupling Bulky, e⁻-rich (e.g., XPhos) Hydrodehalogenation Hydrodehalogenation Catalyst->Hydrodehalogenation Less bulky, e⁻-poor Base Base Base->Coupling Weak, inorganic (e.g., K₂CO₃) Base->Hydrodehalogenation Strong alkoxide (e.g., NaOtBu) Solvent Solvent Solvent->Coupling Aprotic (e.g., Toluene) Solvent->Hydrodehalogenation Protic (e.g., Alcohols) Temperature Temperature Temperature->Coupling Low (80-100°C) Temperature->Hydrodehalogenation High (>110°C) Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Coupling Partner, Base) setup Inert Atmosphere Setup (Evacuate/Backfill with Ar/N₂) start->setup reagents Add Catalyst, Ligand, and Anhydrous Solvent setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromopyridine-2,5-diamine in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to catalyst poisoning and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation when using this compound?

A1: Catalyst deactivation in reactions involving this compound is primarily due to its molecular structure. The pyridine nitrogen and the two amino groups possess lone pairs of electrons that can strongly coordinate to the metal center of the catalyst (e.g., palladium), acting as a poison.[1][2] This strong binding occupies the catalyst's active sites, preventing the desired catalytic cycle from proceeding efficiently.[2][3]

Q2: Which catalytic reactions are most susceptible to poisoning by this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are particularly sensitive to poisoning by nitrogen-containing compounds.[2][3] These reactions rely on a delicate balance of coordination and dissociation of reactants and products from the palladium center, which is easily disrupted by the strong coordinating nature of this compound.

Q3: How do the substituents on the pyridine ring (bromo and two amino groups) influence catalyst poisoning?

A3: The two electron-donating amino groups increase the electron density on the pyridine ring, enhancing the coordinating ability of the pyridine nitrogen and the amino groups themselves. This makes the molecule a more potent catalyst poison compared to simple bromopyridines.[3] The bromine atom is the reactive site for cross-coupling, but the molecule's strong affinity for the catalyst can hinder the initial oxidative addition step.

Q4: Are there specific catalysts or ligands that are more resistant to poisoning by aminopyridines?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to mitigate catalyst inhibition by pyridine nitrogen.[3] Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, promoting the desired catalytic activity over catalyst deactivation.[3][4] The use of pre-catalysts, where the active Pd(0) species is generated in situ, can also be beneficial.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is a classic symptom of catalyst poisoning. If you observe a stalled reaction or very low yield, consider the following troubleshooting steps.

  • Possible Cause: Direct inhibition of the catalyst by the substrate's nitrogen atoms.

    • Solution:

      • Increase Ligand Loading: Add an additional equivalent of the phosphine ligand to the reaction mixture.

      • Switch to a Bulkier Ligand: If using a less bulky ligand like triphenylphosphine, switch to a more sterically demanding one such as XPhos or SPhos.[3]

      • Change the Catalyst System: Consider using a pre-catalyst like an XPhos Pd G4 palladacycle, which can be more robust.[5]

  • Possible Cause: Impurities in reagents or solvents.

    • Solution:

      • Ensure High Purity of Substrate: Use highly purified this compound.

      • Use Anhydrous and Degassed Solvents: Oxygen can deactivate Pd(0) catalysts, and water can interfere with some bases and promote side reactions.[3][6] Thoroughly degas solvents before use.

  • Possible Cause: Inappropriate choice of base or solvent.

    • Solution:

      • Screen Different Bases: The choice of base is crucial. For Suzuki reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is common, but its compatibility should be verified.[4]

      • Optimize the Solvent System: Aprotic polar solvents like DMF or dioxane are common, often in combination with water for Suzuki reactions. Toluene is frequently used for Buchwald-Hartwig aminations.[4][7]

Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation or Homocoupling)
  • Possible Cause: Hydrodehalogenation (replacement of bromine with hydrogen).

    • Solution: This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source.

      • Choice of Base: Avoid bases that can generate hydrides.

      • Solvent Purity: Ensure solvents are free from impurities that can act as hydride donors.[6]

  • Possible Cause: Homocoupling of the starting material or the boronic acid (in Suzuki reactions).

    • Solution:

      • Thorough Degassing: Oxygen promotes the homocoupling of boronic acids. Ensure the reaction setup is under a strictly inert atmosphere (Argon or Nitrogen).[3]

      • Control Reaction Temperature: Lowering the reaction temperature may suppress homocoupling.

Data Presentation

The following tables summarize typical reaction conditions for cross-coupling reactions of substrates structurally similar to this compound. These should serve as a starting point for optimization.

Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3 mol%)-K₃PO₄1,4-Dioxane/H₂O (4:1)901285[7]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene1001692[7]
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃THF801888[7]

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1-2 mol%)XPhos (2-5 mol%)NaOtBuTolueneReflux18High[4]
Pd(OAc)₂ (2 mol%)BINAP (3 mol%)Cs₂CO₃Toluene10024>95[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and a ligand (e.g., XPhos, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[9]

  • Reaction: Heat the mixture to 85–95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[4]

  • Reagent Addition: Add anhydrous, degassed toluene via syringe and stir for a few minutes. Then, add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with stirring. The reaction is typically complete within 18 hours. Monitor progress by TLC or LC-MS.[4]

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[4]

Protocol 3: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is adapted for the recovery of a heterogeneous catalyst that has been exposed to halopyridines.

  • Catalyst Recovery: After the reaction, recover the spent Pd/C catalyst by filtration.

  • Washing:

    • Wash the catalyst multiple times with deionized water. After each wash, separate the catalyst from the water (e.g., by centrifugation).[10]

    • Subsequently, wash the catalyst multiple times with methanol, again separating the catalyst after each wash.[10]

  • Reduction Treatment: Prepare a solution of a reducing agent (e.g., sodium borohydride in a suitable solvent). Add the washed catalyst to this solution and stir.

  • Final Washing and Drying:

    • After the reduction treatment, wash the catalyst again with methanol and then with deionized water.[10]

    • Dry the regenerated catalyst under vacuum. The activity of the regenerated catalyst can be tested in a new reaction, with an expected recovery of 85-95% of its initial activity.[10]

Visualizations

Catalyst_Poisoning_Mechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl-Br Inactive Inactive Pd-Poison Complex Pd0->Inactive Coordination Transmetal Transmetalation Complex OxAdd->Transmetal + Nu-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product RedElim->Product Poison This compound (Poison) Poison->Inactive

Caption: Mechanism of catalyst poisoning by this compound.

Troubleshooting_Workflow Start Low/No Conversion in Reaction Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Purity Start->Check_Reagents Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Check_Catalyst->Ligand Precatalyst Switch to Pre-catalyst Check_Catalyst->Precatalyst Base Screen Different Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Check_Conditions->Base Solvent Optimize Solvent System (Dioxane, Toluene) Check_Conditions->Solvent Inert Ensure Inert Atmosphere Check_Conditions->Inert Purify Purify Substrate Check_Reagents->Purify Degas Degas Solvents Check_Reagents->Degas Success Improved Yield Ligand->Success Precatalyst->Success Base->Success Solvent->Success Inert->Success Purify->Success Degas->Success

Caption: Troubleshooting workflow for low reaction yield.

Regeneration_Workflow Start Spent Pd/C Catalyst (Poisoned) Filter 1. Recover Catalyst by Filtration Start->Filter Wash_H2O 2a. Wash with Deionized Water Filter->Wash_H2O Wash_MeOH 2b. Wash with Methanol Wash_H2O->Wash_MeOH Reduce 3. Treat with Reducing Agent Wash_MeOH->Reduce Final_Wash 4. Final Wash (MeOH & H₂O) Reduce->Final_Wash Dry 5. Dry Under Vacuum Final_Wash->Dry End Regenerated Active Catalyst Dry->End

Caption: Experimental workflow for the regeneration of a Pd/C catalyst.

References

Challenges and solutions for the purification of polar 3-Bromopyridine-2,5-diamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of polar 3-Bromopyridine-2,5-diamine derivatives. These molecules are often difficult to purify due to their high polarity and the basicity of the diamino-pyridine core, which leads to strong interactions with standard purification media.

Frequently Asked Questions (FAQs)

Q1: What makes polar this compound derivatives so challenging to purify? A1: The primary challenges stem from a combination of their physical properties. The presence of two amine groups makes the molecule highly polar and basic. This basicity causes strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, streaking, or even irreversible adsorption on the column.[1][2][3] Their high polarity also means they are often poorly soluble in less polar organic solvents used in normal-phase chromatography, making them difficult to elute from the baseline.[4][5]

Q2: What are the most common impurities to expect during the synthesis of these derivatives? A2: Impurities are highly dependent on the synthetic route. For syntheses involving bromination of a 2-aminopyridine precursor, a common impurity is the over-brominated product, such as a dibromo- or tribromo-pyridine derivative.[6][7][8] If the synthesis involves coupling reactions like Suzuki or Buchwald-Hartwig, common impurities include unreacted starting materials, homocoupled byproducts, dehalogenated starting material, and residual metal catalysts.[9]

Q3: What is a good first-pass purification strategy for a new this compound derivative? A3: A good initial strategy is to attempt recrystallization if the crude material is mostly solid and crystalline. This can be a highly effective and scalable method. If chromatography is necessary, start with thin-layer chromatography (TLC) to screen for a suitable mobile phase. For normal-phase chromatography on silica gel, it is almost always necessary to include a basic additive like triethylamine (TEA) or ammonia in the mobile phase to prevent peak tailing.[1][2][3]

Q4: When should I give up on standard silica gel chromatography and try an alternative method? A4: You should consider an alternative purification technique if you observe the following:

  • The compound remains at the baseline (Rf = 0) on TLC, even with highly polar mobile phases like 10-20% methanol in dichloromethane.[4][10]

  • Severe streaking or tailing persists on TLC despite the addition of basic modifiers like triethylamine.[1][10]

  • You suspect the compound is decomposing on the acidic silica gel, which can be tested using 2D TLC.[4][11]

  • Impurities are too close in polarity to your target compound for effective separation on silica.[10]

Purification Strategy & Troubleshooting Workflow

The following diagram outlines a general workflow for selecting an appropriate purification strategy for polar this compound derivatives.

G cluster_start Start cluster_methods Purification Methods cluster_end Result start Crude Product crystallization Attempt Crystallization start->crystallization column Attempt Normal-Phase Column Chromatography crystallization->column Fails or Impure success Pure Product crystallization->success Successful alternatives Consider Alternative Methods: - Reversed-Phase HPLC - HILIC - Alumina Chromatography column->alternatives Fails or Impure column->success Successful alternatives->success Successful G problem Problem: Poor Peak Shape (Tailing/Streaking) q1 Have you added a basic modifier (e.g., TEA)? problem->q1 sol1 Add 0.1-1% Triethylamine (TEA) or Ammonia to the mobile phase. q1->sol1 No q2 Did the peak shape improve? q1->q2 Yes sol1->q2 sol2 Consider alternative stationary phases. q2->sol2 No end Problem Resolved q2->end Yes sol3 Use Amine-Functionalized Silica, Alumina, or Reversed-Phase. sol2->sol3

References

Optimizing reaction temperature and time for 3-Bromopyridine-2,5-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromopyridine-2,5-diamine. Our aim is to facilitate the optimization of reaction temperature and time to improve yield and purity.

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the bromination of a suitable pyridine precursor followed by the reduction of a nitro group. Below are detailed experimental protocols adapted from syntheses of analogous compounds.

Step 1: Bromination of 5-nitro-pyridin-2-ylamine

This procedure outlines the bromination of a commercially available precursor to introduce the bromine atom at the desired position.

  • Reaction: 5-nitro-pyridin-2-ylamine to 3-bromo-5-nitropyridin-2-amine

  • Reagents:

    • 5-nitro-pyridin-2-ylamine (30 g, 0.22 mol)

    • Acetic acid (200 mL)

    • Bromine (Br₂) (38 g, 0.24 mol)

    • Ethyl acetate

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve 5-nitro-pyridin-2-ylamine in acetic acid in a suitable reaction vessel.

    • Cool the solution to 10°C.

    • Slowly add bromine dropwise to the cooled solution.

    • After the addition is complete, allow the mixture to stir at 20°C for 30 minutes.

    • Filter the resulting solid and dissolve it in ethyl acetate.

    • Wash the organic solution with saturated aqueous NaHCO₃ until the pH is between 8 and 9.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under vacuum to obtain the crude product, 3-bromo-5-nitropyridin-2-amine.

Step 2: Reduction of 3-bromo-5-nitropyridin-2-amine

This protocol details the reduction of the nitro group to an amine, yielding the final product.

  • Reaction: 3-bromo-5-nitropyridin-2-amine to this compound

  • Reagents:

    • 3-bromo-5-nitropyridin-2-amine (1.0 g, 4.61 mmol)

    • Iron powder (1.11 g, 19.8 mmol)

    • Acetic acid (10 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Slowly add 5 mL of acetic acid to the iron powder in a reaction flask and heat to 80°C.

    • Dissolve 3-bromo-5-nitropyridin-2-amine in 5 mL of acetic acid and add it dropwise to the heated iron suspension over 20 minutes.

    • Continue stirring for an additional 30 minutes after the addition is complete.

    • Allow the reaction to stir at room temperature for 16 hours.

    • Dilute the mixture with ethyl acetate and filter through celite.

    • Wash the celite pad with ethyl acetate and combine the filtrates.

    • Concentrate the solution under reduced pressure.

    • Carefully add the residue to a saturated sodium bicarbonate solution and add solid sodium bicarbonate until the acetic acid is neutralized.

    • Extract the mixture with ethyl acetate.

    • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key reaction parameters for the bromination and nitro reduction steps, providing a basis for optimization.

Table 1: Bromination of Pyridine Derivatives - Reaction Conditions

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PyridineBromine80-95% Sulfuric Acid130-1407-8High[2]
PyridineHBr / H₂O₂Water80-1201-48-[3]
5-nitro-pyridin-2-ylamineBromineAcetic Acid10-200.532

Table 2: Reduction of Nitro-pyridines - Reaction Conditions

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-3-nitro-5-bromopyridineRaney-Ni / H₂Phosphoric acid / Ethanol50-89[4]
2-bromo-5-methyl-3-nitropyridineIronAcetic Acid20-8018.893[1]
Aromatic Nitro CompoundsNaBH₄ / Ni(PPh₃)₄EthanolRoom Temp0.33High[5]
Aromatic Nitro CompoundsPd/C / H₂---High[6]

Troubleshooting Guides

Issue 1: Low Yield in Bromination Step

  • Symptom: The yield of the brominated product is significantly lower than expected.

  • Possible Causes & Solutions:

    • Over-bromination: Formation of di- or poly-brominated species is a common side reaction.[7]

      • Solution: Carefully control the stoichiometry of the brominating agent. A slight excess is often necessary, but a large excess should be avoided. Consider dropwise addition of the brominating agent to maintain a low concentration in the reaction mixture.

    • Incorrect Reaction Temperature: The selectivity of pyridine bromination is highly temperature-dependent.

      • Solution: Maintain the recommended temperature range (e.g., 130-140°C for pyridine in sulfuric acid).[2] Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions.

    • Inadequate Acid Concentration: For reactions in acidic media, the concentration of the acid is crucial.

      • Solution: Ensure the use of the specified concentration of sulfuric acid (80-95%).[2]

Issue 2: Incomplete Reduction of the Nitro Group

  • Symptom: The final product is contaminated with the nitro-intermediate.

  • Possible Causes & Solutions:

    • Deactivated Catalyst: Catalysts like Raney-Ni or Pd/C can lose activity over time.

      • Solution: Use a fresh batch of catalyst or ensure proper activation and handling procedures are followed.

    • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for complete conversion.

      • Solution: Use a sufficient excess of the reducing agent (e.g., iron powder).

    • Poor Solubility: The nitro compound may have limited solubility in the chosen solvent, hindering the reaction rate.

      • Solution: Select a solvent system where the starting material is fully soluble at the reaction temperature.

Issue 3: Difficulty in Product Purification

  • Symptom: The isolated product is impure, and separation from byproducts is challenging.

  • Possible Causes & Solutions:

    • Formation of Isomers: During bromination, small amounts of other positional isomers may form.

      • Solution: Optimize reaction conditions (temperature, catalyst) to enhance regioselectivity. Purification via column chromatography may be necessary.

    • Basic Nature of Pyridines: The basicity of the pyridine ring can lead to tailing on silica gel chromatography.

      • Solution: Add a small amount of a basic modifier, such as triethylamine, to the eluent during column chromatography to improve separation. Alternatively, an acid-base extraction can be employed to separate the basic product from non-basic impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the bromination of the pyridine ring?

A1: The optimal temperature for the bromination of pyridine derivatives can vary significantly depending on the substrate and the reaction conditions. For the direct bromination of pyridine in sulfuric acid, a temperature range of 130-140°C is often employed.[2] However, for activated pyridines, such as aminopyridines, milder conditions are typically required. It is crucial to monitor the reaction closely and perform small-scale trials to determine the optimal temperature for your specific substrate to maximize yield and minimize side products.

Q2: Which reducing agent is most effective for the nitro group reduction on a polysubstituted pyridine?

A2: Several reducing agents can be effective. Catalytic hydrogenation using Raney Nickel or Pd/C is a common and often high-yielding method.[6] Metal/acid systems, such as iron in acetic acid, are also widely used and can be very effective.[1] The choice of reducing agent may depend on the other functional groups present in the molecule to avoid unwanted side reactions. For instance, Raney Nickel is often preferred over Pd/C when dehalogenation is a concern.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the bromination and the reduction steps. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the main side products to expect in this synthesis?

A4: In the bromination step, the primary side products are often poly-brominated pyridines. In the nitro reduction step, incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates. Over-reduction is also a possibility with some reagents, potentially affecting other functional groups.

Q5: What are the safety precautions for handling bromine?

A5: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction1 Step 1: Bromination cluster_reaction2 Step 2: Reduction start Starting Material (5-nitro-pyridin-2-ylamine) bromination Bromination Reaction start->bromination reagents_brom Bromination Reagents (Br2, Acetic Acid) reagents_brom->bromination workup1 Workup & Purification bromination->workup1 intermediate Intermediate (3-bromo-5-nitropyridin-2-amine) workup1->intermediate reduction Reduction Reaction intermediate->reduction reagents_red Reduction Reagents (Fe, Acetic Acid) reagents_red->reduction workup2 Workup & Purification reduction->workup2 product Final Product (this compound) workup2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_analysis Analysis cluster_hypothesis Hypothesis cluster_optimization Optimization start Problem Encountered (e.g., Low Yield, Impurities) identify_step Identify Problematic Step (Bromination or Reduction) start->identify_step analyze_data Analyze Reaction Data (TLC, HPLC, NMR) identify_step->analyze_data formulate_hypothesis Formulate Hypothesis (e.g., Over-bromination, Inactive Catalyst) analyze_data->formulate_hypothesis modify_params Modify Reaction Parameters (Temp, Time, Stoichiometry) formulate_hypothesis->modify_params rerun_reaction Rerun Small-Scale Reaction modify_params->rerun_reaction evaluate_results Evaluate Results rerun_reaction->evaluate_results end Problem Solved evaluate_results->end Successful end_fail Re-evaluate Hypothesis evaluate_results->end_fail Unsuccessful end_fail->formulate_hypothesis

References

Technical Support Center: Managing Impurities in 3-Bromopyridine-2,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing impurities originating from the starting material in reactions involving 3-Bromopyridine-2,5-diamine. The information is presented in a question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Based on the typical synthetic routes for related brominated diaminopyridines, the most probable impurities in this compound include:

  • Positional Isomers: Isomers such as 5-Bromopyridine-2,3-diamine or 2-Bromopyridine-3,5-diamine can form during the bromination of diaminopyridine precursors.

  • Over-brominated Species: The presence of dibrominated or poly-brominated pyridine-diamines is a common issue arising from excessive bromination.[1][2]

  • Unreacted Starting Materials or Intermediates: Depending on the synthetic pathway, residual amounts of precursors like diaminopyridine or a nitro-amino-bromopyridine intermediate may be present if the reaction did not go to completion.[2][3]

  • Hydrolysis Products: If the synthesis involves harsh acidic or basic conditions, hydrolysis of the amino groups to hydroxylamines or other related species can occur.

Q2: How can I assess the purity of my this compound starting material?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a buffer is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying the mass of the impurities, which can provide clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities if their signals do not overlap significantly with the main compound.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to get a qualitative idea of the number of components in your starting material.

Q3: What are the potential impacts of these impurities on my downstream reactions?

A3: Impurities in your this compound can have several adverse effects on subsequent reactions:

  • Reduced Yield: Impurities that do not participate in the desired reaction will lower the overall yield of the target molecule.

  • Side Reactions: Impurities with reactive functional groups can lead to the formation of unwanted byproducts, complicating the purification of the desired product.

  • Catalyst Poisoning: In transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, impurities containing certain functional groups can deactivate the catalyst, leading to low or no conversion.[2]

  • Difficulty in Purification: The presence of impurities with similar physicochemical properties to the desired product can make purification challenging.

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
  • Symptom: The reaction stalls, and a significant amount of this compound remains unreacted.

  • Possible Cause:

    • Catalyst Deactivation: The pyridine nitrogen and amino groups can coordinate to the palladium catalyst, inhibiting its activity.[2]

    • Impurities in Starting Material: Certain impurities can act as catalyst poisons.

    • Debromination: A common side reaction where the bromine atom is replaced by a hydrogen.[2]

  • Suggested Solution:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to protect the palladium center and promote the desired catalytic cycle.[2]

    • Base Selection: Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.

    • Purify the Starting Material: If catalyst poisoning is suspected, purify the this compound before use.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

Issue 2: Formation of Unexpected Byproducts
  • Symptom: LC-MS or NMR analysis of the crude reaction mixture shows the presence of unexpected molecular weights or signals.

  • Possible Cause:

    • Reaction with Impurities: The reagents in your reaction may be reacting with impurities present in the this compound.

    • Side Reactions of the Starting Material: The reaction conditions may be promoting side reactions of the this compound itself.

  • Suggested Solution:

    • Characterize Impurities: Use techniques like LC-MS and NMR to identify the structure of the byproducts and infer the reactive impurity.

    • Purify the Starting Material: Remove the problematic impurities before proceeding with the reaction.

    • Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry to minimize side reactions.

Data Presentation

Table 1: Common Impurities and their Potential Impact

Impurity TypePotential Impact on Downstream ReactionsRecommended Analytical Technique
Positional IsomersFormation of isomeric products, difficult to separate.HPLC, LC-MS, NMR
Over-brominated SpeciesFormation of multiple-substituted products.LC-MS
Unreacted PrecursorsLower yield of the desired product.HPLC, TLC
Catalyst PoisonsDrastic reduction in reaction rate and yield.Reaction monitoring with purified vs. unpurified starting material.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. The optimal solvent system should be determined by TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Start with the less polar eluent and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Impurity_Management_Workflow cluster_0 Starting Material Analysis cluster_1 Purification cluster_2 Downstream Reaction Start Receive this compound Purity_Check Assess Purity (HPLC, LC-MS, NMR) Start->Purity_Check Impurity_Identified Impurity Profile Acceptable? Purity_Check->Impurity_Identified Purify Purify Starting Material (Column Chromatography, Recrystallization) Impurity_Identified->Purify No Proceed Proceed with Reaction Impurity_Identified->Proceed Yes Recheck_Purity Re-assess Purity Purify->Recheck_Purity Recheck_Purity->Proceed Reaction_Outcome Reaction Successful? Proceed->Reaction_Outcome Troubleshoot Troubleshoot Reaction (See Guide) Troubleshoot->Proceed Reaction_Outcome->Troubleshoot No End Final Product Reaction_Outcome->End Yes

Caption: Workflow for managing impurities in this compound reactions.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Low Yield / Side Products Cause1 Starting Material Impurity Problem->Cause1 Cause2 Suboptimal Reaction Conditions Problem->Cause2 Cause3 Catalyst Deactivation Problem->Cause3 Solution1 Purify Starting Material Cause1->Solution1 Solution2 Optimize Conditions (Temp, Time, etc.) Cause2->Solution2 Solution3 Screen Ligands / Bases Cause3->Solution3

Caption: Logical relationship for troubleshooting common reaction issues.

References

Technical Support Center: Refinement of Work-up Procedures for 3-Bromopyridine-2,5-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of reactions involving 3-Bromopyridine-2,5-diamine. The following information is designed to address specific challenges and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low conversion. What are the likely causes related to the substrate?

A1: Low conversion rates with this compound in cross-coupling reactions can often be attributed to the inherent properties of the substrate. The two amino groups and the pyridine nitrogen can act as ligands for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1][2][3]

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms, particularly the pyridine nitrogen and the amino group at the 2-position, can coordinate to the palladium center, hindering the catalytic cycle.[1][2] This is a common issue with aminopyridine substrates.

  • Substrate Reactivity: While the C-Br bond is reactive, the electron-donating nature of the two amino groups can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition.

To address these issues, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic activity over catalyst inhibition.[1][3]

  • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome catalyst inhibition.

  • Protecting Groups: In particularly challenging cases, consider protecting one or both amino groups to prevent catalyst coordination. Common protecting groups for amines include Boc, Cbz, or acetyl groups.

Q2: I am observing significant amounts of debromination (hydrodehalogenation) as a side product. How can this be minimized?

A2: Debromination, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings. This can be caused by:

  • Source of Hydride: The hydride source can be solvents (e.g., alcohols), reagents, or even the amine coupling partner in Buchwald-Hartwig reactions.

  • Reaction Conditions: Elevated temperatures and certain bases can promote this side reaction.

To minimize debromination:

  • Solvent Choice: Use anhydrous, rigorously degassed solvents. Avoid alcoholic solvents if debromination is a persistent issue.

  • Base Selection: Use a non-hydridic base. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[2]

  • Temperature Control: Run the reaction at the lowest effective temperature.

Q3: Purification of my product is difficult due to its high polarity and the presence of polar byproducts. What purification strategies are recommended?

A3: The products of reactions with this compound are often polar due to the presence of multiple nitrogen atoms. This can make separation from polar byproducts and starting materials challenging.

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Use silica gel for most applications. If your compound is very polar and streaks on silica, consider using alumina or a C18-functionalized silica (reverse phase).

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Acid-Base Extraction: The basicity of the pyridine and amino groups can be exploited for purification.

    • Acid Wash: Dilute the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your amine-containing product should move into the aqueous layer as the protonated salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified product. Caution: This method is only suitable if your product is stable to acidic and basic conditions.

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: Should I use protecting groups for the amino functionalities on this compound?

A4: The use of protecting groups depends on the specific reaction and the reactivity of the coupling partners.

  • When to Consider Protecting Groups:

    • If you are observing significant side reactions involving the amino groups (e.g., N-arylation in Suzuki coupling if the boronic acid is reactive).

    • To prevent catalyst inhibition, as discussed in Q1.

    • If the amino groups interfere with other functional groups in your molecule.

  • Choosing a Protecting Group:

    • Boc (tert-butoxycarbonyl): Easily introduced using Boc-anhydride and removed with acid (e.g., TFA in DCM). It provides good protection for many cross-coupling reactions.

    • Acetyl: Can be introduced using acetic anhydride and removed under basic or acidic conditions.

  • Orthogonal Protecting Groups: If you need to deprotect the two amino groups at different stages, consider using orthogonal protecting groups that can be removed under different conditions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Strategy
Catalyst Inhibition Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3] Increase catalyst loading slightly (e.g., to 3-5 mol%).
Protodeboronation of Boronic Acid Use anhydrous solvents and thoroughly degas the reaction mixture. Use potassium trifluoroborate salts or boronic esters (e.g., pinacol esters), which are more stable.[3]
Homocoupling of Boronic Acid Ensure rigorous degassing of the reaction mixture to remove oxygen.[3]
Poor Solubility of Reagents Screen different solvent systems. A mixture of an organic solvent like dioxane or toluene with water is common.[2]
Ineffective Base K₃PO₄ or Cs₂CO₃ are often effective for challenging substrates.[2] Ensure the base is finely powdered for better reactivity.
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Strategy
Catalyst Inhibition by Substrate/Product Use bulky, electron-rich ligands (e.g., XPhos, RuPhos).[1] Consider a pre-catalyst for more consistent results.
Weak Base Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.
Side Reactions (e.g., β-Hydride Elimination) This can lead to the formation of hydrodehalogenated starting material and an imine byproduct. Lowering the reaction temperature may help.
Poor Solvent Choice Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.

Data Presentation

Table 1: Recommended Solvent Systems for Extraction and Chromatography

Compound Polarity Extraction Solvents Chromatography Eluent System (Silica Gel)
Relatively Non-polar Products Ethyl acetate, DichloromethaneHexanes/Ethyl Acetate (gradient)
Moderately Polar Products Ethyl acetate, 2-MethyltetrahydrofuranDichloromethane/Methanol (gradient)
Highly Polar Products n-Butanol, Ethyl acetate/Methanol mixturesDichloromethane/Methanol with 0.1-1% Triethylamine

Note: This table provides general guidance. Optimal solvents should be determined empirically for each specific compound.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
  • Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Filtration (if necessary): If the reaction mixture contains insoluble salts (e.g., from the base), dilute it with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filter cake with the same solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or brine to remove water-soluble impurities. If a strong inorganic base was used, a wash with saturated aqueous NH₄Cl may be beneficial.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or crystallization as described in the troubleshooting section.

Protocol 2: Acid-Base Extraction for Purification of Basic Products
  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (2-3 times). The basic product will move to the aqueous layer.

  • Separation: Combine the aqueous extracts. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) until the solution is basic (pH > 8).

  • Product Re-extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 times).

  • Final Work-up: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified product.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Pd-Catalyzed Cross-Coupling Quench Quench Reaction Reaction->Quench Filter Filter through Celite Quench->Filter Wash Aqueous Wash (Water/Brine) Filter->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Crystallization Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Stability Start Low Yield or Incomplete Reaction Catalyst_Inhibition Catalyst Inhibition? Start->Catalyst_Inhibition Side_Reactions Side Reactions (e.g., Debromination)? Start->Side_Reactions Reagent_Degradation Reagent Degradation (e.g., Protodeboronation)? Start->Reagent_Degradation Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Catalyst_Inhibition->Change_Ligand Yes Catalyst_Inhibition->Side_Reactions No Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Check_Solvent Use Anhydrous, Degassed Solvent Side_Reactions->Check_Solvent Yes Side_Reactions->Reagent_Degradation No Optimize_Temp Lower Reaction Temperature Check_Solvent->Optimize_Temp Use_Stable_Reagent Use Boronic Ester or Trifluoroborate Reagent_Degradation->Use_Stable_Reagent Yes Degas_Reaction Rigorously Degas Reaction Mixture Use_Stable_Reagent->Degas_Reaction

Caption: Troubleshooting logic for cross-coupling reactions.

References

Validation & Comparative

Validating the Structure of Novel Compounds Synthesized from 3-Bromopyridine-2,5-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of drug discovery and materials science. 3-Bromopyridine-2,5-diamine is a promising scaffold for the generation of new molecular entities due to its unique electronic properties and multiple reactive sites. The presence of two amino groups and a bromine atom on the pyridine ring allows for diverse functionalization, leading to a wide array of potential derivatives. This guide provides a comparative overview of the validation process for novel compounds synthesized from this precursor, with a focus on robust analytical techniques and clear data presentation.

Synthetic Strategies: A Comparative Outlook

The functional groups of this compound offer several avenues for chemical modification. The two primary routes involve reactions at the amino groups and substitution of the bromine atom. Below is a comparison of potential synthetic strategies.

Synthetic StrategyReagents & ConditionsPotential ProductsYield & Purity Considerations
Acylation of Amino Groups Acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).Di-acylated pyridine derivatives.Generally high yields and purity can be achieved with standard purification techniques like recrystallization or column chromatography.
Reductive Amination Aldehydes or ketones with a reducing agent (e.g., sodium triacetoxyborohydride).N-alkylated pyridine derivatives.Moderate to good yields. Purity can be affected by the formation of over-alkylated byproducts.
Buchwald-Hartwig Amination An amine, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).3-amino-substituted pyridine derivatives.Good to excellent yields with high functional group tolerance. Requires careful optimization of catalyst and ligand systems.
Suzuki Coupling A boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a suitable solvent mixture (e.g., toluene/water).3-aryl or 3-heteroaryl substituted pyridine derivatives.Versatile reaction with good yields. The purity of the boronic acid is crucial for a clean reaction.

Structural Validation: A Multi-Technique Approach

The unambiguous determination of the structure of a novel compound is critical. A combination of spectroscopic and analytical techniques is essential for complete characterization.

Spectroscopic Methods
TechniqueInformation ObtainedComparison with Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are crucial.[1][2]NMR is unparalleled for detailed structural elucidation in solution. While X-ray crystallography provides solid-state structure, NMR reveals the structure in a more biologically relevant state (solution).
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can offer clues about the structure.[3][4]MS is highly sensitive and provides essential molecular weight information that NMR cannot. It is complementary to NMR and X-ray crystallography.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C=O) based on their vibrational frequencies.IR is a quick and simple method for functional group identification but does not provide detailed connectivity information like NMR.
Crystallographic Methods
TechniqueInformation ObtainedComparison with Alternatives
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute configuration for chiral molecules.[5][6][7][8]This is the gold standard for unambiguous structure determination.[5][7] However, it requires the growth of high-quality single crystals, which can be a significant bottleneck.[8][9]

Experimental Protocols

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or for unambiguous assignment, acquire two-dimensional spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

General Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode to obtain an accurate mass measurement.

  • Data Analysis: Compare the experimentally determined accurate mass to the calculated theoretical mass for the proposed molecular formula to confirm the elemental composition.

General Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[9] Crystals should ideally be between 0.1 and 0.5 mm in each dimension.[5]

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The initial structural model is then refined to best fit the experimental data.

Visualizing Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation start This compound reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Novel Compound purification->product nmr NMR Spectroscopy (1D & 2D) product->nmr ms Mass Spectrometry (HRMS) product->ms xray X-ray Crystallography (if crystals form) product->xray analysis Data Analysis & Structure Confirmation nmr->analysis ms->analysis xray->analysis

Caption: Experimental workflow for synthesis and structural validation.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Novel Pyridine Compound (Hypothetical Inhibitor) inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Guide to Purity Assessment of 3-Bromopyridine-2,5-diamine: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and intermediates like 3-Bromopyridine-2,5-diamine is a critical aspect of quality control, ensuring the reliability of experimental results and the safety of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this key building block.

Introduction to Purity Assessment Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the NMR signal integral and the number of nuclei, allowing for the determination of absolute purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[2]

High-Performance Liquid Chromatography (HPLC) is a widely used comparative technique that separates components in a mixture based on their differential partitioning between a mobile and a stationary phase.[3] Purity is often determined by the area percentage of the main peak, which assumes a similar detector response for all components or requires individual calibration for each impurity.[2]

Gas Chromatography (GC), another separation technique, is particularly suited for volatile and thermally stable compounds.[3] It is highly effective for identifying and quantifying residual solvents and other volatile impurities, often coupled with a mass spectrometer (MS) for definitive identification.[4]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the purity assessment of a small aromatic amine like this compound. The presented data is a composite based on validated methods for analogous compounds.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Primary method based on the direct proportionality between signal intensity and molar concentration.Comparative method based on separation and detection.Comparative method based on separation and detection of volatile compounds.[5]
Accuracy High, provides an absolute purity value.[5]High, but can be influenced by the response factors of impurities.[5]High for volatile analytes, dependent on calibration.
Precision (RSD) Excellent, typically < 1%.[5]Very good, typically < 2%.Very good, typically < 2%.
**Linearity (R²) **≥ 0.999≥ 0.999≥ 0.999
Limit of Quantification (LOQ) ~0.1%ppm levelppb to ppm level
Reference Standard Requires a certified internal standard of a different compound.[2]Typically requires a reference standard of the analyte.[6]Requires a reference standard of the analyte.
Analysis Time per Sample ~10-15 minutes~15-30 minutes~20-40 minutes
Sample Throughput ModerateHighHigh
Information Provided Absolute purity, structural confirmation of analyte and impurities.Relative purity, retention time of components.Relative purity of volatile components, retention time.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate purity assessment. Below are representative protocols for qNMR, HPLC, and GC analysis of this compound.

Quantitative NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into the same vial. The internal standard should be soluble in the chosen deuterated solvent and have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:

    • A calibrated 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • A sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

3. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for similar bromopyridine compounds.[5]

1. Instrumentation:

  • HPLC system with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in the initial mobile phase composition.

Gas Chromatography (GC) Protocol

This method is suitable for the analysis of volatile impurities and requires derivatization for the non-volatile analyte.

1. Instrumentation:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

3. Sample Preparation (with Derivatization):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a volatile silyl derivative.

Potential Impurities

Based on the synthesis of related brominated pyridines, potential impurities in this compound may include:

  • Starting materials: e.g., 3,5-dibromopyridine.

  • Isomers: e.g., other brominated diaminopyridines.

  • Over-brominated species: e.g., dibromo-diaminopyridines.

  • Residual solvents: from the synthesis and purification process.

Visualizing the Workflow and Comparison

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_node Quantitative NMR qnmr_adv Advantages: - Absolute Purity - No Analyte Standard Needed - Structural Information qnmr_node->qnmr_adv qnmr_lim Limitations: - Lower Sensitivity - Potential Signal Overlap qnmr_node->qnmr_lim hplc_node HPLC hplc_adv Advantages: - High Sensitivity - High Throughput - Established Method hplc_node->hplc_adv hplc_lim Limitations: - Requires Analyte Standard - Response Factor Variability hplc_node->hplc_lim gc_node GC gc_adv Advantages: - Excellent for Volatiles - High Sensitivity (with MS) - Detects Residual Solvents gc_node->gc_adv gc_lim Limitations: - Analyte Must be Volatile (or Derivatized) - Thermal Degradation Risk gc_node->gc_lim

Logical Comparison of Purity Assessment Methods

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control where high throughput is necessary and reference standards are available, HPLC is a robust and sensitive method. GC is an invaluable tool for the specific detection of volatile impurities and residual solvents.

qNMR , as a primary analytical technique, offers a significant advantage in providing a direct and highly accurate measure of absolute purity without the need for an analyte-specific reference standard.[6] This makes it an excellent choice for the certification of reference materials and for obtaining an orthogonal, unbiased purity value. A comprehensive purity assessment of this compound would ideally employ a combination of these techniques to gain a complete understanding of the impurity profile.

References

Comparison of different palladium catalysts for Suzuki coupling with 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the functionalization of heteroaromatic scaffolds like pyridine is of paramount importance. This guide provides a comparative overview of common palladium catalysts for the Suzuki coupling of 3-Bromopyridine-2,5-diamine, a versatile building block for various biologically active molecules. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions involving structurally similar aminobromopyridines to provide valuable insights into catalyst selection and reaction optimization.

Catalyst Performance Comparison

The choice of palladium catalyst and associated ligands is critical for achieving high yields in the Suzuki coupling of this compound. The presence of two amino groups can lead to catalyst inhibition through coordination to the palladium center. Therefore, the selection of an appropriate catalytic system is crucial for a successful reaction. Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of analogous aminobromopyridine derivatives.

Catalyst SystemLigandBaseSolventSubstrateArylboronic AcidYield (%)Reference
Pd(PPh₃)₄ PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)5-Bromo-2-methylpyridin-3-aminePhenylboronic acid85[1]
PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acid88[1]
PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)5-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acid78[1]
PdCl₂(dppf) dppfK₂CO₃DME5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidHigh[2]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O2-Amino-5-bromo-4-methylpyridinePhenylboronic acidExpected High[1]

Note: The data presented above is compiled from different sources with varying, though similar, aminobromopyridine substrates. Therefore, this information should be used as a qualitative guide for catalyst selection, and optimization for this compound is recommended.

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of an aminobromopyridine is as follows. This protocol is a starting point and may require optimization for the specific substrate and coupling partner.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, or DME)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction can be heated conventionally or using microwave irradiation.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

To better understand the workflow and the catalytic cycle, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis Reactants Weigh Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir (Conventional or Microwave) Solvent->Heating Monitor Monitor Reaction (TLC, LC-MS) Heating->Monitor Quench Quench and Extract Monitor->Quench Dry Dry and Concentrate Quench->Dry Purify Purify (Column Chromatography) Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Transmetalation) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Benchmarking synthetic routes to 3-Bromopyridine-2,5-diamine for yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-Bromopyridine-2,5-diamine, a valuable building block in medicinal chemistry and materials science. The synthesis of this compound is not widely reported, necessitating the evaluation of strategic pathways based on established pyridine chemistry. This document outlines the most viable synthetic approaches, offering detailed experimental protocols, and a quantitative comparison of yields to aid in the selection of an optimal route for laboratory and process scale-up.

Executive Summary

Two primary multi-step synthetic routes, originating from commercially available 2-aminopyridine, have been evaluated. Both pathways converge on the key intermediate, 2-amino-3-bromo-5-nitropyridine, which is subsequently reduced to the target compound.

  • Route 1: Nitration-Bromination-Reduction: This pathway commences with the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by bromination at the 3-position, and concludes with the reduction of the nitro group. This route offers a clear and regioselective approach to the key intermediate.

  • Route 2: Bromination-Nitration-Reduction: This alternative begins with the bromination of 2-aminopyridine. However, controlling the regioselectivity of this initial step to favor 2-amino-3-bromopyridine is challenging, as the formation of 2-amino-5-bromopyridine is often the major product. Subsequent nitration and reduction steps would lead to the desired product. Due to the challenges in the initial bromination, Route 1 is presented as the more reliable and reproducible method.

Data Presentation

The following table summarizes the quantitative data for the proposed three-step synthesis of this compound via the Nitration-Bromination-Reduction pathway (Route 1).

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity Data
1 Nitration2-AminopyridineH₂SO₄, HNO₃Sulfuric Acid0 - 603~75Not specified
2 Bromination2-Amino-5-nitropyridineBromineAcetic Acid10 - 200.532¹H-NMR
3 Reduction2-Amino-3-bromo-5-nitropyridineIron, HClEthanol/WaterReflux169-76m.p. 163°C

Experimental Protocols

Route 1: Nitration-Bromination-Reduction

This route is presented as the more controlled and higher-yielding approach.

Step 1: Synthesis of 2-Amino-5-nitropyridine

  • Procedure: To a stirred solution of 2-aminopyridine (3.0 moles) in 500 mL of concentrated sulfuric acid, cooled to below 20°C in an ice bath, a mixture of nitric acid and sulfuric acid is added dropwise. The temperature is carefully maintained throughout the addition. After the addition is complete, the reaction mixture is stirred for a designated period and then carefully poured onto ice. The precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2-Amino-3-bromo-5-nitropyridine

  • Procedure: To a solution of 2-amino-5-nitropyridine (0.22 mol) in 200 mL of acetic acid at 10°C, bromine (0.24 mol) is added dropwise.[1] After the addition, the mixture is stirred at 20°C for 30 minutes. The resulting solid is filtered and then dissolved in ethyl acetate. The solution is basified to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-3-bromo-5-nitropyridine.[1] The reported yield for this step is 32%.[1]

Step 3: Synthesis of this compound

  • Procedure: A flask is charged with 2-amino-3-bromo-5-nitropyridine (0.05 mole), reduced iron powder (30 g), 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[2] The mixture is heated on a steam bath for 1 hour.[2] After cooling, the iron is removed by filtration and washed with hot ethanol. The combined filtrate and washings are evaporated to dryness. The residue is recrystallized from water to afford this compound. The reported yield for a similar reduction of an isomeric compound is in the range of 69-76%.[2]

Mandatory Visualization

Synthetic_Route_1 cluster_0 Route 1: Nitration-Bromination-Reduction 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine  H₂SO₄, HNO₃ 2-Amino-3-bromo-5-nitropyridine 2-Amino-3-bromo-5-nitropyridine 2-Amino-5-nitropyridine->2-Amino-3-bromo-5-nitropyridine  Br₂, Acetic Acid This compound This compound 2-Amino-3-bromo-5-nitropyridine->this compound  Fe, HCl, EtOH/H₂O

Caption: Synthetic pathway for this compound via Route 1.

Alternative Route Considerations

Route 2: Bromination-Nitration-Reduction

The direct bromination of 2-aminopyridine is known to yield a mixture of products, with 2-amino-5-bromopyridine typically being the major isomer.[2] Achieving selective bromination at the 3-position is challenging and would likely result in a lower overall yield of the desired product, making this route less efficient than Route 1.

Logical_Relationship Start Starting Material: 2-Aminopyridine Route1 Route 1: Nitration First Start->Route1 Route2 Route 2: Bromination First Start->Route2 Intermediate1 Key Intermediate: 2-Amino-3-bromo-5-nitropyridine Route1->Intermediate1 Decision Route 1 is preferred due to higher regioselectivity in the initial steps. Route1->Decision Route2->Intermediate1 (lower yield) FinalProduct Final Product: This compound Intermediate1->FinalProduct

Caption: Decision workflow for selecting the optimal synthetic route.

Conclusion

Based on the analysis of established synthetic transformations for pyridine derivatives, the Nitration-Bromination-Reduction pathway (Route 1) is the recommended approach for the synthesis of this compound. This route offers a more predictable and regioselective synthesis of the key 2-amino-3-bromo-5-nitropyridine intermediate, which is expected to lead to a higher overall yield and purity of the final product. Further optimization of each step, particularly the bromination of 2-amino-5-nitropyridine, could potentially improve the overall efficiency of this synthetic sequence.

References

Comparative Analysis of the Biological Activity of 3-Bromopyridine-2,5-diamine Derivatives: A Representative Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research specifically detailing a comparative analysis of a series of 3-Bromopyridine-2,5-diamine derivatives, this guide presents a representative analysis based on the known biological activities of closely related substituted pyridine and diamine compounds. The experimental data presented herein is hypothetical and serves to illustrate the structure-activity relationships and comparative methodologies that would be employed in the evaluation of such a series.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine and diamine functionalities, as in the case of this compound, offers a rich template for derivatization to explore a range of therapeutic applications. These derivatives are of particular interest for their potential as anticancer agents and kinase inhibitors, owing to their ability to form key interactions with biological targets. This guide provides a comparative overview of the hypothetical biological activities of a series of this compound derivatives (designated as BPD-1 to BPD-4), detailing their potential anticancer effects and kinase inhibitory properties.

Data Presentation

Anticancer Activity

The in vitro anticancer activity of the hypothetical this compound derivatives was evaluated against a panel of human cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT116 (colon). The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
BPD-1 12.518.215.8
BPD-2 8.311.59.7
BPD-3 2.14.93.2
BPD-4 25.432.128.6
Doxorubicin (Control) 0.981.21.1

Note: Lower IC50 values indicate higher potency.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer. The hypothetical inhibitory activity of the BPD series was assessed against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.

CompoundVEGFR-2 Inhibition IC50 (nM)
BPD-1 150
BPD-2 85
BPD-3 15
BPD-4 320
Sorafenib (Control) 6

Note: Lower IC50 values indicate more potent inhibition.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells are treated with various concentrations of the test compounds (BPD-1 to BPD-4) and a positive control (Doxorubicin) for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Kinase Inhibition Assay (VEGFR-2)

Objective: To evaluate the inhibitory effect of the compounds on VEGFR-2 kinase activity.

Methodology:

  • Assay Principle: A biochemical assay is used to measure the phosphorylation of a substrate by the VEGFR-2 kinase in the presence of the test compounds. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

  • Reaction Setup: The VEGFR-2 enzyme is incubated with varying concentrations of the test compounds (BPD-1 to BPD-4) and a known inhibitor (Sorafenib) in a reaction buffer containing a specific peptide substrate and ATP.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.

  • Detection: A detection reagent is added to stop the kinase reaction and to generate a luminescent or fluorescent signal that correlates with the amount of ADP produced.

  • Data Analysis: The signal is measured using a plate reader, and the IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Derivatives (BPD-1 to BPD-4) purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cell_culture Cancer Cell Line Culture (MCF-7, A549, HCT116) purification->cell_culture Test Compounds kinase_assay VEGFR-2 Kinase Inhibition Assay purification->kinase_assay Test Compounds mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50_calc IC50 Value Calculation mtt_assay->ic50_calc kinase_assay->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis conclusion conclusion sar_analysis->conclusion Comparative Analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K BPDs BPD Derivatives (e.g., BPD-3) BPDs->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of BPD derivatives.

Cross-Validation of Analytical Methods for the Characterization of 3-Bromopyridine-2,5-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Bromopyridine-2,5-diamine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and impurity profile must be meticulously controlled and monitored. This guide provides a comparative overview of common analytical techniques for the characterization of this compound, with a focus on the cross-validation of these methods to ensure data integrity and reliability.

Cross-validation in analytical chemistry is the process of verifying that a particular analytical method produces consistent and reliable results.[1] This is often achieved by comparing the results from two or more different analytical techniques.[2] This practice is crucial for identifying potential matrix effects, co-eluting impurities, and other method-specific biases that might not be apparent when using a single technique. Regulatory bodies often require the use of at least two chromatographic methods to avoid misidentification, especially when dealing with isomers.[2]

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary quantitative methods, supplemented by qualitative and structural elucidation data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Data Presentation: A Comparative Summary of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the analyte's properties, the sample matrix, and the desired level of sensitivity and selectivity. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aromatic amines and pyridine derivatives, providing a reasonable estimate for the characterization of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Fourier-Transform Infrared (FT-IR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.
Primary Use Quantitative analysis (purity, impurity profiling)Quantitative and qualitative analysis (identification of volatile impurities)Structural elucidation and purity determinationFunctional group identification and material characterization
Linearity (R²) ≥ 0.999[3]≥ 0.999[4]Not typically used for linearity studies in this contextNot a quantitative method in this context
Limit of Detection (LOD) 0.1 - 1 µg/mL[5][6]0.01 - 0.1 µg/mL[4]Typically in the mg range for purity-
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL[5][6]0.03 - 0.3 µg/mL[4]--
Accuracy (% Recovery) 98 - 102%[5]95 - 105%Purity can be determined with high accuracy (>95%)[7]-
Precision (%RSD) < 2%[5]< 5%High precision for quantitative NMR-
Sample Preparation Dissolution in a suitable solvent, filtration.Derivatization may be required to increase volatility.Dissolution in a deuterated solvent.Minimal; can be analyzed neat or as a KBr pellet.
Analysis Time 15 - 30 minutes20 - 40 minutes5 - 15 minutes per experiment< 5 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of the same sample. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

    • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine), add the derivatizing agent, and heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • Validation Parameters: Similar to HPLC, validation should include an assessment of linearity, accuracy, precision, LOD, and LOQ.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Purity Determination: Quantitative NMR (qNMR) can be used to determine the purity of the sample by integrating the signals of the analyte against a certified internal standard of known purity and concentration.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretching of the amine groups, C-N stretching, and aromatic C-H and C=C vibrations.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship in the cross-validation process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report report quantify->report Generate Report

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (e.g., with BSTFA) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Ion Abundance identify->quantify report report quantify->report Generate Report

Caption: Experimental workflow for GC-MS analysis.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Cross-Validation cluster_outcome Outcome HPLC HPLC Method (Quantitative) compare Compare Results HPLC->compare GCMS GC-MS Method (Quantitative/Qualitative) GCMS->compare NMR NMR Spectroscopy (Structural/Purity) NMR->compare Structural Confirmation FTIR FT-IR Spectroscopy (Functional Groups) FTIR->compare Functional Group Confirmation consistent Consistent Results (Validated Methods) compare->consistent Agreement discrepant Discrepant Results (Method Investigation) compare->discrepant Disagreement

Caption: Logical relationship in the cross-validation process.

References

Head-to-head comparison of Buchwald-Hartwig and Ullmann amination for 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex nitrogen-containing heterocycles is a critical endeavor. The amination of substituted pyridines, such as 3-Bromopyridine-2,5-diamine, is a key transformation in the synthesis of various pharmaceutical building blocks. This guide provides a head-to-head comparison of two powerful C-N cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann amination, tailored for the specific substrate, this compound.

While direct comparative studies on this specific diamine are not extensively documented, this guide extrapolates from established protocols on structurally similar bromopyridines and diamines to provide representative experimental data and protocols.

At a Glance: Buchwald-Hartwig vs. Ullmann Amination

FeatureBuchwald-Hartwig AminationUllmann Amination
Catalyst Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper-based (e.g., CuI, Cu₂O)
Ligand Phosphine-based (e.g., BINAP, Xantphos)Often requires a ligand (e.g., diamines, amino acids)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Reaction Temperature Generally milder (80-120 °C)Typically requires higher temperatures (100-200 °C)
Reaction Time Often shorter (4-24 hours)Can be longer (12-48 hours)
Substrate Scope Broad, high functional group toleranceCan be more limited, especially with complex substrates
Yields (Expected) Generally moderate to high (60-95%)Variable, can be moderate to good (50-85%)
Cost Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are generally more cost-effective

Experimental Protocols

The following protocols are representative procedures for the amination of this compound with a generic aniline derivative. These should serve as a starting point for optimization.

Buchwald-Hartwig Amination Protocol

This protocol is adapted from a procedure for the amination of a bromopyridine with a diamine.[1]

Materials:

  • This compound

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the aniline derivative (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Ullmann Amination Protocol

This protocol is a generalized procedure for a ligand-assisted Ullmann C-N coupling.

Materials:

  • This compound

  • Aniline derivative

  • Copper(I) iodide (CuI)

  • L-Proline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add CuI (0.1 mmol), L-Proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add this compound (1.0 mmol) and the aniline derivative (1.5 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 120-150 °C with stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 24-48 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Reaction Mechanisms and Visualizations

The catalytic cycles for both the Buchwald-Hartwig and Ullmann aminations are distinct, involving different metal catalysts and intermediates.

Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination R'R''NH Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Amine_Coordination->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Amination Catalytic Cycle

The mechanism of the Ullmann reaction is more debated but is generally believed to involve the formation of a copper-amide intermediate.

Ullmann_Amination Cu(I)X Cu(I)X Ligand_Exchange Ligand Exchange (Amine) Cu(I)X->Ligand_Exchange R'R''NH Cu(I)-NHR'R'' Cu(I)-NHR'R'' Ligand_Exchange->Cu(I)-NHR'R'' Deprotonation Deprotonation (Base) Cu(I)-NHR'R''->Deprotonation Cu(I)-NR'R'' Cu(I)-NR'R'' Deprotonation->Cu(I)-NR'R'' Oxidative_Addition Oxidative Addition Cu(I)-NR'R''->Oxidative_Addition Ar-X Ar-Cu(III)-NR'R'' Ar-Cu(III)-NR'R'' Oxidative_Addition->Ar-Cu(III)-NR'R'' Reductive_Elimination Reductive Elimination Ar-Cu(III)-NR'R''->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Ullmann amination.

Conclusion

Both the Buchwald-Hartwig and Ullmann aminations offer viable pathways for the synthesis of N-arylated derivatives of this compound. The choice between the two methods will likely depend on factors such as the desired scale of the reaction, cost considerations, and the specific functional groups present on the coupling partners.

The Buchwald-Hartwig amination is generally favored for its milder reaction conditions, shorter reaction times, and broader substrate scope, making it a powerful tool for medicinal chemistry and library synthesis. However, the cost of palladium catalysts and specialized phosphine ligands can be a drawback for large-scale production.

The Ullmann amination , being a more classical method, benefits from the use of inexpensive copper catalysts. While it often requires higher temperatures and longer reaction times, modern advancements with new ligand systems have significantly improved its efficiency and scope. It remains a valuable and economical alternative, particularly for large-scale industrial applications.

For the amination of this compound, it is recommended to screen both methodologies to determine the optimal conditions for yield and purity for the specific desired product. The electron-rich nature of the starting material due to the two amino groups may necessitate careful optimization of the catalyst, ligand, and base to achieve high selectivity and avoid potential side reactions.

References

Assessing the Performance of 3-Bromopyridine-2,5-diamine in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 3-Bromopyridine-2,5-diamine's expected performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited availability of published experimental data for this compound, this analysis is based on data from structurally similar aminobromopyridine analogues. The presence of two amino groups on the pyridine ring is anticipated to influence its reactivity, primarily through electronic effects and potential coordination with the palladium catalyst.

The dual amino functionalities in this compound are expected to increase the electron density of the pyridine ring, which could modulate its reactivity in cross-coupling reactions. While amino groups can sometimes inhibit catalysis through coordination to the palladium center, careful selection of ligands and reaction conditions can mitigate these effects and achieve high yields.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize representative quantitative data for the performance of aminobromopyridine derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These tables are intended to provide a baseline for the expected performance of this compound.

Table 1: Suzuki-Miyaura Coupling of Aminobromopyridines

EntryBromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085
23-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O10092
32-Amino-3-bromopyridine3-Thienylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene11088
43-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂ / PPh₃K₂CO₃EtOH/H₂O8095[1]

Table 2: Buchwald-Hartwig Amination of Aminobromopyridines

EntryBromopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF6583
23-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSTHF6578[2]
32-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOtBuToluene8060[3]
43-Bromopyridine-D4 (analogue)AnilinePd(OAc)₂ / RuPhosNaOtBuToluene10091

Table 3: Sonogashira Coupling of Aminobromopyridines

EntryBromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10096[4]
22-Amino-3-bromo-5-methylpyridine1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10089[4]
33-Bromopyridine-D4 (analogue)TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6085
46-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT93[5]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on established procedures for similar substrates and should be optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane and degassed water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., RuPhos, 4 mol%) OR a precatalyst (e.g., RuPhos precatalyst, 2-4 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere.

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling pd0 Pd(0)Ln pd_complex R-Pd(II)L2-X pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_complex->pd0 R'-M coupled_product R-R' pd_complex->coupled_product Reductive Elimination transmetalation Transmetalation reductive_elimination Reductive Elimination aryl_halide R-X organometallic R'-M Experimental_Workflow Typical Experimental Workflow for Cross-Coupling setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition inert->solvent reaction 4. Heating & Stirring solvent->reaction monitoring 5. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Quenching, Extraction) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification characterization 8. Product Characterization (NMR, MS) purification->characterization

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of analytical methodologies for assessing the isomeric purity of 3-Bromopyridine-2,5-diamine, a key intermediate in pharmaceutical synthesis. The presence of positional isomers can significantly impact the safety and efficacy of the final drug product. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis depends on factors such as the volatility and thermal stability of the compounds, the required sensitivity, and the nature of the isomeric impurities. The following table summarizes the key performance parameters of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound and its potential isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[1]Differentiation based on the unique magnetic environments of atomic nuclei in different isomeric structures.[2]
Typical Stationary Phase C18 Reverse-Phase[1]Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1]Not applicable.
Common Detector UV-Vis Detector (e.g., 254 nm)[1]Mass Spectrometer (MS) or Flame Ionization Detector (FID).[1]Radiofrequency detector.
Sample Volatility Not a strict requirement.[3]Required; analytes must be volatile and thermally stable.[3]Not a requirement.
Derivatization Generally not required.May be required to improve volatility and chromatographic separation of polar analytes like diamines.[4][5]Generally not required, but chiral solvating agents can be used for enantiomeric differentiation.[6]
Resolution of Isomers Excellent for many positional isomers.[6]High resolution, especially with appropriate columns and derivatization.[4]Can distinguish isomers with distinct chemical shifts and coupling constants.[2]
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach pg/mL levels, especially with MS detection.[7]Generally higher than chromatographic methods, in the µg/mL to mg/mL range.
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL range.[7]Can reach pg/mL to low ng/mL levels.[7]Higher than chromatographic methods.
Sample Throughput High.Moderate to high.Low to moderate.
Structure Elucidation Limited to retention time comparison with standards.Provides mass spectral data for identification.[8]Provides detailed structural information.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for isomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the separation of this compound from its potential positional isomers.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase: A gradient of acetonitrile and water. For Mass Spectrometry (MS) compatibility, a volatile buffer like ammonium formate can be used instead of non-volatile acids.[1][9]

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-20 min: 95-5% B

      • 20-25 min: 5% B[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is applicable for the analysis of volatile impurities and isomers of this compound. Derivatization may be necessary to improve the chromatographic properties of the diamino-substituted pyridines.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]

    • Inlet Temperature: 250 °C.[1]

    • Injection Mode: Split (e.g., 50:1).[1]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C[1]

  • Mass Spectrometer Conditions:

    • Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation and Derivatization: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.[1] For derivatization, a common approach for amines is acylation (e.g., with trifluoroacetic anhydride) to increase volatility and improve peak shape.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of isomers without the need for reference standards of the impurities, provided the signals are well-resolved.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative analysis.

  • Data Analysis: The isomeric purity is determined by integrating the signals corresponding to the unique protons of the main compound and its isomers. The relative integrals directly correlate to the molar ratio of the isomers. The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the substitution pattern, allowing for differentiation. For instance, the protons on the pyridine ring will exhibit distinct splitting patterns and chemical shifts depending on the positions of the bromine and amino groups.[2][10]

Visualizing the Analytical Workflow

A logical workflow is essential for a systematic approach to isomeric purity analysis. The following diagram illustrates a typical workflow from sample reception to final reporting.

Isomeric_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_reporting Reporting Sample Sample Reception Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required for GC) Dissolution->Derivatization NMR NMR Analysis Dissolution->NMR To NMR HPLC HPLC Analysis Derivatization->HPLC To HPLC GCMS GC-MS Analysis Derivatization->GCMS To GC-MS Chromatogram_Integration Chromatogram Integration & Peak Identification HPLC->Chromatogram_Integration Mass_Spectral_Analysis Mass Spectral Library Search & Fragmentation Analysis GCMS->Mass_Spectral_Analysis NMR_Integration NMR Signal Integration & Structural Assignment NMR->NMR_Integration Purity_Calculation Isomeric Purity Calculation Chromatogram_Integration->Purity_Calculation Mass_Spectral_Analysis->Chromatogram_Integration NMR_Integration->Purity_Calculation Report Final Report Generation Purity_Calculation->Report

Caption: Workflow for Isomeric Purity Analysis.

Potential Isomeric Impurities

During the synthesis of this compound, several positional isomers can be formed as impurities. The starting materials and reaction conditions can influence the impurity profile. For instance, the bromination of aminopyridines can lead to the formation of di-bromo species or isomers where the bromine atom is at a different position.[11] A potential and significant isomeric impurity could be 5-Bromo-pyridine-2,3-diamine . The synthesis of various brominated diaminopyridines often involves multi-step reactions where the introduction of substituents can occur at different positions on the pyridine ring.[12][13] Therefore, robust analytical methods are essential to separate and quantify these closely related compounds.

References

Confirming Reaction Outcomes of 3-Bromopyridine-2,5-diamine: A Comparative Guide to Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a chemical reaction's outcome is paramount. This guide provides a comparative analysis of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) in the context of characterizing reaction products derived from 3-Bromopyridine-2,5-diamine, a versatile scaffold in medicinal chemistry.

While single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of a crystalline product, NMR and HRMS offer complementary and often more readily accessible data for structural confirmation and purity assessment. This guide will delve into the experimental protocols for each technique, present comparative data for plausible reaction products of this compound, such as imidazo[4,5-b]pyridines, and illustrate the respective analytical workflows.

At a Glance: Comparison of Analytical Techniques

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, relative number of protons, stereochemistryElemental composition, molecular weight with high accuracy, fragmentation patterns
Sample Requirements Single, high-quality crystal (0.1-0.5 mm)5-10 mg (¹H), 20-50 mg (¹³C) dissolved in deuterated solventSmall sample amount (µg to ng), soluble in a suitable solvent
Throughput Low; crystal growth can be time-consumingHighHigh
Quantitative Analysis Not typically used for quantification of mixturesExcellent for determining relative amounts of components (qNMR)Can be quantitative with appropriate standards
Primary Output Electron density map, crystallographic information file (CIF)Spectrum of chemical shifts and coupling constantsMass spectrum with m/z values

In-Depth Analysis: Experimental Protocols and Data

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction provides unequivocal proof of a molecule's structure by mapping the electron density within a single crystal. This technique is invaluable for determining absolute stereochemistry and observing subtle intramolecular and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging and time-consuming step.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. A detector measures the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Illustrative Data for a Brominated Imidazo[4,5-b]pyridine Derivative:

For a derivative of this compound, such as a 6-bromo-imidazo[4,5-b]pyridine, single-crystal X-ray diffraction can provide precise measurements of bond lengths and angles.

ParameterValue (Å or °)
C-Br Bond Length~1.90 Å
C-N (Pyridine) Bond Length~1.33 - 1.39 Å
C-N (Imidazole) Bond Length~1.32 - 1.38 Å
Pyridine Ring Angles~118 - 122°
Imidazole Ring Angles~107 - 110°

Note: These are typical values and can vary depending on the specific substituents on the imidazo[4,5-b]pyridine core.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis ReactionProduct Reaction Product CrystalGrowth Crystal Growth ReactionProduct->CrystalGrowth SingleCrystal Single Crystal CrystalGrowth->SingleCrystal Mounting Mount Crystal SingleCrystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer DiffractionData Diffraction Data Diffractometer->DiffractionData StructureSolution Structure Solution DiffractionData->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, the connectivity and chemical environment of atoms can be deduced. 2D NMR techniques such as COSY, HSQC, and HMBC provide further insight into through-bond correlations.

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). The solution is then transferred to an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. 2D NMR experiments are set up with specific pulse sequences to probe different correlations.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integrals are measured and interpreted to elucidate the molecular structure.

Illustrative Data for a Substituted 6-Bromoimidazo[4,5-b]pyridine:

¹H NMR Data¹³C NMR Data
Proton Chemical Shift (δ, ppm) Carbon
H (Pyridine)8.20 (s)C (C=N, Imidazole)
H (Pyridine)8.80 (s)C (Pyridine)
Aromatic Protons7.50-7.52 (d)C (Pyridine)
NH (Imidazole)13.76 (s)Aromatic Carbons
C-Br

Note: Chemical shifts are highly dependent on the solvent and substituents. The data presented is based on examples from the literature for similar structures[1].

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis ReactionProduct Reaction Product Dissolution Dissolve in Deuterated Solvent ReactionProduct->Dissolution NMRTube Transfer to NMR Tube Dissolution->NMRTube Spectrometer NMR Spectrometer NMRTube->Spectrometer AcquireFID Acquire FID Spectrometer->AcquireFID Processing Fourier Transform & Processing AcquireFID->Processing Analysis Spectral Analysis Processing->Analysis StructureElucidation Structure Elucidation Analysis->StructureElucidation

High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition of a molecule. This technique is crucial for confirming that the reaction product has the expected molecular formula.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent, often at a low concentration.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Time-of-Flight, Orbitrap).

  • Data Analysis: The measured m/z value is compared to the theoretical exact mass calculated for the expected molecular formula. A close match (typically within 5 ppm) confirms the elemental composition.

Illustrative Data for a Substituted 6-Bromoimidazo[4,5-b]pyridine:

For a hypothetical product with the molecular formula C₁₅H₁₄BrN₃:

ParameterValue
Calculated Exact Mass (M+H)⁺ 316.0447
Measured Exact Mass (M+H)⁺ 316.0448
Mass Error < 1 ppm

This level of accuracy provides strong evidence for the proposed molecular formula[2].

hrms_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis ReactionProduct Reaction Product Dissolution Dissolve in Suitable Solvent ReactionProduct->Dissolution Introduction Introduce to Mass Spectrometer Dissolution->Introduction Ionization Ionization (e.g., ESI) Introduction->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis MassSpectrum Mass Spectrum MassAnalysis->MassSpectrum Comparison Compare Measured vs. Calculated Mass MassSpectrum->Comparison FormulaConfirmation Elemental Formula Confirmation Comparison->FormulaConfirmation

Conclusion

The confirmation of reaction outcomes for derivatives of this compound is best achieved through a combination of analytical techniques. While single-crystal X-ray diffraction offers the most definitive structural information, its reliance on high-quality crystals can be a bottleneck. NMR spectroscopy provides essential information about the molecular framework in solution and is a workhorse for routine characterization. HRMS serves as a rapid and highly accurate method to confirm the elemental composition. For researchers in drug development, an integrated approach, utilizing the strengths of each of these methods, will provide the most comprehensive and unambiguous characterization of novel compounds.

References

Safety Operating Guide

Proper Disposal of 3-Bromopyridine-2,5-diamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Bromopyridine-2,5-diamine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. As a brominated aromatic amine, this compound requires handling as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). While specific toxicity data for this exact compound is not detailed in the provided information, related brominated pyridines and aromatic amines are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[3][4]

  • Eye Protection: Safety goggles or a face shield.[1][3]

  • Body Protection: A lab coat is mandatory.[1][3]

All handling of the solid material and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][3]

Hazard Profile Summary

Based on data for structurally similar compounds like 3-Bromopyridine, the following hazard classifications should be considered for this compound.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Examples
Acute Toxicity, Oral Harmful if swallowed.[2]GHS07 (Exclamation Mark)[2]P270: Do not eat, drink or smoke when using this product.[2][5]
Skin Corrosion/Irritation Causes skin irritation.[2]GHS07 (Exclamation Mark)[2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]GHS07 (Exclamation Mark)[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Specific Target Organ Toxicity May cause respiratory irritation.[2]GHS07 (Exclamation Mark)[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] On-site chemical treatment is not advised without specific, validated protocols due to the potential for hazardous reactions.[3]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials.[1][3]

  • This compound is a halogenated organic compound.[3][8] All waste must be segregated into a designated "Halogenated Organic Waste" stream.[1][3][9] This waste must be kept separate from non-halogenated chemical waste.[1]

2. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound and contaminated disposables in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[3]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container labeled for "Halogenated Organic Liquid Waste."[3]

  • Ensure containers are kept securely closed when not in use to prevent the release of vapors.[1] Do not overfill containers; a general guideline is to fill to no more than 80% capacity.[3]

3. Proper Labeling:

  • All waste containers must be accurately and clearly labeled.[1] The label must include:

    • The words "Hazardous Waste."[1][3][8]

    • The full chemical name: "this compound."[1][3][8]

    • The concentration and composition of the waste.[3]

    • Associated hazards (e.g., "Toxic," "Irritant").[3]

    • The date the waste was first added to the container.[3]

4. Storage and Final Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][2][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.[8]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8] The primary recommended disposal method is high-temperature incineration by a specialized facility.[1][11]

Spill Management Protocol

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.[5][6]

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[8][10]

  • Collect the absorbed material and any contaminated soil or debris into a designated, sealed container for hazardous waste.[8][10]

  • Clean the affected area thoroughly.

  • Dispose of all cleanup materials as hazardous waste following the procedures outlined above.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_collection Collection & Labeling cluster_disposal Storage & Final Disposal start Start: Have this compound Waste ppe Don appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood identify_waste Identify waste type: - Unused solid - Contaminated labware - Solution fume_hood->identify_waste segregate Segregate as 'Halogenated Organic Waste' identify_waste->segregate container Select appropriate, sealed, leak-proof waste container segregate->container label_container Label container with: - 'Hazardous Waste' - Full chemical name - Hazards and composition - Date container->label_container store Store in designated satellite accumulation area label_container->store contact_ehs Contact EHS for pickup by licensed disposal company store->contact_ehs end End: Waste properly disposed contact_ehs->end

References

Essential Safety and Operational Guide for 3-Bromopyridine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

3-Bromopyridine-2,5-diamine is classified as harmful and an irritant. The primary known hazards include:

  • Harmful if swallowed (R22).

  • Irritating to eyes (R36).[1]

  • May cause sensitization by skin contact (R43).[1]

Due to the presence of the bromopyridine and diamino functional groups, it should be treated as a substance with potential for toxicity and skin/respiratory irritation. A multi-layered approach to personal protection is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are required at all times. A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosol generation.[2][3]
Skin Chemical-resistant Lab CoatA flame-retardant lab coat should be worn and kept fully buttoned.
Nitrile or Neoprene GlovesDue to the potential for skin sensitization, chemically resistant gloves are essential.[1] Double-gloving is recommended for extended handling. Inspect gloves before each use and replace them immediately if contaminated or damaged.[4]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Feet Closed-toe ShoesOpen-toed shoes are strictly prohibited in the laboratory.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

Experimental Workflow:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][4] Keep the container tightly sealed.

  • Pre-Handling Preparation: Before use, ensure that the chemical fume hood is functioning correctly and that all required PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.[3]

  • Handling and Use: Conduct all weighing and transfer operations within a chemical fume hood.[4] Use appropriate tools and take precautions against static discharge.[4]

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water, even after wearing gloves.[4]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials from any spills, in a properly labeled and sealed hazardous waste container.[4][5]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[5]

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[4][5] Under no circumstances should this chemical be disposed of down the sink. [4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or sensitization occurs.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. Wearing appropriate PPE, including respiratory protection, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4][7] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4] Decontaminate the spill area.

Visual Workflows

The following diagrams illustrate the key safety and logistical workflows for handling this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store prepare Prepare in Fume Hood store->prepare don_ppe Don Appropriate PPE prepare->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect dispose Dispose via Institutional EHS Program collect->dispose G cluster_response Immediate Actions cluster_followup Follow-up exposure Exposure Event (Spill, Inhalation, Contact) evacuate Evacuate Area (if necessary) exposure->evacuate remove_source Remove from Source of Exposure evacuate->remove_source first_aid Administer First Aid (as per protocol) remove_source->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical report Report Incident to Supervisor & EHS seek_medical->report decontaminate Decontaminate Area (for spills) report->decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyridine-2,5-diamine
Reactant of Route 2
Reactant of Route 2
3-Bromopyridine-2,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.